molecular formula C51H70N14O7 B12388482 PAF26

PAF26

Cat. No.: B12388482
M. Wt: 991.2 g/mol
InChI Key: OGWWMXGYSGRTNE-RALPYXRWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PAF26 is a useful research compound. Its molecular formula is C51H70N14O7 and its molecular weight is 991.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C51H70N14O7

Molecular Weight

991.2 g/mol

IUPAC Name

(2R)-2-[[(2R)-5-[[acetamido(amino)methylidene]amino]-2-aminopentanoyl]amino]-6-amino-N-[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide

InChI

InChI=1S/C51H70N14O7/c1-31(66)60-51(56)57-25-13-18-37(54)46(68)61-40(21-9-11-23-52)47(69)62-41(22-10-12-24-53)48(70)65-44(28-34-30-59-39-20-8-6-17-36(34)39)50(72)64-43(26-32-14-3-2-4-15-32)49(71)63-42(45(55)67)27-33-29-58-38-19-7-5-16-35(33)38/h2-8,14-17,19-20,29-30,37,40-44,58-59H,9-13,18,21-28,52-54H2,1H3,(H2,55,67)(H,61,68)(H,62,69)(H,63,71)(H,64,72)(H,65,70)(H3,56,57,60,66)/t37-,40-,41-,42-,43-,44-/m1/s1

InChI Key

OGWWMXGYSGRTNE-RALPYXRWSA-N

Isomeric SMILES

CC(=O)NC(=NCCC[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N)N)N

Canonical SMILES

CC(=O)NC(=NCCCC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)N)N)N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Potent Antifungal Action of PAF26: A Multi-Step Intracellular Assault

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

VALENCIA, Spain – In the ongoing battle against fungal pathogens, which pose a significant threat to agriculture, food security, and human health, the synthetic hexapeptide PAF26 has emerged as a promising antifungal agent. A comprehensive analysis of its mechanism of action reveals a sophisticated, multi-step process that goes beyond simple membrane disruption, culminating in cell death. This technical guide provides an in-depth exploration of the core mechanisms of this compound, tailored for researchers, scientists, and drug development professionals.

This compound (Ac-RKKWFW-NH2) is a short, cationic, cell-penetrating peptide designed through a combinatorial approach, demonstrating preferential activity against filamentous fungi.[1][2] Its mode of action is characterized by a dynamic, concentration-dependent process involving interaction with the fungal cell envelope, subsequent internalization, and the induction of multiple detrimental intracellular effects.[1][3]

A Multi-Stage Mechanism of Fungal Inhibition

The antifungal activity of this compound is not a singular event but a cascade of interactions that ultimately overwhelm the fungal cell's defenses. This process can be broadly categorized into three key stages:

  • Cell Envelope Interaction: The initial engagement of this compound with the fungal cell is driven by electrostatic attraction between the positively charged peptide and the negatively charged components of the fungal cell wall and plasma membrane.[3] This interaction is a prerequisite for the subsequent steps of its action.

  • Concentration-Dependent Internalization: A critical feature of this compound's mechanism is its ability to penetrate the fungal cell. The mode of entry is notably dependent on the peptide's concentration.[4]

    • At low fungicidal concentrations (2.0-5 µM): Internalization is an energy-dependent process, primarily mediated by actin-driven endocytosis.[4] Deletion mutants of proteins involved in endocytosis, such as RVS-161, RVS-167, and RAB-5, exhibit reduced uptake and consequently, decreased susceptibility to the peptide.[4]

    • At high fungicidal concentrations (20 µM): The internalization becomes energy-independent, suggesting a passive translocation across the cell membrane.[4]

  • Intracellular Disruption and Cell Death: Once inside the cell, this compound embarks on a multi-pronged attack on vital cellular processes. At lower concentrations, the peptide initially accumulates in vacuoles.[4][5] This is followed by its active transport into the cytoplasm, a step that directly precedes cell death.[4][5] The intracellular effects of this compound are extensive and include:

    • Disruption of Calcium Homeostasis: this compound has been shown to disrupt intracellular calcium signaling, a critical regulator of numerous cellular functions in fungi.[4][6]

    • RNA Binding: In vitro assays have demonstrated that this compound can bind to cellular RNAs, suggesting a potential interference with essential processes like protein synthesis.[1][2]

    • Nuclear Degradation: Following its release from the vacuole into the cytoplasm, this compound has been observed to induce the breakdown and dissolution of the nucleus.[5]

    • Plasma Membrane Depolarization: While this compound does induce depolarization of the plasma membrane, this effect appears to be independent of peptide internalization and the ultimate killing of the fungal cell.[4]

It is crucial to distinguish the mechanism of this compound from that of conventional pore-forming peptides like melittin. While both peptides can permeabilize the cell membrane, this compound does so at a significantly slower and less efficient rate.[1][2] Furthermore, the growth inhibitory effects of this compound are not solely a consequence of this membrane permeabilization, highlighting the importance of its intracellular actions.[1][7]

Structural Determinants of this compound Activity

The potent and specific action of this small hexapeptide is rooted in its two distinct functional motifs:

  • N-terminal Cationic Motif (RKK): The arginine and lysine residues provide the positive charge essential for the initial interaction with the fungal cell envelope and, critically, for the transport of the peptide from the vacuole into the cytoplasm, which triggers cell death.[5][8] A derivative lacking this motif (PAF96 - RKKAAA) localizes to the cell envelope but is not internalized.[5]

  • C-terminal Hydrophobic Motif (WFW): The tryptophan and phenylalanine residues are crucial for the internalization of the peptide and its subsequent transport to the vacuoles.[5][8] A derivative with a modified N-terminus (PAF95 - AAAWFW) is taken up into vacuoles but remains trapped, rendering it non-toxic.[5]

This clear division of labor within a short peptide sequence underscores the sophisticated design of this compound.

Quantitative Analysis of this compound Activity

The following table summarizes key quantitative data related to the antifungal and cytotoxic activities of this compound, often in comparison to the lytic peptide melittin.

Parameter This compound Melittin Organism/Cell Type Reference
MIC (Minimum Inhibitory Concentration) ComparableComparablePenicillium digitatum mycelium[1][2]
Fungicidal Activity (Conidia) Markedly differentMarkedly differentPenicillium digitatum[1][2]
Hemolytic Activity 10³ to 10⁴ times less toxicHighHuman red blood cells[2]
Permeation Kinetics (Sytox Green Uptake) Significantly slower and less efficientRapidPenicillium[1][2]
Internalization Concentration (Sub-MIC) As low as 0.3 µMNot reportedPenicillium digitatum[1][2]

Signaling Pathways and Fungal Response

The interaction of this compound with fungal cells elicits specific cellular responses, and certain signaling pathways play a crucial role in determining the susceptibility of the fungus. Transcriptomic analyses have revealed that exposure to this compound induces significant changes in gene expression, particularly in genes related to the cell wall.[3] The cell wall integrity (CWI) pathway is a key player in the fungal defense against this compound.[9]

Furthermore, studies have identified a link between arginine metabolism and this compound resistance. Mutants deficient in the arginine biosynthesis pathway, such as the Δarg1 mutant, exhibit increased resistance to the peptide.[3][8] In these resistant mutants, this compound is effectively sequestered and trapped within the vacuoles, preventing its cytotoxic release into the cytoplasm.[5][8]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are outlines of key experimental protocols used to elucidate the mechanism of action of this compound.

Fungal Strains and Growth Conditions
  • Organisms: Penicillium digitatum, Neurospora crassa, Saccharomyces cerevisiae, Aspergillus fumigatus.

  • Media: Potato dextrose agar (PDA) for routine growth of filamentous fungi. Minimal medium for specific assays. Sabouraud dextrose broth for liquid cultures.

  • Growth: Spores are harvested from mature cultures. Germination is induced by incubation in a suitable liquid medium at the appropriate temperature (e.g., 25-30°C).

Antifungal Activity Assays
  • Microdilution Method: A standardized method (e.g., CLSI M38-A) is used to determine the Minimum Inhibitory Concentration (MIC). Fungal spore suspensions are incubated with serial dilutions of this compound in 96-well plates. The MIC is the lowest concentration that completely inhibits visible growth after a defined incubation period (e.g., 48-72 hours).

  • Radial Growth Inhibition Assay: this compound is incorporated into solid agar medium at various concentrations. A plug of fungal mycelium is placed in the center of the plate, and the radial growth is measured over time compared to a control plate without the peptide.

Cell Permeabilization Assay
  • Sytox Green Staining: The fluorescent dye Sytox Green, which only enters cells with compromised plasma membranes, is used to assess permeabilization. Fungal mycelia or germlings are treated with this compound, followed by the addition of Sytox Green. The increase in fluorescence, indicating dye uptake, is monitored over time using a fluorometer or fluorescence microscopy.

Peptide Internalization and Localization Studies
  • Fluorescent Labeling of this compound: this compound is synthesized with a fluorescent tag (e.g., FITC or TMR) at the N-terminus. The biological activity of the labeled peptide is confirmed to be comparable to the unlabeled version.

  • Confocal Laser Scanning Microscopy (CLSM): Fungal cells are treated with the fluorescently labeled this compound. Live-cell imaging is performed at different time points and peptide concentrations to track the interaction, internalization, and subcellular localization of the peptide. Co-localization studies can be performed using specific fluorescent probes for different organelles (e.g., vacuolar markers, nuclear stains).

RNA Binding Assay
  • Electrophoretic Mobility Shift Assay (EMSA): Total RNA is extracted from the target fungus. The extracted RNA is incubated with increasing concentrations of this compound. The RNA-peptide complexes are then separated by agarose gel electrophoresis. A shift in the mobility of the RNA bands in the presence of this compound indicates binding.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the action of this compound.

PAF26_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_envelope Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound CellWall Cell Wall This compound->CellWall Electrostatic Interaction PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane Endocytosis Endocytosis (Energy-dependent) PlasmaMembrane->Endocytosis Low Concentration PassiveTranslocation Passive Translocation (Energy-independent) PlasmaMembrane->PassiveTranslocation High Concentration Vacuole Vacuole Endocytosis->Vacuole Internalization Cytoplasmicthis compound Cytoplasmic this compound PassiveTranslocation->Cytoplasmicthis compound Vacuole->Cytoplasmicthis compound Active Transport RNA RNA Cytoplasmicthis compound->RNA Binding Nucleus Nucleus Cytoplasmicthis compound->Nucleus Breakdown Ca_Homeostasis Ca2+ Homeostasis Cytoplasmicthis compound->Ca_Homeostasis Disruption CellDeath Cell Death RNA->CellDeath Nucleus->CellDeath Ca_Homeostasis->CellDeath

Caption: The multi-stage mechanism of action for the antifungal peptide this compound.

PAF26_Structural_Motifs cluster_cationic Cationic Motif cluster_hydrophobic Hydrophobic Motif This compound N-terminus (Ac) R K K W F W C-terminus (NH2) Cationic_Function Cell Envelope Interaction Vacuole to Cytoplasm Transport Hydrophobic_Function Internalization Transport to Vacuole Cationic_Function->this compound:r1 Hydrophobic_Function->this compound:w1

Caption: Functional domains of the this compound hexapeptide.

Experimental_Workflow cluster_activity Antifungal Activity cluster_mechanism Mechanism of Action MIC MIC Determination (Microdilution) Permeabilization Permeabilization Assay (Sytox Green) MIC->Permeabilization Inform concentration Internalization Internalization & Localization (Fluorescent this compound, CLSM) MIC->Internalization Inform concentration Growth_Inhibition Radial Growth Assay RNA_Binding RNA Binding Assay (EMSA) Fungal_Culture Fungal Culture (e.g., P. digitatum) Fungal_Culture->MIC Fungal_Culture->Growth_Inhibition Fungal_Culture->Permeabilization Fungal_Culture->Internalization Fungal_Culture->RNA_Binding

Caption: Experimental workflow for characterizing this compound's mechanism of action.

References

A Comprehensive Technical Guide to the Antifungal Spectrum of Activity for the PAF26 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal peptide PAF26, a synthetic hexapeptide (Ac-RKKWFW-NH2) identified through combinatorial chemistry. This compound has demonstrated potent and selective activity against a range of filamentous fungi, making it a subject of significant interest for the development of novel antifungal therapeutics. This document details its spectrum of activity, the experimental protocols used for its characterization, and its proposed mechanisms of action.

Antifungal Spectrum of Activity

This compound exhibits a broad spectrum of activity, primarily against filamentous fungi. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that completely inhibits visible growth of a microorganism. The following table summarizes the MIC values of this compound against various fungal species as reported in the literature.

Fungal SpeciesStrainMIC (µM)IC50 (µM)Reference
Penicillium digitatumPHI2641.8[1]
Penicillium digitatumMyceliumComparable to melittin~1[2][3]
Neurospora crassaLow fungicidal concentrations of 2.0-5 µM are effective[4]
Aspergillus fumigatusMIC values below 10 µM[5]
Saccharomyces cerevisiaeLow micromolar concentrations[6]

Note: The activity of this compound can be influenced by the specific fungal strain and the experimental conditions. The IC50 value represents the concentration required to inhibit 50% of fungal growth.

Mechanism of Action

The antifungal activity of this compound is not attributed to a single mode of action but rather to a multi-step process that ultimately leads to fungal cell death. Unlike many pore-forming antimicrobial peptides, this compound's primary mechanism is not simple membrane lysis.[2][3]

Initial Interaction and Internalization:

This compound, a cationic peptide, initially interacts with the negatively charged components of the fungal cell envelope.[5][6] At sub-inhibitory concentrations, the peptide is internalized into the fungal cell.[2][7] This internalization process is concentration-dependent. At low fungicidal concentrations (2.0-5 µM in Neurospora crassa), internalization is an energy-dependent process, likely involving endocytosis.[4] At higher concentrations (20 µM), the peptide appears to translocate across the membrane in an energy-independent manner.[4]

Intracellular Targets and Effects:

Following internalization, this compound has been observed to have several intracellular effects:

  • Vacuolar Accumulation: Fluorescently labeled this compound has been shown to initially accumulate in vacuoles.[4][6]

  • Cytoplasmic Translocation: From the vacuoles, the peptide is then actively transported into the cytoplasm, a step that coincides with cell death.[4][6]

  • RNA Binding: In vitro assays have demonstrated that this compound can bind to cellular RNAs, suggesting a potential disruption of essential cellular processes.[2][3]

  • Morphological Alterations: Even at sub-MIC concentrations, this compound can induce morphological changes in fungi, such as altered polar growth, increased branching, and abnormal chitin deposition.[2][3]

  • Induction of Nitric Oxide (NO) Production: In Saccharomyces cerevisiae, this compound treatment has been shown to induce the production of nitric oxide (NO), and the antifungal activity of the peptide correlates with this NO production.[8]

The following diagram illustrates the proposed multi-step mechanism of action of this compound.

PAF26_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Fungal Cell This compound This compound Peptide CellWall Cell Wall This compound->CellWall Initial Interaction PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane Vacuole Vacuole PlasmaMembrane->Vacuole Endocytosis (Low Concentration) Cytoplasm Cytoplasm PlasmaMembrane->Cytoplasm Direct Translocation (High Concentration) Vacuole->Cytoplasm Active Transport RNA Cellular RNA Cytoplasm->RNA Binds to RNA Nucleus Nucleus Cytoplasm->Nucleus Nuclear Breakdown CellDeath Cell Death RNA->CellDeath Nucleus->CellDeath

Caption: Proposed multi-step mechanism of action for the this compound peptide.

Experimental Protocols

The characterization of the antifungal activity of this compound involves several key experimental protocols.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the peptide.

  • Fungal Inoculum Preparation: Fungal spores (conidia) or mycelial fragments are harvested and suspended in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or RPMI-1640 medium. The concentration of the inoculum is adjusted to a standardized value (e.g., 10^4 to 10^5 cells/mL).

  • Peptide Dilution Series: A serial dilution of the this compound peptide is prepared in the growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at an appropriate temperature (e.g., 25-37°C) for a defined period (e.g., 24-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[9]

The following diagram outlines the workflow for a typical broth microdilution assay.

Antifungal_Susceptibility_Workflow A Prepare Fungal Inoculum C Add Fungal Inoculum to each well A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at appropriate temperature and time C->D E Visually or spectrophotometrically assess fungal growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for antifungal susceptibility testing.

This assay is used to assess the ability of this compound to disrupt the fungal cell membrane.

  • Fungal Cell Preparation: Fungal cells are grown and harvested as described for the susceptibility assay.

  • Fluorescent Dye Incubation: The cells are incubated with a fluorescent dye that can only enter cells with compromised membranes, such as Sytox Green.[2][7]

  • Peptide Treatment: this compound is added to the cell suspension.

  • Fluorescence Measurement: The uptake of the dye is monitored over time by measuring the increase in fluorescence using a fluorometer or by fluorescence microscopy. An increase in fluorescence indicates membrane permeabilization.

To visualize the localization of this compound within fungal cells, a fluorescently labeled version of the peptide (e.g., FITC-PAF26) is used.

  • Fungal Cell Incubation: Fungal cells are incubated with the fluorescently labeled this compound at various concentrations and for different durations.

  • Microscopy: The cells are then observed using confocal or fluorescence microscopy to determine the subcellular localization of the peptide.[2][3]

Signaling Pathways

The precise signaling pathways that are triggered by this compound and lead to cell death are still under investigation. However, studies in Saccharomyces cerevisiae have implicated the production of nitric oxide (NO) as a key event.[8] The deletion of the ARG1 gene, which is involved in the arginine biosynthetic pathway and subsequently NO production, confers resistance to this compound.[8] This suggests a link between this compound activity and the NO signaling pathway.

The following diagram illustrates the proposed relationship between this compound and the nitric oxide pathway in yeast.

PAF26_NO_Signaling This compound This compound YeastCell Yeast Cell This compound->YeastCell NO_Production Nitric Oxide (NO) Production YeastCell->NO_Production Induces CellDeath Cell Death NO_Production->CellDeath ARG1 ARG1 Gene Product (Arginase) ARG1->NO_Production Required for

Caption: this compound-induced nitric oxide signaling in yeast.

Conclusion

This compound is a promising antifungal peptide with a potent and selective activity against filamentous fungi. Its multi-step mechanism of action, which involves cell penetration and interaction with intracellular targets, distinguishes it from conventional membrane-disrupting peptides. Further research into its precise molecular interactions and the signaling pathways it modulates will be crucial for its development as a next-generation antifungal agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel antifungal peptides.

References

PAF26 as a Cell-Penetrating Peptide in Fungal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens poses a significant threat to public health and food security. Cationic antimicrobial peptides (AMPs) represent a promising class of next-generation antifungals. Among these, the synthetic hexapeptide PAF26 (Ac-RKKWFW-NH₂) has garnered considerable interest due to its potent and selective activity against a broad spectrum of filamentous fungi. Notably, this compound functions as a cell-penetrating peptide (CPP), translocating across the fungal cell envelope to exert its effects intracellularly, a mechanism distinct from many membrane-disrupting AMPs. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function. Detailed methodologies and visual workflows are presented to facilitate further research and development of this compound and related compounds as novel antifungal therapeutics.

Introduction: The Promise of this compound

Identified from a combinatorial hexapeptide library, this compound is a small, cationic, and tryptophan-rich peptide.[1][2] Its primary sequence, Ac-RKKWFW-NH₂, features two distinct functional motifs: a positively charged N-terminal region (RKK) and a hydrophobic, aromatic C-terminal region (WFW).[3][4] This amphipathic structure is crucial for its interaction with and penetration into fungal cells. Unlike many AMPs that induce rapid cell lysis through membrane permeabilization, this compound exhibits a more complex, non-lytic mechanism of action that is dependent on its concentration.[5][6] It displays high efficacy against various pathogenic filamentous fungi with minimal toxicity to mammalian cells, making it an attractive candidate for therapeutic development.[7][8]

Mechanism of Action: A Multi-Stage Process

The antifungal action of this compound is a dynamic, multi-stage process involving interaction with the cell envelope, internalization, and subsequent induction of intracellular responses that lead to cell death.[1][3]

Initial Interaction with the Fungal Cell Envelope

The initial step in this compound's mechanism is the electrostatic attraction between the cationic peptide and the negatively charged components of the fungal cell wall and plasma membrane.[1] This interaction is rapid, occurring within minutes of exposure.[5] While the cell wall is the first point of contact, this compound's activity is not solely dependent on this structure, as it also interacts directly with the plasma membrane.[1][9]

Concentration-Dependent Cellular Uptake

A key feature of this compound is its ability to penetrate the fungal cell membrane. The mechanism of this uptake is concentration-dependent:

  • Low Fungicidal Concentrations (2.0-5 µM): At these concentrations, this compound is internalized via an energy-dependent, primarily actin-mediated endocytic pathway.[10] Deletion of genes encoding endocytic proteins, such as RVS-161, RVS-167, and RAB-5, reduces the rate of this compound internalization and its fungicidal activity.[10]

  • High Fungicidal Concentrations (20 µM): At higher concentrations, the internalization of this compound becomes energy-independent, suggesting a passive translocation mechanism across the plasma membrane.[10]

Intracellular Localization and Trafficking

Following internalization at low concentrations, fluorescently labeled this compound is observed to initially accumulate in vacuoles.[3][10] This vacuolar sequestration appears to be a protective mechanism for the fungal cell.[3] Subsequently, this compound is actively transported from the vacuoles into the cytoplasm, a step that coincides with the onset of cell death.[3][10] The cationic residues of this compound are critical not only for the initial interaction with the cell but also for this transport from the vacuole to the cytoplasm.[3]

Intracellular Effects and Cell Death

Once in the cytoplasm, this compound induces a cascade of events leading to fungal cell death. While not a primary membrane-disrupting peptide, it does cause some level of plasma membrane depolarization, although this effect is independent of peptide internalization and cell killing.[10] The precise intracellular targets are still under investigation, but evidence points to several key processes:

  • Disruption of Calcium Homeostasis: this compound disrupts intracellular calcium (Ca²⁺) signaling. Its cell-killing activity is dependent on extracellular Ca²⁺ and a functional fungal Ca²⁺ homeostatic and signaling machinery.[11][12] Specific calcium channels and pumps, such as NCA-2, YVC-1, and CCH-1, have been implicated in the interaction, uptake, and translocation of this compound.[11][13]

  • Induction of Nitric Oxide Production: In the model yeast Saccharomyces cerevisiae, treatment with this compound leads to the endogenous accumulation of nitric oxide (NO).[14] The antifungal activity of this compound is correlated with this NO production, and inhibitors of NO synthase can partially restore yeast growth in the presence of the peptide.[14]

  • RNA Binding: In vitro assays have demonstrated that this compound can bind to RNA, suggesting that interference with RNA function could be one of its intracellular detrimental effects.[5][6]

Quantitative Data on Antifungal Efficacy

The antifungal activity of this compound has been quantified against a range of filamentous fungi. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC₅₀) values.

FungusIC₅₀ (µM)MIC (µM)Reference(s)
Penicillium digitatum (conidia)2.24[5]
Penicillium digitatum (mycelium)1.36[5]
Aspergillus niger-8[2]
Botrytis cinerea-8[2]
Penicillium expansum-32[2]
Penicillium italicum->32[2]
Neurospora crassa2.5 - 5 (low fungicidal range)-[10]
Aspergillus fumigatus--[3]
Saccharomyces cerevisiaeMarkedly less active than against P. digitatum-[5]

Table 1: Antifungal Activity of this compound Against Various Fungi.

PeptideFungusIC₅₀ (µM)MIC (µM)Hemolytic ActivityReference(s)
This compound P. digitatum (mycelium)1.36Very low[5][7]
Melittin P. digitatum (mycelium)~1.5~6High[5][7]

Table 2: Comparative Activity of this compound and Melittin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cell-penetrating and antifungal properties of this compound.

Visualization of Peptide Uptake by Fluorescence Microscopy

This protocol allows for the direct visualization of this compound internalization and subcellular localization in fungal cells.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-PAF26 or TMR-PAF26)

  • Fungal culture (e.g., Penicillium digitatum, Neurospora crassa) grown to the desired stage (e.g., conidia, germlings, or mycelia)

  • Potato Dextrose Broth (PDB) or sterile water

  • Confocal laser scanning microscope with appropriate excitation and emission filters (e.g., excitation at 488 nm and emission at 510-560 nm for FITC)

Procedure:

  • Prepare a suspension of fungal conidia or mycelia in sterile water or 5% PDB.

  • Add fluorescently labeled this compound to the fungal suspension to a final concentration ranging from sub-inhibitory (e.g., 0.3 µM) to fungicidal (e.g., 3-30 µM).

  • Incubate the samples for various time points (e.g., 2 minutes to several hours) at room temperature or the optimal growth temperature for the fungus.

  • (Optional) To remove non-internalized, surface-bound peptide, treat the sample with trypsin prior to imaging.

  • Mount a sample of the suspension on a microscope slide.

  • Visualize the samples using a confocal microscope. Capture images in both bright-field and fluorescence channels to correlate the peptide's location with the fungal morphology.

Assessment of Membrane Permeabilization with Sytox Green Assay

This assay quantifies plasma membrane integrity by measuring the uptake of the fluorescent dye Sytox Green, which can only enter cells with compromised membranes.

Materials:

  • Sytox Green (SG) nucleic acid stain

  • This compound

  • Fungal mycelia

  • 5% PDB

  • Fluorometer or fluorescence microplate reader (excitation ~488 nm, emission ~523 nm)

Procedure:

  • Grow fungal mycelia in a suitable format (e.g., 96-well plate).

  • Prepare a working solution of Sytox Green in 5% PDB (e.g., final concentration of 0.2 µM).

  • Add this compound at various concentrations (e.g., 0.5 µM to 15 µM) and the Sytox Green solution simultaneously to the mycelia.

  • Immediately begin recording fluorescence intensity at regular intervals (e.g., every 2 minutes for up to 180 minutes) using a fluorometer.

  • Include controls with no peptide to measure baseline fluorescence and a known membrane-disrupting agent (e.g., melittin) as a positive control.

Determination of Antifungal Activity (MIC Assay)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound

  • Fungal conidia

  • Appropriate broth medium (e.g., PDB or RPMI 1640)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader (e.g., at 600 nm)

Procedure:

  • Prepare a stock solution of this compound and perform serial two-fold dilutions in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of fungal conidia (e.g., 2.5 x 10⁴ conidia/mL).

  • Add the fungal inoculum to each well containing the serially diluted peptide.

  • Include a positive control for growth (inoculum without peptide) and a negative control for sterility (broth without inoculum).

  • Incubate the plates at the optimal growth temperature for the fungus for a specified period (e.g., 48-72 hours).

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits fungal growth, or by measuring the optical density with a microplate reader.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.

PAF26_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PAF26_low This compound (Low Conc.) Endocytosis Energy-Dependent Endocytosis PAF26_low->Endocytosis Actin-mediated PAF26_high This compound (High Conc.) Passive_Translocation Passive Translocation PAF26_high->Passive_Translocation Energy-independent Vacuole Vacuole Endocytosis->Vacuole Internalization Cytosol Cytosol Passive_Translocation->Cytosol Vacuole->Cytosol Active Transport Cell_Death Cell Death Cytosol->Cell_Death Intracellular Effects

Caption: Concentration-dependent uptake mechanism of this compound in fungal cells.

PAF26_Signaling_Pathways cluster_calcium Calcium Homeostasis Disruption cluster_no Nitric Oxide Production This compound This compound Ca_Channels Ca²⁺ Channels (e.g., CCH-1) This compound->Ca_Channels affects Arginine Arginine This compound->Arginine induces pathway Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Ca_Channels influx Intracellular_Ca ↑ Intracellular Ca²⁺ Ca_Channels->Intracellular_Ca Cell_Death Fungal Cell Death Intracellular_Ca->Cell_Death NOS Nitric Oxide Synthase (NOS-like activity) Arginine->NOS NO_Production ↑ Nitric Oxide (NO) NOS->NO_Production NO_Production->Cell_Death

Caption: Intracellular signaling pathways affected by this compound.

Experimental_Workflow_MIC A Prepare serial two-fold dilutions of this compound in a 96-well plate C Inoculate wells with fungal suspension A->C B Prepare standardized fungal conidia inoculum B->C D Incubate at optimal temperature (e.g., 48-72 hours) C->D E Visually inspect or measure optical density (OD) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for determining the MIC of this compound.

Conclusion and Future Directions

This compound stands out as a promising cell-penetrating antifungal peptide with a multifaceted mechanism of action that differs from conventional membrane-lytic AMPs. Its ability to specifically target and kill filamentous fungi at low micromolar concentrations, coupled with its low toxicity to mammalian cells, underscores its therapeutic potential. The detailed understanding of its structure-activity relationship, concentration-dependent uptake mechanism, and its impact on intracellular signaling pathways provides a solid foundation for the rational design of more potent and stable derivatives.

Future research should focus on several key areas:

  • Identification of specific intracellular binding partners: Elucidating the precise molecular targets of this compound within the fungal cytoplasm will provide deeper insights into its killing mechanism.

  • In vivo efficacy studies: While in vitro data is promising, comprehensive studies in animal models of fungal infections are necessary to validate its therapeutic potential.

  • Development of peptidomimetics: To overcome potential limitations of peptide-based drugs, such as susceptibility to proteolysis, the development of non-peptidic mimics of this compound that retain its activity and specificity is a crucial next step.

  • Combination therapies: Investigating the synergistic effects of this compound with existing antifungal drugs could lead to more effective treatment strategies and help combat drug resistance.

By continuing to explore the unique properties of this compound, the scientific community can pave the way for novel and effective treatments for devastating fungal diseases.

References

The Structure-Activity Relationship of the PAF26 Hexapeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Antifungal Peptide for Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The hexapeptide PAF26 (Ac-RKKWFW-NH₂) has been identified as a potent and selective antifungal agent, particularly against filamentous fungi. Its small size and defined structure make it an excellent model for understanding the structure-activity relationships (SAR) of cationic antimicrobial peptides and for the rational design of new antifungal therapeutics. This technical guide provides a comprehensive overview of the SAR of this compound, detailing its mechanism of action, the roles of its key structural motifs, and the experimental methodologies used in its evaluation.

Core Structure and Mechanism of Action

This compound is a synthetic hexapeptide with the sequence Acetyl-Arginine-Lysine-Lysine-Tryptophan-Phenylalanine-Tryptophan-Amide (Ac-RKKWFW-NH₂). Its structure is characterized by a distinct amphipathic nature, possessing a cationic N-terminal region (RKK) and a hydrophobic C-terminal region (WFW). This duality is central to its antifungal activity.

The mechanism of action of this compound is a multi-step process that goes beyond simple membrane disruption.[1][2] At lower fungicidal concentrations, this compound is internalized into fungal cells via an energy-dependent endocytic pathway.[3] Once inside, it initially accumulates in vacuoles before being transported into the cytoplasm, where it exerts its lethal effects.[1][4] At higher concentrations, this compound can induce membrane permeabilization, suggesting a concentration-dependent dual mechanism of action.[3]

Key Structural Motifs and Their Functions

Structure-activity relationship studies, primarily through the synthesis and evaluation of this compound analogues, have elucidated the distinct roles of its cationic and hydrophobic domains.

  • N-Terminal Cationic Motif (RKK): The positively charged residues (Arginine and Lysine) are crucial for the initial electrostatic interaction with the negatively charged components of the fungal cell envelope, such as the cell wall and plasma membrane.[1][2] This interaction is the first step in the peptide's journey into the cell. Furthermore, this cationic motif is also implicated in the transport of this compound from the vacuole to the cytoplasm, a critical step for its fungicidal activity.[1][2] The analogue PAF96 (RKKAAA) , which retains the cationic head but lacks the hydrophobic tail, localizes to the fungal cell envelope but is not internalized, demonstrating significantly reduced antifungal activity.[1][2]

  • C-Terminal Hydrophobic Motif (WFW): The aromatic and hydrophobic residues (Tryptophan and Phenylalanine) are essential for the internalization of the peptide and its transport to the vacuole.[1][2] The analogue PAF95 (AAAWFW) , which possesses the hydrophobic domain but lacks the cationic charges, is taken up into the vacuoles but remains trapped and is non-toxic.[1][2] This highlights that internalization alone is not sufficient for antifungal activity.

The synergistic action of both motifs is therefore indispensable for the potent antifungal effect of this compound.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies, comparing the antifungal and hemolytic activities of this compound and its key analogues.

PeptideSequenceP. digitatum IC₅₀ (µM)[5]P. digitatum MIC (µM)[5]N. crassa MIC (µM)[1]A. fumigatus MIC (µM)[1]
This compound Ac-RKKWFW-NH₂1.362 - 5~5
PAF95 Ac-AAAWFW-NH₂> 100> 100> 100> 100
PAF96 Ac-RKKAAA-NH₂> 100> 100> 100> 100
Melittin GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂1.14Not ReportedNot Reported

Table 1: Antifungal Activity of this compound and Analogues. IC₅₀ (50% inhibitory concentration) and MIC (Minimal Inhibitory Concentration) values against various filamentous fungi.

PeptideSequenceHemolytic Activity (% lysis at 100 µM)[5]
This compound Ac-RKKWFW-NH₂< 5%
Melittin GIGAVLKVLTTGLPALISWIKRKRQQ-NH₂~100%

Table 2: Hemolytic Activity of this compound. Comparison with the lytic peptide melittin against human red blood cells.

Signaling Pathways and Intracellular Effects

This compound's interaction with fungal cells triggers specific signaling pathways and intracellular responses. A key pathway affected is calcium homeostasis. The cell-killing activity of this compound is dependent on extracellular calcium, and the peptide's internalization and vacuolar accumulation are influenced by the fungal calcium signaling machinery.[3][6] Mutants with deletions in calcium channels and pumps, such as NCA-2 (a Ca²⁺ ATPase), YVC-1 (a vacuolar Ca²⁺ channel), and CCH-1 (a plasma membrane Ca²⁺ channel), exhibit increased tolerance to this compound.[3][6]

Furthermore, studies have suggested the involvement of the Cell Wall Integrity (CWI) pathway as a fungal defense mechanism against this compound.[7] This pathway is a conserved signaling cascade in fungi that responds to cell wall stress.

PAF26_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_envelope Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound (Ac-RKKWFW-NH₂) Cell Wall Cell Wall This compound->Cell Wall Electrostatic Interaction (RKK motif) Plasma Membrane Plasma Membrane Cell Wall->Plasma Membrane Endocytosis Endocytosis (Energy-dependent) Plasma Membrane->Endocytosis Internalization (WFW motif) Vacuole Vacuole Endocytosis->Vacuole Accumulation Cytosol Cytosol Vacuole->Cytosol Transport (RKK motif) Fungicidal_Effects Fungicidal Effects (e.g., RNA binding) Cytosol->Fungicidal_Effects

Caption: Proposed mechanism of action for the this compound hexapeptide.

PAF26_Calcium_Signaling This compound This compound Interaction Initial Interaction with Cell Envelope This compound->Interaction Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Interaction Internalization Internalization & Vacuolar Accumulation Interaction->Internalization NCA2 NCA-2 (Ca²⁺ ATPase) Interaction->NCA2 involved in Translocation Translocation across Plasma Membrane Internalization->Translocation YVC1 YVC-1 (Vacuolar Ca²⁺ Channel) Internalization->YVC1 essential for Cell_Death Cell Death Translocation->Cell_Death CCH1 CCH-1 (Plasma Membrane Ca²⁺ Channel) Translocation->CCH1 prevented by

Caption: Involvement of calcium signaling in this compound's antifungal activity.

Experimental Protocols

A variety of in vitro assays are employed to characterize the structure-activity relationship of this compound and its analogues.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a peptide.

  • Fungal Inoculum Preparation: Fungal spores or mycelial fragments are harvested and suspended in a suitable medium (e.g., RPMI-1640). The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10⁵ CFU/mL).

  • Peptide Dilution: The peptide is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal inoculum is added to each well. The plate is incubated at an appropriate temperature (e.g., 25-37°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that causes a significant inhibition of fungal growth, often defined as a ≥50% or ≥90% reduction in turbidity compared to the control (no peptide).[8]

Hemolytic Activity Assay

This assay assesses the cytotoxicity of the peptide against red blood cells.

  • Red Blood Cell Preparation: Fresh human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration (e.g., 2-4% v/v).[9][10]

  • Peptide Incubation: The peptide at various concentrations is incubated with the red blood cell suspension in a 96-well plate for a defined period (e.g., 1 hour) at 37°C.[10]

  • Measurement of Hemolysis: The plate is centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 450 or 540 nm).[10]

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (100% lysis, e.g., with Triton X-100) and a negative control (0% lysis, PBS alone).[10]

Cell Permeability Assay (SYTOX Green)

This assay measures the extent of plasma membrane permeabilization.

  • Cell Preparation: Fungal cells (spores or mycelia) are prepared and washed in a suitable buffer.

  • SYTOX Green Staining: The cells are incubated with SYTOX Green, a fluorescent dye that only enters cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.[11][12]

  • Peptide Treatment: The peptide is added to the cell suspension.

  • Fluorescence Measurement: The increase in fluorescence over time is monitored using a fluorescence microplate reader or fluorescence microscopy.[11][12] This increase is proportional to the degree of membrane permeabilization.

Fluorescence Microscopy for Peptide Internalization

This technique visualizes the localization of the peptide within fungal cells.

  • Peptide Labeling: this compound is chemically synthesized with a fluorescent tag (e.g., FITC) at a position that does not interfere with its activity.

  • Cell Incubation: Fungal cells are incubated with the fluorescently labeled peptide.

  • Imaging: The cells are observed at different time points using confocal or fluorescence microscopy to track the peptide's interaction with the cell surface, its internalization, and its subcellular localization.[13][14] Co-staining with organelle-specific dyes can help identify the peptide's destination within the cell.

Experimental_Workflow_SAR cluster_design Peptide Design & Synthesis cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies P_Design This compound Analogue Design (e.g., PAF95, PAF96) P_Synth Solid-Phase Peptide Synthesis P_Design->P_Synth P_Purify Purification (RP-HPLC) & Characterization P_Synth->P_Purify Antifungal Antifungal Susceptibility Testing (MIC/IC₅₀) P_Purify->Antifungal Cytotoxicity Hemolytic Activity Assay P_Purify->Cytotoxicity Permeability Cell Permeability Assay (SYTOX Green) P_Purify->Permeability Localization Fluorescence Microscopy (Internalization) P_Purify->Localization SAR_Analysis Structure-Activity Relationship Analysis Antifungal->SAR_Analysis Cytotoxicity->SAR_Analysis Permeability->SAR_Analysis Localization->SAR_Analysis

Caption: Experimental workflow for the SAR study of this compound.

Conclusion

The hexapeptide this compound serves as a powerful model for dissecting the structure-activity relationships of antifungal peptides. The distinct and cooperative roles of its N-terminal cationic and C-terminal hydrophobic motifs in cell interaction, internalization, and ultimate fungicidal activity provide a clear roadmap for the de novo design of more potent and selective antifungal agents. The multi-faceted mechanism of action, involving endocytosis and disruption of calcium homeostasis, offers novel targets for antifungal drug development. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the discovery of new peptide-based therapeutics to combat the growing challenge of fungal infections.

References

The Critical Role of Cationic Residues in the Antifungal Activity of PAF26: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The hexapeptide PAF26 (Ac-RKKWFW-NH₂), identified through combinatorial chemistry, has demonstrated potent and selective antifungal activity, particularly against filamentous fungi.[1][2][3][4] This technical guide delves into the pivotal role of the cationic residues within this compound in its antifungal mechanism. Through a comprehensive review of structure-activity relationship studies, biophysical interaction analyses, and cellular localization experiments, we elucidate the multi-stage process of this compound-mediated fungal cell death, highlighting the indispensable contribution of its N-terminal cationic motif. This document provides an in-depth analysis of the experimental evidence, detailed methodologies, and the intracellular signaling pathways involved, offering valuable insights for the rational design of novel, potent antifungal peptides.

Introduction: The Rise of Antifungal Peptides and this compound

Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and novel mechanisms of action that can circumvent conventional resistance pathways.[1] Among these, cationic AMPs are particularly noteworthy for their electrostatic attraction to the generally anionic surfaces of microbial cells. This compound, a synthetic hexapeptide with the sequence Ac-Arg-Lys-Lys-Trp-Phe-Trp-NH₂, is a prime example of a cationic, cell-penetrating antifungal peptide.[2][5][6] Its structure is characterized by two distinct functional domains: a cationic N-terminal motif (Arg-Lys-Lys) and a hydrophobic, aromatic C-terminal motif (Trp-Phe-Trp).[4][6] This amphipathic nature is central to its potent antifungal activity against a range of pathogenic fungi, including Penicillium digitatum, Aspergillus fumigatus, and Neurospora crassa.[3][6][7]

The Indispensable Role of Cationic Residues: A Structure-Activity Relationship

The positive charges conferred by the arginine and lysine residues at the N-terminus of this compound are fundamental to its antifungal efficacy. Numerous studies have demonstrated that modification or removal of these cationic residues leads to a dramatic reduction or complete loss of antifungal activity.[4][5][6]

Alanine Scanning Mutagenesis

Systematic substitution of each amino acid in this compound with alanine has unequivocally highlighted the superior contribution of the cationic residues to the peptide's antifungal potency and its ability to permeate fungal cells.[5][8][9] While every residue contributes to the overall activity, the most significant decreases in efficacy are observed when the arginine or lysine residues are replaced.[5][10]

Motif-Specific Derivatives: PAF95 and PAF96

To further dissect the roles of the cationic and hydrophobic domains, two key derivatives of this compound were synthesized and characterized:

  • PAF95 (Ac-AAAWFW-NH₂): The cationic N-terminal motif is replaced with alanine residues.

  • PAF96 (Ac-RKKAAA-NH₂): The hydrophobic C-terminal motif is replaced with alanine residues.

Both PAF95 and PAF96 exhibit a substantial reduction in antifungal activity against a range of fungi.[6][11] PAF96, lacking the hydrophobic core, localizes to the fungal cell envelope but is not internalized.[6][11] Conversely, PAF95, which retains the hydrophobic domain, can be taken up into fungal vacuoles but remains trapped and is non-toxic.[6][11] These findings compellingly demonstrate that while the hydrophobic domain is necessary for internalization, the cationic residues are crucial for both the initial interaction with the cell surface and the subsequent lethal intracellular events.[6][11]

Quantitative Antifungal Activity Data

The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC₅₀) values for this compound and its derivatives against various fungal species, illustrating the impact of cationic residue modification on antifungal potency.

Table 1: Antifungal Activity of this compound against Penicillium digitatum

PeptideSequenceMIC (µM)IC₅₀ (µM)Reference
This compoundAc-RKKWFW-NH₂41.8[12]
PAF95Ac-AAAWFW-NH₂>64>64[6][7]
PAF96Ac-RKKAAA-NH₂>64>64[6][7]

Table 2: Antifungal Activity of this compound and Derivatives against Various Fungi

PeptideFungusMIC (µM)Reference
This compoundAspergillus niger8[9]
This compoundBotrytis cinerea8[9]
This compoundPenicillium expansum32[9]
PAF95Aspergillus fumigatus>>64[6]
PAF96Aspergillus fumigatus>>64[6]
PAF95Saccharomyces cerevisiae>>64[7]
PAF96Saccharomyces cerevisiae>>64[7]

The Multi-Step Mechanism of this compound Action

The antifungal activity of this compound is not a simple process of membrane lysis. Instead, it involves a sophisticated, multi-step mechanism that is highly dependent on the peptide's concentration and the physiological state of the fungus.[1][5][10]

PAF26_Mechanism cluster_extracellular Extracellular Space cluster_cell_envelope Fungal Cell Envelope cluster_intracellular Intracellular Space This compound This compound CellWall Cell Wall This compound->CellWall 1. Electrostatic Interaction (Cationic Residues) NCA2 NCA-2 (Ca²⁺ ATPase) This compound->NCA2 Interaction PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane Endocytosis Energy-Dependent Endocytosis (Low [this compound]) PlasmaMembrane->Endocytosis 2a. Internalization PassiveTranslocation Passive Translocation (High [this compound]) PlasmaMembrane->PassiveTranslocation 2b. Internalization CCH1 CCH-1 (Ca²⁺ Channel) PlasmaMembrane->CCH1 Prevents Translocation Vacuole Vacuole Endocytosis->Vacuole 3. Accumulation Cytoplasm Cytoplasm PassiveTranslocation->Cytoplasm YVC1 YVC-1 (Vacuolar Ca²⁺ Channel) Vacuole->YVC1 Mediates Accumulation Vacuole->Cytoplasm 4. Transport to Cytoplasm (Cationic Residues) RNA_Binding Binding to Cellular RNAs Cytoplasm->RNA_Binding 5. Intracellular Targets Ca_Homeostasis Disruption of Ca²⁺ Homeostasis Cytoplasm->Ca_Homeostasis CellDeath Cell Death RNA_Binding->CellDeath Ca_Homeostasis->CellDeath

Stage 1: Electrostatic Interaction with the Fungal Cell Envelope

The initial and critical step in the action of this compound is its binding to the fungal cell surface. The negatively charged components of the fungal cell wall and plasma membrane, such as phospholipids and proteins, provide an electrostatic attraction for the positively charged N-terminal RKK motif of this compound.[5] This interaction is a prerequisite for all subsequent events. The calcium ATPase NCA-2 has been identified as being involved in this initial interaction at the cell envelope.[1][2]

Stage 2: Internalization into the Fungal Cell

Following the initial binding, this compound is internalized. The mechanism of entry is concentration-dependent:

  • At low, fungicidal concentrations (2-5 µM): Internalization is an energy-dependent process, primarily mediated by actin-driven endocytosis.[10]

  • At high, fungicidal concentrations (≥20 µM): Internalization becomes energy-independent, suggesting a passive translocation across the plasma membrane.[10]

Experimental_Workflow cluster_synthesis Peptide Synthesis & Characterization cluster_antifungal_assays Antifungal Activity Assays cluster_mechanism_studies Mechanism of Action Studies Synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization MIC_Assay Broth Microdilution Assay (MIC/IC₅₀ Determination) Characterization->MIC_Assay Permeabilization Membrane Permeabilization (Sytox Green Assay) Characterization->Permeabilization Internalization Peptide Internalization (Fluorescence Microscopy) Characterization->Internalization RNA_Binding RNA Binding (EMSA) Characterization->RNA_Binding FungalCulture Fungal Culture Preparation (e.g., P. digitatum) FungalCulture->MIC_Assay FungalCulture->Permeabilization FungalCulture->Internalization

Stage 3: Intracellular Accumulation and Action

Once inside the cell, fluorescently labeled this compound is observed to initially accumulate in the vacuoles.[6][10] This vacuolar accumulation is dependent on the vacuolar calcium channel YVC-1.[1][2] The cationic residues of this compound are not only important for the initial cell surface interaction but are also critical for the subsequent transport of the peptide from the vacuole into the cytoplasm.[6] It is in the cytoplasm that this compound exerts its lethal effects. The plasma membrane calcium channel CCH-1 appears to play a role in preventing the direct translocation of this compound across the plasma membrane at low concentrations.[1][2]

The precise intracellular targets are still under investigation, but evidence suggests that this compound can bind to cellular RNAs, as demonstrated by in vitro electrophoretic mobility shift assays.[1][2][4] Furthermore, this compound disrupts intracellular calcium homeostasis, a process that is intrinsically linked to its antifungal activity.[1][2][10] The culmination of these intracellular events leads to cell death.

The Role of Calcium Signaling

The antifungal action of this compound is intricately linked to fungal calcium homeostasis and signaling.[1][2] The cell-killing activity of this compound is dependent on the presence of extracellular calcium and a fully functional fungal calcium signaling machinery.[1][2] Deletion of key components of this machinery, such as the calcium ATPase NCA-2, the vacuolar calcium channel YVC-1, and the plasma membrane calcium channel CCH-1, renders the fungus more tolerant to this compound.[1][2] This underscores the complexity of this compound's mechanism and its reliance on hijacking the host's own signaling pathways to exert its toxic effects.

Calcium_Signaling cluster_pm_channels This compound This compound NCA2 NCA-2 This compound->NCA2 Interaction YVC1 YVC-1 This compound->YVC1 Requires for Vacuolar Accumulation Extracellular_Ca Extracellular Ca²⁺ CCH1 CCH-1 Extracellular_Ca->CCH1 Influx PlasmaMembrane Plasma Membrane Cytosolic_Ca Cytosolic Ca²⁺ Increase CCH1->Cytosolic_Ca Vacuole Vacuole YVC1->Cytosolic_Ca Release Antifungal_Activity Antifungal Activity Cytosolic_Ca->Antifungal_Activity

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of cationic residues in this compound antifungal activity.

Peptide Synthesis and Purification

This compound and its derivatives are typically synthesized using the solid-phase peptide synthesis (SPPS) method with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[13][14][15]

  • Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminal amidation) is swelled in a solvent like dichloromethane (DCM).

  • Amino Acid Coupling: The C-terminal amino acid (Fmoc-Trp(Boc)-OH) is coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the coupled amino acid using a base such as piperidine in dimethylformamide (DMF).

  • Iterative Coupling and Deprotection: The subsequent Fmoc-protected amino acids are added sequentially according to the desired peptide sequence, with a deprotection step after each coupling. N-terminal acetylation is performed in the final step.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry.

Antifungal Susceptibility Testing

The antifungal activity of this compound and its analogs is quantified using broth microdilution assays according to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI).[16][17][18]

  • Fungal Inoculum Preparation: A suspension of fungal conidia or yeast cells is prepared and adjusted to a standardized concentration (e.g., 2.5 x 10⁴ conidia/mL for P. digitatum).[19]

  • Peptide Dilution Series: A serial dilution of the peptide is prepared in a suitable liquid medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 24°C for P. digitatum) for a defined period (e.g., 48-72 hours).[19]

  • Growth Assessment: Fungal growth is assessed visually or by measuring the optical density at 600 nm.

  • MIC and IC₅₀ Determination: The MIC is the lowest peptide concentration that completely inhibits visible growth. The IC₅₀ is the concentration that inhibits growth by 50%.

Membrane Permeabilization Assay

The ability of this compound to permeabilize the fungal plasma membrane is assessed using the fluorescent dye Sytox Green.[1][4][7][8] Sytox Green can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

  • Fungal Cell Preparation: A suspension of fungal mycelia or conidia is prepared.

  • Peptide Treatment: The fungal cells are incubated with various concentrations of this compound.

  • Sytox Green Addition: Sytox Green is added to the cell suspension at a final concentration typically ranging from 0.5 to 5 µM.

  • Incubation: The mixture is incubated for a short period (e.g., 5-30 minutes) at room temperature, protected from light.[20]

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates membrane permeabilization.

Peptide Internalization Studies using Fluorescence Microscopy

The uptake and subcellular localization of this compound are visualized using fluorescently labeled peptides.[1][12][21][22]

  • Peptide Labeling: this compound is synthesized with a fluorescent tag, such as fluorescein isothiocyanate (FITC) or tetramethylrhodamine (TMR), typically at the N-terminus.

  • Fungal Cell Incubation: Fungal conidia or mycelia are incubated with the fluorescently labeled this compound at various concentrations and for different durations.

  • Co-staining (Optional): To visualize specific cellular compartments, co-staining with other fluorescent dyes can be performed (e.g., FM4-64 for the plasma membrane and vacuolar membrane, or DAPI for the nucleus).

  • Microscopy: The cells are observed using a confocal laser scanning microscope. The localization of the fluorescent peptide within the fungal cell is analyzed.

Electrophoretic Mobility Shift Assay (EMSA) for RNA Binding

The interaction of this compound with fungal RNA can be investigated using an electrophoretic mobility shift assay (EMSA).[1][23][24][25]

  • RNA Probe Preparation: A specific RNA sequence or total fungal RNA is labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled RNA probe is incubated with increasing concentrations of this compound in a suitable binding buffer.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The positions of the RNA probe are detected by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shift" in the mobility of the RNA probe to a higher molecular weight indicates the formation of a peptide-RNA complex.

Conclusion and Future Perspectives

The cationic residues of this compound are unequivocally essential for its antifungal activity. They orchestrate a multi-step assault on the fungal cell, initiating the crucial first contact with the cell envelope and playing a vital role in the final lethal intracellular events. The intricate interplay between this compound and the fungal calcium signaling network further highlights the sophisticated mechanism of this small peptide. A thorough understanding of the structure-function relationships, particularly the role of these cationic residues, is paramount for the rational design of new and improved antifungal peptides. Future research should focus on further elucidating the specific intracellular targets of this compound and exploring strategies to enhance its stability and delivery to fungal pathogens, paving the way for the development of novel and effective antifungal therapies.

References

The Role of Hydrophobic Motifs in the Antifungal Peptide PAF26: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of fungal resistance to conventional antifungal agents necessitates the exploration of novel therapeutic strategies. Antimicrobial peptides (AMPs) represent a promising class of molecules with potent and selective activity. This technical guide provides an in-depth analysis of the synthetic hexapeptide PAF26 (Ac-RKKWFW-NH2), focusing on the critical function of its hydrophobic motifs. This compound exhibits preferential activity against filamentous fungi, and its mechanism of action involves a multi-step process of cell penetration and induction of cell death. This document details the structure-activity relationships of this compound, presents quantitative data on its antifungal efficacy, outlines key experimental methodologies for its study, and visualizes its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a synthetically designed cationic antimicrobial peptide identified through a combinatorial chemistry approach.[1][2] Its sequence, Ac-RKKWFW-NH2, confers an amphipathic nature, which is crucial for its biological activity.[3] Unlike many antimicrobial peptides that primarily act by forming pores in the cell membrane, this compound functions as a cell-penetrating peptide with a more complex, multi-stage mechanism of action.[2][4] This unique mode of action makes this compound a valuable model for designing new antifungal drugs with improved efficacy and reduced toxicity.[2]

The Dual-Motif Structure of this compound

The antifungal activity of this compound is attributed to two distinct functional motifs within its hexapeptide sequence: an N-terminal cationic motif and a C-terminal hydrophobic motif.[2][3]

  • N-Terminal Cationic Motif (Ac-RKK-): This positively charged region is primarily responsible for the initial electrostatic attraction and interaction with the negatively charged components of the fungal cell envelope, such as the cell wall and plasma membrane.[2][3]

  • C-Terminal Hydrophobic Motif (-WFW-NH2): This region, rich in aromatic tryptophan residues, is crucial for the peptide's ability to be internalized into the fungal cell and transported to the vacuoles.[3]

The interplay between these two motifs governs the sequential steps of this compound's antifungal action, from initial cell binding to eventual cell death.

Mechanism of Action: A Multi-Step Process

The fungicidal activity of this compound is not solely a consequence of membrane permeabilization but rather a more intricate process involving cell entry and disruption of intracellular processes.[1][4] The mechanism is concentration-dependent and can be summarized in the following stages:

  • Cell Envelope Interaction: The cationic N-terminus of this compound mediates the initial binding to the fungal cell surface.[3]

  • Internalization: At low fungicidal concentrations (2.0-5 µM), this compound is internalized via an energy-dependent endocytic pathway.[5] At higher concentrations (20 µM), internalization appears to be energy-independent, suggesting passive translocation across the membrane.[5] The hydrophobic C-terminal motif is essential for this internalization process.[3]

  • Vacuolar Accumulation: Once inside the cell, this compound accumulates in the vacuoles.[3][5]

  • Cytoplasmic Translocation and Cell Death: Subsequently, this compound is actively transported from the vacuoles into the cytoplasm, a step that coincides with cell death.[3][5] This translocation from the vacuole is dependent on the cationic motif.[3] In some fungi, this leads to nuclear breakdown and dissolution.[3] Interestingly, internalized this compound has also been shown to bind to cellular RNAs in vitro.[1][4]

This multi-step process highlights a sophisticated mechanism that goes beyond simple membrane disruption, offering multiple potential targets for antifungal drug development.

Quantitative Analysis of this compound Activity

The antifungal and cytotoxic activities of this compound have been quantified against various fungal species and cell types. The following tables summarize key quantitative data.

PeptideTarget OrganismIC50 (µM)MIC (µM)Reference
This compound Penicillium digitatum1.84[6]
Melittin Penicillium digitatumSlightly higher than this compoundComparable to this compound[4]

Table 1: Antifungal Activity of this compound and Melittin against Penicillium digitatum. IC50 (50% inhibitory concentration) and MIC (Minimal Inhibitory Concentration) values are presented.

PeptideCell TypeHemolytic ActivityReference
This compound Human Red Blood Cells10³ to 10⁴ times less toxic than melittin[4]
Melittin Human Red Blood CellsHigh[4]

Table 2: Comparative Hemolytic Activity of this compound and Melittin. This demonstrates the significantly lower cytotoxicity of this compound towards mammalian cells compared to the lytic peptide melittin.

The Functional Importance of Hydrophobic and Cationic Motifs

Structure-activity relationship studies using this compound derivatives have elucidated the distinct roles of the cationic and hydrophobic motifs.

PeptideSequenceAntifungal ActivityInternalizationVacuolar AccumulationCytoplasmic TranslocationReference
This compound Ac-RKKWFW-NH2HighYesYesYes[3]
PAF95 Ac-AAAWFW-NH2Substantially reducedYesYes (trapped)No[3]
PAF96 Ac-RKKAAA-NH2Substantially reducedNoNoNo[3]

Table 3: Functional Analysis of this compound and its Derivatives. This data highlights that the hydrophobic motif (WFW) is necessary for internalization and transport to the vacuole, while the cationic motif (RKK) is crucial for the initial interaction and the final, lethal step of translocation from the vacuole to the cytoplasm.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's activity and mechanism.

In Vitro Antifungal Activity Assay

This protocol is used to determine the IC50 and MIC of this compound against filamentous fungi.

  • Fungal Spore Preparation: Prepare a suspension of fungal conidia (e.g., Penicillium digitatum) at a concentration of 2.5 x 10⁴ conidia/mL in a suitable growth medium such as 5% Potato Dextrose Broth (PDB) containing an antibacterial agent like chloramphenicol (0.003% w/v).[4]

  • Peptide Dilution Series: Prepare a serial dilution of this compound in the growth medium in a 96-well microtiter plate.

  • Incubation: Add the fungal spore suspension to each well containing the peptide dilutions. Incubate the plate at 24°C for 4 days.[4]

  • Growth Measurement: Determine fungal growth by measuring the optical density (OD) at 492 nm using a microplate spectrophotometer.[4]

  • Data Analysis: The MIC is defined as the lowest peptide concentration with no visible growth.[4] The IC50 is calculated by fitting the dose-response data to a sigmoidal curve.[6]

Cell Permeation Assay

This assay assesses the ability of this compound to permeabilize the fungal cell membrane.

  • Fungal Mycelium Preparation: Grow the fungus to obtain mycelium.

  • Peptide Treatment: Incubate the mycelium with various concentrations of this compound.

  • Staining: Add the fluorescent dye Sytox Green, which can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.

  • Microscopy: Observe the samples under a fluorescence microscope. Green fluorescence indicates cell permeation.[4]

Peptide Localization Studies

This protocol visualizes the interaction and internalization of this compound within fungal cells.

  • Fluorescent Labeling: Synthesize this compound with a fluorescent tag, such as fluorescein isothiocyanate (FITC), at the N-terminus (FITC-PAF26).[4] Confirm that the fluorescent tag does not significantly alter the peptide's antifungal activity.[4]

  • Cell Treatment: Incubate fungal conidia, germ tubes, or hyphae with FITC-PAF26 at various concentrations (e.g., from sub-MIC to MIC values) and for different durations.[4]

  • Confocal Laser Scanning Microscopy: Wash the cells to remove unbound peptide and observe them using a confocal laser scanning microscope to determine the subcellular localization of the fluorescently labeled peptide.[4]

Visualizing Workflows and Mechanisms

Graphical representations of the mechanism of action and experimental workflows provide a clear understanding of the complex processes involved.

PAF26_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_envelope Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound Peptide (Ac-RKKWFW-NH2) Cell_Wall Cell Wall/ Plasma Membrane This compound->Cell_Wall Electrostatic Interaction (Cationic Motif) Vacuole Vacuole Cell_Wall->Vacuole Internalization (Hydrophobic Motif) Endocytosis (low conc.) Passive (high conc.) RNA Cellular RNA Vacuole->RNA Binds to RNA Death Cell Death Vacuole->Death Translocation to Cytoplasm (Cationic Motif)

Caption: Mechanism of action of this compound.

Antifungal_Activity_Assay Start Start Spore_Prep Prepare Fungal Spore Suspension (2.5x10^4/mL) Start->Spore_Prep Peptide_Dilution Prepare Serial Dilutions of this compound in 96-well plate Spore_Prep->Peptide_Dilution Incubate_Plate Add Spore Suspension to Wells and Incubate (24°C, 4 days) Peptide_Dilution->Incubate_Plate Measure_OD Measure Optical Density (492 nm) Incubate_Plate->Measure_OD Analyze_Data Determine MIC and IC50 Measure_OD->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro antifungal activity assay.

Peptide_Localization_Workflow Start Start Label_Peptide Synthesize FITC-labeled This compound Start->Label_Peptide Treat_Cells Incubate Fungal Cells with FITC-PAF26 Label_Peptide->Treat_Cells Wash_Cells Wash to Remove Unbound Peptide Treat_Cells->Wash_Cells Microscopy Observe with Confocal Laser Scanning Microscope Wash_Cells->Microscopy Analyze_Image Determine Subcellular Localization Microscopy->Analyze_Image End End Analyze_Image->End

Caption: Workflow for peptide localization studies.

Conclusion and Future Directions

This compound serves as an exemplary model for a cell-penetrating antifungal peptide, where distinct cationic and hydrophobic motifs orchestrate a multi-step killing mechanism. Its high efficacy against filamentous fungi and low hemolytic activity underscore its potential as a lead compound for the development of novel antifungal therapies. Future research should focus on optimizing the peptide sequence to enhance its stability, further improve its selectivity, and elucidate the precise intracellular targets that are disrupted following its translocation into the cytoplasm. A deeper understanding of these aspects will pave the way for the rational design of next-generation antifungal agents to combat the growing threat of fungal infections.

References

PAF26: An In-Depth Technical Guide to its Interaction with Fungal Cell Wall Components

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action. The synthetic hexapeptide, Penicillium chrysogenum antifungal protein 26 (PAF26), represents a promising candidate in this arena. With the sequence Ac-RKKWFW-NH₂, this compound exhibits potent and selective activity against a broad spectrum of filamentous fungi. Its efficacy stems from a multi-faceted interaction with the fungal cell, initiated at the cell wall. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and fungal cell wall components, detailing the quantitative aspects of its antifungal activity, the experimental protocols used to elucidate its mechanism, and the signaling pathways it triggers within the fungal cell.

Data Presentation: Quantitative Analysis of this compound Antifungal Activity

While direct quantitative data on the binding affinity (e.g., dissociation constant, Kd) of this compound to isolated fungal cell wall components such as chitin, β-glucan, and mannans are not extensively available in the current literature, its potent antifungal activity has been well-characterized. The following tables summarize the key quantitative metrics of this compound's efficacy against various fungal species.

Fungal SpeciesAssay TypeParameterValue (µM)Reference(s)
Penicillium digitatumMycelial Growth InhibitionIC₅₀1.8 - 2.2(--INVALID-LINK--)
Penicillium digitatumMycelial Growth InhibitionMIC4 - 8(--INVALID-LINK--)
Aspergillus niger-MIC8(--INVALID-LINK--)
Botrytis cinerea-MIC8(--INVALID-LINK--)
Penicillium expansum-MIC32(--INVALID-LINK--)
Neurospora crassaConidial Germination/Viability-2.0 - 5.0 (low fungicidal)(--INVALID-LINK--)
Neurospora crassa--20 (high fungicidal)(--INVALID-LINK--)

Table 1: Antifungal Activity of this compound against Filamentous Fungi. IC₅₀ (Half-maximal inhibitory concentration) and MIC (Minimum Inhibitory Concentration) values highlight the potent antifungal properties of this compound.

ParameterValueConditionsReference(s)
Initial Interaction Time< 2-3 minutes0.3 µM FITC-PAF26 with P. digitatum(--INVALID-LINK--)
Internalization Concentration0.3 µM20-fold below MIC, no permeation effects(--INVALID-LINK--)

Table 2: Kinetic and Concentration Parameters of this compound Interaction. These data illustrate the rapid initial interaction of this compound with the fungal cell surface at sub-inhibitory concentrations.

The Multi-Step Interaction of this compound with the Fungal Cell

The antifungal action of this compound is a dynamic, multi-stage process that begins at the cell periphery and culminates in intracellular activity. This process can be broadly divided into three key stages: interaction with the cell envelope, internalization, and induction of intracellular responses.

Initial Contact: Electrostatic Attraction and Cell Wall Interaction

The initial interaction of the cationic this compound with the generally negatively charged fungal cell surface is rapid and primarily electrostatic. This interaction occurs within minutes at sub-micromolar concentrations. The fungal cell wall, a complex matrix of chitin, β-glucans, and mannoproteins, serves as the first point of contact. While specific binding affinities to these individual components have not been quantitatively determined, studies with this compound derivatives have elucidated the roles of its distinct motifs. The N-terminal cationic motif (RKK) is crucial for the initial electrostatic attraction and interaction with the cell envelope, while the C-terminal hydrophobic motif (WFW) is vital for the subsequent internalization and toxicity. At sub-MIC concentrations, this compound has been observed to induce morphological changes such as altered polar growth and increased chitin deposition, indicating a direct impact on cell wall synthesis and organization.

Crossing the Barrier: Internalization Mechanisms

Following the initial binding, this compound is internalized by the fungal cell. The mechanism of uptake is notably concentration-dependent. At low fungicidal concentrations (2.0-5 µM), this compound is internalized via an energy-dependent endocytic process. In contrast, at higher fungicidal concentrations (20 µM), internalization occurs through a passive, energy-independent translocation across the cell membrane. This dual-mode entry highlights the complex and adaptable nature of this compound's interaction with the fungal cell.

Intracellular Trafficking and Targets

Once inside the cell, fluorescently labeled this compound has been observed to initially accumulate in vacuoles. Subsequently, it is transported into the cytoplasm, a step that coincides with the onset of cell death. A key intracellular activity of this compound is its ability to bind to cellular RNAs, as demonstrated by in vitro electrophoretic mobility shift assays. This interaction with RNA likely contributes to its multifaceted detrimental effects on the fungal cell.

Fungal Signaling Pathways Modulated by this compound

The interaction of this compound with the fungal cell wall and subsequent internalization triggers a cascade of intracellular signaling events as the fungus attempts to counteract the peptide-induced stress. Key pathways implicated in the fungal response to this compound include the Cell Wall Integrity (CWI) pathway, the High Osmolarity Glycerol (HOG) pathway, and calcium signaling.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a critical signaling cascade that governs the maintenance, repair, and synthesis of the fungal cell wall. Treatment with this compound leads to an increased expression of genes involved in strengthening the cell wall, a common fungal response to cell wall-perturbing agents.

CWI_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Cell Wall Cell Wall This compound->Cell Wall Perturbation Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Cell Wall->Sensors Rho1 Rho1 Sensors->Rho1 Activation Pkc1 Pkc1 Rho1->Pkc1 Activation Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 Rlm1 Rlm1/Swi4/Swi6 (Transcription Factors) Slt2->Rlm1 CW_Genes Cell Wall Gene Expression Rlm1->CW_Genes

Figure 1: this compound-induced Cell Wall Integrity (CWI) Pathway.

High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is another crucial MAPK signaling cascade that enables fungi to adapt to osmotic stress. The activation of the HOG pathway in response to cell wall damage suggests a crosstalk between these two stress response pathways.

HOG_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Sln1_Sho1 Osmosensors (Sln1, Sho1) This compound->Sln1_Sho1 Cell Wall Stress Ypd1_Ssk1 Ypd1/Ssk1 Sln1_Sho1->Ypd1_Ssk1 Ste11_Ssk2 Ste11/Ssk2/Ssk22 (MAPKKK) Sln1_Sho1->Ste11_Ssk2 Ypd1_Ssk1->Ste11_Ssk2 Pbs2 Pbs2 (MAPKK) Ste11_Ssk2->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 TFs Transcription Factors (e.g., Hot1, Msn2/4, Sko1) Hog1->TFs Stress_Genes Stress Response Gene Expression TFs->Stress_Genes

Figure 2: this compound-induced High Osmolarity Glycerol (HOG) Pathway.

Calcium Signaling

Calcium homeostasis is significantly disrupted by this compound, and this disruption is integral to its antifungal activity. Extracellular calcium is essential for the internalization and fungicidal action of this compound. Several components of the fungal calcium-regulating machinery, including the Ca²⁺ ATPase NCA-2 and the vacuolar Ca²⁺ channel YVC-1, are involved in the initial interaction and subsequent vacuolar accumulation of the peptide.

Calcium_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole This compound This compound NCA2 NCA-2 (Ca²⁺ ATPase) This compound->NCA2 Interaction YVC1 YVC-1 (Ca²⁺ Channel) This compound->YVC1 Internalization & Accumulation Ca2_ext Extracellular Ca²⁺ Ca_Channel Ca²⁺ Channels Ca2_ext->Ca_Channel Ca2_cyt Cytosolic Ca²⁺ (Increased) Ca_Channel->Ca2_cyt Calmodulin Calmodulin Ca2_cyt->Calmodulin Activation Calcineurin Calcineurin Calmodulin->Calcineurin Activation Vac_Ca Vacuolar Ca²⁺ YVC1->Vac_Ca

Figure 3: this compound-induced Disruption of Calcium Homeostasis.

Experimental Protocols

The following section details the methodologies for key experiments used to investigate the interaction of this compound with fungal cells.

Visualization of this compound Internalization by Fluorescence Microscopy

This protocol allows for the direct visualization of this compound uptake and localization within fungal cells.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-PAF26 or TMR-PAF26)

  • Fungal culture (e.g., Penicillium digitatum, Neurospora crassa)

  • Growth medium (e.g., Potato Dextrose Broth, Vogel's Medium)

  • Microscope slides and coverslips

  • Confocal laser scanning microscope

Procedure:

  • Grow fungal mycelia or conidia in liquid culture to the desired developmental stage.

  • Add fluorescently labeled this compound to the culture at the desired concentration (e.g., 0.3 µM for initial interaction studies).

  • Incubate for various time points (e.g., 2, 5, 15, 30 minutes) to observe the kinetics of internalization.

  • At each time point, withdraw an aliquot of the cell suspension and mount it on a microscope slide.

  • Observe the samples using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for the fluorophore.

  • Acquire z-stack images to determine the subcellular localization of the peptide.

  • Optional: Co-stain with organelle-specific fluorescent dyes (e.g., for vacuoles or nuclei) to precisely localize the peptide.

Assessment of Membrane Permeabilization using Sytox Green Uptake Assay

This assay quantifies the extent of plasma membrane permeabilization induced by this compound.

Materials:

  • Sytox Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

  • Fungal culture

  • This compound

  • 96-well microplate (black, clear bottom)

  • Microplate reader with fluorescence detection

Procedure:

  • Harvest fungal cells and resuspend them in a suitable buffer (e.g., PBS).

  • Add the fungal suspension to the wells of a 96-well microplate.

  • Add Sytox Green to each well to a final concentration of 1-5 µM.

  • Add this compound at various concentrations to the wells. Include a no-peptide control and a positive control for maximal permeabilization (e.g., a known membrane-lytic agent or heat-killed cells).

  • Incubate the plate at the appropriate temperature for the fungus, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a microplate reader (excitation ~485 nm, emission ~520 nm).

  • An increase in fluorescence indicates the uptake of Sytox Green by cells with compromised plasma membranes.

Analysis of this compound-RNA Interaction by Electrophoretic Mobility Shift Assay (EMSA)

This in vitro assay determines the ability of this compound to bind to RNA.

Materials:

  • This compound

  • Total fungal RNA or a specific RNA transcript

  • Binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, glycerol)

  • RNase inhibitor

  • Native polyacrylamide gel

  • Gel electrophoresis apparatus

  • Nucleic acid stain (e.g., SYBR Gold) or autoradiography equipment if using radiolabeled RNA

Procedure:

  • Isolate total RNA from the

Intracellular Targets of the PAF26 Antifungal Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic hexapeptide PAF26 (Ac-RKKWFW-NH2) has emerged as a potent antifungal agent with a multifaceted mechanism of action that extends beyond simple membrane disruption. This technical guide provides a comprehensive overview of the intracellular targets and pathways affected by this compound. By delving into its concentration-dependent cell entry, intracellular trafficking, and interaction with key molecular components, this document serves as a resource for researchers engaged in the study of novel antifungal compounds and the development of new therapeutic strategies. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the peptide's mechanism of action to facilitate a deeper understanding of its antifungal properties.

Introduction

Antimicrobial peptides (AMPs) represent a promising class of compounds in the fight against fungal pathogens, many of which are developing resistance to conventional therapies. This compound, a de novo designed hexapeptide, exhibits potent and selective activity against a range of filamentous fungi.[1][2][3] Unlike traditional cytolytic peptides that act primarily by forming pores in the plasma membrane, this compound employs a more sophisticated, multi-step process that involves internalization and interaction with specific intracellular targets.[2][4][5] Understanding these intracellular mechanisms is critical for optimizing this compound as a potential therapeutic and for designing new peptides with enhanced efficacy and specificity. This guide synthesizes current knowledge on the intracellular targets of this compound, providing a technical foundation for further research and development.

Mechanism of Action: From Cell Surface to Intracellular Targets

The antifungal activity of this compound is a dynamic process that can be broadly categorized into three stages: interaction with the fungal cell envelope, internalization, and engagement with intracellular components, ultimately leading to cell death.[4][5]

Initial Interaction and Cell Entry

This compound's journey begins with an electrostatic attraction to the negatively charged fungal cell surface.[5] The peptide's N-terminal cationic motif (RKK) is crucial for this initial binding.[6][7] Following this interaction, this compound is internalized. The mode of entry is notably concentration-dependent.[6][8]

  • At low fungicidal concentrations (e.g., 2.0-5 µM in Neurospora crassa) : Internalization occurs via an energy-dependent, primarily actin-mediated endocytic pathway.[8]

  • At high fungicidal concentrations (e.g., 20 µM in Neurospora crassa) : The peptide appears to be internalized through an energy-independent, passive translocation process.[8]

The hydrophobic C-terminal motif (WFW) is essential for the internalization process and subsequent transport to vacuoles.[6][7]

Intracellular Trafficking and Localization

Upon entering the fungal cell, fluorescently labeled this compound is observed to accumulate within vacuoles.[6][8] This vacuolar sequestration appears to be a key step in its mechanism. The peptide is then actively transported from the vacuoles into the cytoplasm, a step that coincides with the onset of cell death.[6][8] The cationic residues of this compound are not only important for the initial cell interaction but also for this critical transport step from the vacuole to the cytoplasm.[6][9]

Key Intracellular Targets and Effects

Once in the cytoplasm, this compound exerts its antifungal effects through multiple mechanisms:

  • Disruption of Calcium Homeostasis : The antifungal action of this compound is critically dependent on extracellular calcium and the proper functioning of the fungal calcium signaling machinery.[10][11] The peptide has been shown to cause a significant increase in the resting level of cytosolic free Ca2+.[12][13] Specific calcium channels and pumps have been identified as being involved in the peptide's activity[10][11]:

    • NCA-2 (Ca2+ ATPase) : Implicated in the initial interaction of this compound with the cell envelope.[10][11]

    • YVC-1 (Vacuolar Ca2+ channel) : Essential for the uptake and accumulation of this compound within the vacuolar system.[10][11]

    • CCH-1 (Ca2+ channel) : Required to prevent the translocation of this compound across the plasma membrane.[10][11]

  • Binding to Cellular RNA : Electrophoretic mobility shift assays have demonstrated that internalized this compound can bind nonspecifically to cellular RNAs in vitro.[1][2][3] This interaction could potentially interfere with various RNA-mediated cellular processes.

  • Induction of Regulated Cell Death : The activity of this compound is associated with markers of a regulated cell death program, akin to apoptosis.[12] This is supported by observations of nuclear breakdown and dissolution following the transport of this compound from the vacuole to the cytoplasm in Aspergillus fumigatus.[7][9]

  • Morphological Alterations : Even at sub-MIC concentrations, this compound induces significant changes in fungal morphology, including altered polar growth, increased branching, and aberrant chitin deposition.[1][2][3] These effects occur in areas where membrane permeation is not detectable, suggesting that they are not solely a consequence of membrane disruption.[1][3]

  • Plasma Membrane Depolarization : this compound can induce depolarization of the plasma membrane; however, this effect appears to be independent of peptide internalization and the ultimate killing of the fungal cell.[8]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize key quantitative data from studies on this compound, providing a comparative overview of its efficacy and cytotoxic profile.

Table 1: Antifungal Activity of this compound against Penicillium digitatum

ParameterThis compoundMelittin (Reference Peptide)
IC50 (Mycelium) ~1.5 µM~1.0 µM
MIC (Mycelium) ~6 µM~5 µM
Permeation (Sytox Green Uptake) Slow and inefficientRapid and efficient

Data compiled from studies on Penicillium digitatum. IC50 and MIC values can vary between experiments and fungal species.[1][2]

Table 2: Cytotoxicity Profile of this compound

PeptideHemolytic Activity (vs. Human RBCs)
This compound 1,000 to 10,000 times less toxic than melittin
Melittin High

This demonstrates the significantly lower cytotoxicity of this compound against mammalian cells compared to the lytic peptide melittin.[1]

Table 3: Concentration-Dependent Effects of this compound in Neurospora crassa

Concentration RangeInternalization MechanismKey Intracellular Events
Low Fungicidal (2.0-5 µM) Energy-dependent, actin-mediated endocytosisAccumulation in vacuoles, active transport to cytoplasm, disruption of Ca2+ homeostasis
High Fungicidal (20 µM) Energy-independent, passive translocationDirect detrimental effects leading to cell death

This table illustrates the dual-mode of entry and action dependent on the peptide concentration.[8]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the intracellular targets of this compound.

Visualization of Peptide Internalization and Localization

This protocol is used to track the entry and subcellular location of this compound within fungal cells.

  • Peptide Labeling : Synthesize this compound with a fluorescent tag (e.g., FITC or TMR) at the N-terminus. Confirm that the fluorescent tag does not significantly alter the peptide's antifungal activity.[1]

  • Fungal Culture : Grow fungal conidia or mycelia in an appropriate liquid medium (e.g., 5% Potato Dextrose Broth) to the desired developmental stage.

  • Incubation : Add the fluorescently labeled this compound to the fungal culture at various concentrations (e.g., 0.3 µM to 30 µM). Incubate for different time points (e.g., 3 minutes to several hours).

  • Microscopy : Mount the samples on a microscope slide. Visualize the localization of the fluorescent peptide using a confocal laser scanning microscope. Use appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 488 nm excitation and 510-560 nm emission for FITC).[1]

  • Controls : Include controls with the free fluorophore to ensure it does not independently stain fungal structures and untreated cells to observe autofluorescence.

Membrane Permeation Assay

This assay assesses the extent to which this compound disrupts the plasma membrane integrity of fungal cells.

  • Reagent Preparation : Prepare a stock solution of a fluorescent nucleic acid stain that cannot cross the membrane of live cells, such as Sytox Green.

  • Fungal Culture : Grow fungal mycelia in a suitable medium in a microplate format.

  • Treatment : Add this compound at a range of concentrations to the mycelia. Include a known membrane-lytic agent (e.g., melittin) as a positive control and untreated cells as a negative control.

  • Staining : Add Sytox Green to all wells.

  • Fluorescence Measurement : Measure the fluorescence intensity over time using a microplate reader. A significant increase in fluorescence indicates that the dye has entered the cell and bound to nucleic acids, signifying membrane permeabilization.[1][3]

RNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol determines if this compound can directly bind to RNA molecules.

  • Reaction Mixture : Prepare reaction mixtures containing a fixed amount of total fungal RNA (e.g., 250 ng of S. cerevisiae tRNA) in a suitable buffer (e.g., TE buffer).

  • Peptide Incubation : Add increasing molar concentrations of this compound to the reaction mixtures. Incubate on ice for approximately 30 minutes to allow for binding.[1]

  • Electrophoresis : Load the samples onto a non-denaturing agarose gel. Run the gel to separate bound from unbound RNA.

  • Visualization : Stain the gel with an intercalating dye such as ethidium bromide and visualize under UV light. A shift in the mobility of the RNA band in the presence of this compound indicates the formation of a peptide-RNA complex.[1]

Visualizing this compound Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

PAF26_Mechanism_of_Action cluster_entry Cell Entry cluster_concentration Concentration-Dependent Internalization cluster_intracellular Intracellular Action cluster_targets Intracellular Targets PAF26_ext This compound (Extracellular) Cell_Surface Fungal Cell Surface (Negative Charge) PAF26_ext->Cell_Surface Electrostatic Interaction Low_Conc Low Concentration (Endocytosis) Cell_Surface->Low_Conc High_Conc High Concentration (Passive Translocation) Cell_Surface->High_Conc Vacuole Vacuolar Accumulation Low_Conc->Vacuole Transport Cytoplasm Cytoplasm High_Conc->Cytoplasm Direct Entry Vacuole->Cytoplasm Active Transport Ca_Homeostasis Disruption of Ca2+ Homeostasis Cytoplasm->Ca_Homeostasis RNA_Binding RNA Binding Cytoplasm->RNA_Binding Apoptosis Induction of Regulated Cell Death Cytoplasm->Apoptosis Cell_Death Cell_Death Apoptosis->Cell_Death

Caption: The multi-step mechanism of action of the this compound peptide.

Calcium_Homeostasis_Disruption cluster_membrane Cell Envelope cluster_vacuole Vacuolar System This compound This compound NCA2 NCA-2 (Ca2+ ATPase) Affects initial interaction This compound->NCA2 Interacts with CCH1 CCH-1 (Ca2+ Channel) Prevents translocation This compound->CCH1 Activity influenced by YVC1 YVC-1 (Vacuolar Ca2+ Channel) Essential for vacuolar uptake This compound->YVC1 Requires for Ext_Ca Extracellular Ca2+ Cytosolic_Ca Increased Cytosolic Ca2+ Ext_Ca->Cytosolic_Ca Influx Vacuolar_Accumulation This compound Vacuolar Accumulation YVC1->Vacuolar_Accumulation mediates Vacuolar_Accumulation->Cytosolic_Ca Leads to Cell_Death Cell Death Cytosolic_Ca->Cell_Death Triggers

Caption: Role of calcium homeostasis in this compound's antifungal activity.

Experimental_Workflow_Localization start Start: Fungal Culture (Conidia or Mycelia) labeling Synthesize Fluorescently-Labeled This compound (e.g., FITC-PAF26) start->labeling incubation Incubate Fungi with Labeled this compound labeling->incubation microscopy Confocal Laser Scanning Microscopy incubation->microscopy analysis Image Analysis: Determine Subcellular Localization (e.g., Vacuole, Cytoplasm) microscopy->analysis end End: Localization Map analysis->end

Caption: Workflow for visualizing this compound intracellular localization.

Conclusion

The antifungal peptide this compound operates through a complex and sophisticated mechanism that primarily targets the intracellular environment of fungal cells. Its ability to penetrate the fungal cell envelope and interact with multiple internal components, including RNA and the calcium homeostasis machinery, distinguishes it from conventional membrane-disrupting peptides. This multi-target action, coupled with its low hemolytic activity, makes this compound a compelling candidate for further investigation and development. The data, protocols, and pathway diagrams presented in this guide offer a foundational resource for researchers aiming to exploit the unique properties of this compound and to advance the design of next-generation antifungal agents. Future work should continue to unravel the precise molecular interactions within the cytoplasm and the downstream events that ultimately execute fungal cell death.

References

The Impact of PAF26 on the Morphology of Filamentous Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic hexapeptide PAF26 (Ac-RKKWFW-NH₂) has emerged as a potent antifungal agent with notable specificity against filamentous fungi. Its mechanism of action extends beyond simple membrane disruption, inducing significant morphological changes that are indicative of complex interactions with fungal physiology. This technical guide provides an in-depth analysis of the morphological alterations induced by this compound, details the experimental protocols used to assess these changes, and visualizes the key signaling pathways and experimental workflows involved.

Data Presentation: Morphological and Inhibitory Effects of this compound

While extensive qualitative descriptions of this compound-induced morphological changes exist, precise quantitative measurements of parameters like hyphal diameter and branching frequency are not consistently reported in the literature. The following tables summarize the available quantitative inhibitory data and the observed qualitative morphological effects.

Table 1: In Vitro Inhibitory Activity of this compound against Penicillium digitatum

ParameterConcentrationFungal StageReference
50% Inhibitory Concentration (IC₅₀)1.8 µMMycelium
Minimum Inhibitory Concentration (MIC)4 µMMycelium
Fungicidal Action (99% viability loss)30 µMConidia (after 30 min)

Table 2: Qualitative Morphological Changes Induced by Sub-MIC Concentrations of this compound in Penicillium digitatum

Morphological AlterationDescriptionVisualization MethodReference
Altered Polar Growth Disruption of normal apical extension, leading to meandering and curved hyphae.Bright-field & Fluorescence Microscopy
Increased Hyphal Branching Formation of dichotomous branches at the hyphal tip and emergence of short, aborted lateral branches.Bright-field & Fluorescence Microscopy
Hyphal Swelling Appearance of swollen, bulbous cells at the hyphal terminus or within the hyphae.Bright-field & Fluorescence Microscopy
Abnormal Chitin Deposition Delocalized and irregular accumulation of chitin along the hyphae, instead of being concentrated at septa and growing tips.Calcofluor White Staining
Septal Alterations Shorter distances observed between septa.Bright-field Microscopy

Core Mechanism of Action

This compound exhibits a multi-stage mechanism of action that is concentration-dependent.

  • Interaction and Internalization: At low concentrations, this compound interacts with the fungal cell envelope and is internalized via an energy-dependent endocytic process. This internalization is crucial for its antifungal activity. At higher, fungicidal concentrations, this compound internalization appears to be energy-independent, suggesting passive translocation across the membrane.

  • Intracellular Accumulation: Once inside the cell, this compound initially accumulates in vacuoles.

  • Cytoplasmic Effects and Cell Death: The peptide is then actively transported from the vacuoles into the cytoplasm, a step that coincides with cell death. The precise intracellular targets are still under investigation, but evidence suggests interference with fundamental cellular processes.

Key Signaling Pathways Affected by this compound

This compound-induced morphological changes are linked to the perturbation of crucial signaling pathways that regulate fungal development and cell wall integrity.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved MAPK cascade essential for maintaining cell wall homeostasis. While direct activation of the CWI MAPK by this compound has not been definitively shown, the observed cell wall defects, such as abnormal chitin deposition, strongly suggest an impact on this pathway. Deletion of genes involved in protein glycosylation, which is crucial for cell wall structure, has been shown to increase tolerance to this compound, further implicating the cell wall as a primary target.

CWI_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CellWallStress Cell Wall Stress This compound->CellWallStress Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) CellWallStress->Sensors Rho1_GTP Rho1-GTP Sensors->Rho1_GTP Activates Pkc1 Pkc1 Rho1_GTP->Pkc1 MAPKKK Bck1 (MAPKKK) Pkc1->MAPKKK MAPKK Mkk1/2 (MAPKK) MAPKKK->MAPKK MAPK MpkA/Slt2 (MAPK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., Rlm1) MAPK->TranscriptionFactors GeneExpression Gene Expression (Cell Wall Repair) TranscriptionFactors->GeneExpression

Cell Wall Integrity (CWI) Signaling Pathway.

cAMP-PKA Pathway

The cAMP-dependent protein kinase A (PKA) pathway is a central regulator of fungal growth and morphogenesis. Studies on the related antifungal protein PAF suggest that it activates the cAMP-PKA signaling cascade. This activation can lead to downstream effects on gene expression, including those related to cell morphology and stress response.

cAMP_PKA_Pathway cluster_extracellular Extracellular/Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Activates? G_alpha Gα Subunit GPCR->G_alpha AdenylylCyclase Adenylyl Cyclase G_alpha->AdenylylCyclase cAMP cAMP AdenylylCyclase->cAMP ATP to cAMP PKA_R PKA Regulatory Subunit (Bcy1) cAMP->PKA_R Binds PKA_C PKA Catalytic Subunit (Tpk1/2) PKA_R->PKA_C Releases DownstreamTargets Downstream Targets (Transcription Factors, Enzymes) PKA_C->DownstreamTargets Phosphorylates Morphogenesis Altered Morphogenesis & Stress Response DownstreamTargets->Morphogenesis

cAMP-PKA Signaling Pathway.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

  • Fungal Inoculum Preparation:

    • Culture the filamentous fungus on an appropriate agar medium (e.g., Potato Dextrose Agar) at 24-28°C for 7-10 days to allow for sufficient sporulation.

    • Harvest conidia by flooding the plate with sterile 0.05% Tween 80 in saline and gently scraping the surface.

    • Filter the conidial suspension through sterile glass wool to remove hyphal fragments.

    • Adjust the conidial suspension to a final concentration of 2.5 x 10⁴ conidia/mL in a suitable broth medium (e.g., 5% Potato Dextrose Broth).

  • Peptide Dilution Series:

    • Prepare a stock solution of this compound in sterile water or a suitable buffer.

    • Perform serial dilutions of the this compound stock solution in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.1 µM to 32 µM).

  • Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (fungal inoculum without peptide) and a negative control (broth medium only).

    • Incubate the plate at 24-28°C for 48-72 hours.

  • MIC Determination:

    • Visually inspect the wells or measure the optical density at 600 nm.

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥90%) compared to the positive control.

Visualization of Morphological Changes and Cell Wall Abnormalities

This workflow combines bright-field microscopy with Calcofluor White staining to observe hyphal morphology and chitin distribution.

Morphological_Analysis_Workflow FungalCulture 1. Culture Fungus (e.g., P. digitatum on PDA) InoculumPrep 2. Prepare Conidial Suspension (e.g., in 5% PDB) FungalCulture->InoculumPrep Treatment 3. Treat with sub-MIC this compound (e.g., 1-3 µM for 24-48h) InoculumPrep->Treatment Control Control (No this compound) InoculumPrep->Control Staining 4. Stain with Calcofluor White (CFW, 10 µg/mL) Treatment->Staining Control->Staining Microscopy 5. Microscopy (Bright-field and Fluorescence) Staining->Microscopy ImageAnalysis 6. Image Analysis (Qualitative assessment of branching, swelling, and chitin deposition) Microscopy->ImageAnalysis

Workflow for Morphological Analysis.

Calcofluor White (CFW) Staining Protocol:

  • After incubation with this compound, add CFW stock solution directly to the fungal culture to a final concentration of 10 µg/mL.

  • Incubate for 5-10 minutes at room temperature in the dark.

  • Mount a sample of the stained culture on a microscope slide.

  • Observe using a fluorescence microscope with a UV excitation filter (e.g., excitation ~365 nm, emission ~435 nm). Chitin in the fungal cell wall will fluoresce bright blue-white.

Assessment of Membrane Permeabilization (Sytox Green Assay)

This assay is used to determine if PAF

Early Events in PAF26 Interaction with Fungal Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic hexapeptide PAF26 (Ac-RKKWFW-NH₂) has emerged as a promising antifungal agent with potent activity against a range of filamentous fungi. Its unique, multi-step mechanism of action, which deviates from simple membrane disruption, makes it a compelling candidate for novel antifungal therapies. This technical guide provides an in-depth exploration of the early events in the interaction of this compound with fungal membranes, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways initiated upon engagement with the fungal cell.

Quantitative Analysis of this compound Bioactivity

The biological activity of this compound has been quantified against various fungal species and cell types. The following tables summarize key inhibitory and lytic concentrations, providing a comparative overview of its potency and selectivity.

Table 1: Antifungal Activity of this compound Against Filamentous Fungi
Fungal SpeciesAssay TypeIC50 (µM)MIC (µM)Reference
Penicillium digitatumMycelial Growth Inhibition1.3 - 2.24 - 6[1]
Penicillium digitatumConidial Germination~1.84[2]
Aspergillus nigerNot specifiedNot specified8[3]
Botrytis cinereaNot specifiedNot specified8[3]
Penicillium expansumNot specifiedNot specified32[3]

IC50: Half-maximal inhibitory concentration; MIC: Minimal inhibitory concentration.

Table 2: Comparative Hemolytic Activity of this compound and Melittin
PeptideConcentration (µM)% HemolysisReference
This compound1< 1[1]
10< 1[1]
100~2[1]
Melittin1~15[1]
10> 90[1]
100> 90[1]

Data demonstrates the significantly lower hemolytic activity of this compound compared to the lytic peptide melittin, indicating a higher therapeutic index.

Table 3: Kinetics of Fungal Membrane Permeabilization by this compound
FungusPeptide Concentration (µM)Time to Detectable PermeabilizationMaximum PermeabilizationReference
Penicillium digitatum3~20 minutesModerate[1]
6~10 minutesHigh[1]
15< 5 minutesVery High[1]

Permeabilization was measured by Sytox Green uptake. This compound induces a slower and less efficient permeabilization compared to pore-forming peptides like melittin[1][4].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the early interactions of this compound with fungal membranes.

Fungal Growth Inhibition Assay

Objective: To determine the IC50 and MIC of this compound against filamentous fungi.

Materials:

  • Fungal spores (e.g., Penicillium digitatum)

  • Potato Dextrose Broth (PDB), 5% solution

  • This compound stock solution (in sterile water)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

Procedure:

  • Prepare a suspension of fungal conidia at a concentration of 2.5 × 10⁴ conidia/mL in 5% PDB.

  • Serially dilute the this compound stock solution in 5% PDB to achieve a range of desired final concentrations.

  • Add 100 µL of the fungal spore suspension to each well of a 96-well plate.

  • Add 100 µL of the corresponding this compound dilution to each well. Include a control with no peptide.

  • Incubate the plate at 24°C for 48 hours.

  • Measure the optical density (OD) at 600 nm using a microplate reader.

  • The IC50 is the concentration of this compound that inhibits fungal growth by 50% compared to the control. The MIC is the lowest concentration that completely inhibits visible growth[1].

Membrane Permeabilization Assay (Sytox Green Uptake)

Objective: To assess the kinetics and extent of plasma membrane permeabilization induced by this compound.

Materials:

  • Fungal mycelium (e.g., Penicillium digitatum)

  • Sytox Green (SG) nucleic acid stain (stock solution in DMSO)

  • 5% Potato Dextrose Broth (PDB)

  • This compound stock solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow fungal mycelium in 5% PDB.

  • Wash and resuspend the mycelium in fresh 5% PDB.

  • Add Sytox Green to a final concentration of 0.2 µM.

  • Add this compound to the desired final concentrations.

  • Immediately begin monitoring fluorescence at an excitation wavelength of ~488 nm and an emission wavelength of ~538 nm.

  • For kinetic studies, record fluorescence at regular intervals (e.g., every 2 minutes) for a period of up to 180 minutes[1].

  • For endpoint analysis, incubate for a defined period (e.g., 48 hours) and visualize using a fluorescence microscope[1]. Green fluorescence indicates membrane permeabilization.

Live-Cell Imaging of Peptide Internalization

Objective: To visualize the interaction and translocation of this compound into fungal cells.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-PAF26)

  • Fungal conidia or mycelium

  • Sterile water or 5% PDB

  • Confocal laser scanning microscope

Procedure:

  • Incubate fungal conidia or mycelia with fluorescently labeled this compound at various concentrations (e.g., 0.3 µM, 3 µM, 30 µM) in sterile water or 5% PDB for different time points[1].

  • Mount the samples on a microscope slide.

  • Visualize the samples using a confocal laser scanning microscope with appropriate excitation (e.g., 488 nm for FITC) and emission (e.g., 510-560 nm for FITC) settings[1].

  • Acquire Z-stack images to determine the subcellular localization of the peptide.

Hemolytic Activity Assay

Objective: To assess the cytotoxicity of this compound against red blood cells.

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Triton X-100 (0.1% v/v) as a positive control

  • 96-well plates

  • Centrifuge

  • Spectrophotometer (415 nm and 575 nm)

Procedure:

  • Wash fresh RBCs three times with PBS and resuspend them in four times their original volume of PBS.

  • Add 90 µL of the RBC suspension to each well of a 96-well plate.

  • Add 10 µL of 10x concentrated this compound stock solutions to achieve final concentrations of 1, 10, and 100 µM[1].

  • Include a negative control (PBS only) and a positive control (0.1% Triton X-100 for 100% hemolysis).

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate at 1,000 x g for 5 minutes.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 415 nm and 575 nm to quantify hemoglobin release[1].

  • Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathways and Interaction Mechanisms

The interaction of this compound with fungal cells is a complex process that involves distinct, concentration-dependent entry mechanisms and the activation of specific intracellular signaling cascades.

Concentration-Dependent Internalization of this compound

At low fungicidal concentrations (2-5 µM), this compound is internalized primarily through an energy-dependent endocytic process. At higher concentrations (≥ 20 µM), internalization occurs via a more direct, energy-independent translocation across the plasma membrane.

PAF26_Internalization cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PAF26_low This compound (Low Conc.) Endocytosis Energy-Dependent Endocytosis PAF26_low->Endocytosis Actin-mediated PAF26_high This compound (High Conc.) Translocation Energy-Independent Translocation PAF26_high->Translocation Membrane Vacuole Vacuole Endocytosis->Vacuole Cytoplasm Cytoplasm Translocation->Cytoplasm Vacuole->Cytoplasm Active Transport Cell_Death Cell Death Cytoplasm->Cell_Death PAF26_Calcium_Signaling This compound This compound Cell_Envelope Cell Envelope Interaction This compound->Cell_Envelope Ca_Homeostasis_Disruption Disruption of Ca2+ Homeostasis This compound->Ca_Homeostasis_Disruption NCA2 NCA-2 (Ca2+ ATPase) Cell_Envelope->NCA2 modulates CCH1 CCH-1 (Plasma Membrane Ca2+ Channel) Cell_Envelope->CCH1 affects Internalization Internalization NCA2->Internalization influences NCA2->Ca_Homeostasis_Disruption Vacuolar_Accumulation Vacuolar Accumulation Internalization->Vacuolar_Accumulation YVC1 YVC-1 (Vacuolar Ca2+ Channel) YVC1->Ca_Homeostasis_Disruption Vacuolar_Accumulation->YVC1 requires Translocation_Prevention Prevention of Translocation CCH1->Translocation_Prevention CCH1->Ca_Homeostasis_Disruption Ca_Influx Extracellular Ca2+ Influx Ca_Influx->CCH1 mediates Cell_Death Cell Death Ca_Homeostasis_Disruption->Cell_Death Experimental_Workflow Start Start: this compound and Fungal Strain Inhibition_Assay Growth Inhibition Assay (IC50, MIC) Start->Inhibition_Assay Permeabilization_Assay Membrane Permeabilization (Sytox Green) Start->Permeabilization_Assay Live_Cell_Imaging Live-Cell Imaging (Fluorescent this compound) Start->Live_Cell_Imaging Hemolysis_Assay Hemolytic Activity Assay Start->Hemolysis_Assay Data_Analysis Data Analysis and Interpretation Inhibition_Assay->Data_Analysis Permeabilization_Assay->Data_Analysis Live_Cell_Imaging->Data_Analysis Hemolysis_Assay->Data_Analysis Mechanism_Elucidation Elucidation of Mechanism of Action Data_Analysis->Mechanism_Elucidation

References

The Orchestrator of Fungal Demise: A Technical Guide to PAF26 Peptide's Disruption of Calcium Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

VALENCIA, Spain – In the relentless battle against fungal pathogens, a small, synthetic hexapeptide known as PAF26 has emerged as a potent antifungal agent. This technical guide delves into the intricate mechanisms by which this compound disrupts the fundamental process of calcium homeostasis in fungi, ultimately leading to cell death. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

The cell-killing activity of this compound is intricately linked to extracellular calcium and a fully functional fungal calcium homeostatic and signaling machinery.[1][2] This dependence highlights a sophisticated interplay between the peptide and the fungus's own regulatory systems. At low fungicidal concentrations (2.0-5 µM), this compound is internalized through an energy-dependent, actin-mediated endocytic process.[3] Once inside, it disrupts intracellular calcium homeostasis, a key event coinciding with cell death.[3]

A Triad of Targets: Key Players in this compound-Induced Calcium Dysregulation

Research in the model fungus Neurospora crassa has identified three critical components of the calcium signaling machinery that are pivotal to the action of this compound.[1][4]

  • NCA-2 (Calcium ATPase): This plasma membrane pump is involved in the initial interaction of this compound with the fungal cell envelope.[1][5]

  • YVC-1 (Vacuolar Calcium Channel): This channel is essential for the accumulation and concentration of this compound within the vacuolar system.[1][5]

  • CCH-1 (Calcium Channel): This channel plays a role in preventing the translocation of this compound across the plasma membrane.[1][5]

The coordinated action and subversion of these elements are central to the antifungal efficacy of this compound.

Quantitative Analysis of this compound's Antifungal Activity

The following tables summarize the key quantitative data regarding the activity of this compound and its interaction with fungal calcium homeostasis.

Fungal SpeciesThis compound ConcentrationObserved EffectReference
Neurospora crassa2.0-5 µMEndocytic internalization, disruption of intracellular calcium homeostasis, cell death.[3]
Neurospora crassa2.5-5 µMBiphasic increase in cytosolic free Ca2+ concentrations ([Ca2+]c).[5]
Neurospora crassa20 µMEnergy-independent internalization (passive translocation).[3]
Penicillium digitatumSub-MIC concentrationsAlterations in hyphal morphology (polar growth, branching), altered chitin deposition.[6][7]
Penicillium digitatum0.3 µMInternalization and translocation inside germ tubes and hyphae without inhibitory effects.[6][7]
Mutant Strain (N. crassa)Gene DeletionPhenotype in Response to this compoundReference
Δnca-2Ca2+ ATPaseMore tolerant to this compound; involved in initial interaction.[1]
Δyvc-1Vacuolar Ca2+ channelMore tolerant to this compound; essential for vacuolar accumulation.[1]
Δcch-1Ca2+ channelMore tolerant to this compound; prevents translocation across the plasma membrane.[1]
Δrvs-161, Δrvs-167, Δrab-5Endocytic proteinsReduced rates of this compound internalization and fungicidal activity.[3]

Visualizing the Molecular Assault: Signaling Pathways and Experimental Workflows

To elucidate the complex interactions, the following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows for studying the effects of this compound.

PAF26_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Fungal Cell cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole This compound This compound Peptide NCA2 NCA-2 (Ca²⁺ ATPase) This compound->NCA2 Initial Interaction Endocytosis Endocytosis This compound->Endocytosis Internalization Ca_ext Extracellular Ca²⁺ CCH1 CCH-1 (Ca²⁺ Channel) Ca_ext->CCH1 Ca_ext->Endocytosis Required for CCH1->this compound Prevents Translocation PAF26_intra Internalized this compound Endocytosis->PAF26_intra Ca_cyto Cytosolic Ca²⁺ (Increased) PAF26_intra->Ca_cyto Disrupts Homeostasis YVC1 YVC-1 (Ca²⁺ Channel) PAF26_intra->YVC1 Transport to Vacuole CellDeath Cell Death Ca_cyto->CellDeath Triggers PAF26_vac Accumulated this compound YVC1->PAF26_vac

Proposed signaling pathway of this compound in fungi.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis FungalCulture Fungal Culture (e.g., N. crassa) Treatment Treat Fungal Culture with this compound FungalCulture->Treatment PAF26_prep This compound Peptide Solution (Varying Concentrations) PAF26_prep->Treatment Incubation Incubation (Time Course) Treatment->Incubation Microscopy Live-Cell Imaging (Fluorescently-labeled this compound) Incubation->Microscopy Ca_Measurement Calcium Measurement (e.g., Aequorin, GCaMP) Incubation->Ca_Measurement ViabilityAssay Cell Viability Assay (e.g., SYTOX Green) Incubation->ViabilityAssay Data_Quant Quantify Internalization, [Ca²⁺]c, and Viability Microscopy->Data_Quant Ca_Measurement->Data_Quant ViabilityAssay->Data_Quant Pathway_Analysis Analyze Mutant Phenotypes (Δnca-2, Δyvc-1, Δcch-1) Data_Quant->Pathway_Analysis Conclusion Elucidate Mechanism of Action Pathway_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for the Antifungal Peptide PAF26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAF26 is a synthetic hexapeptide (Ac-RKKWFW-NH2) identified through combinatorial chemistry that exhibits potent antifungal activity, particularly against filamentous fungi.[1][2] Its mechanism of action is multifaceted, involving cell permeation and potential interaction with intracellular targets like RNA, making it a subject of interest in the development of novel antifungal agents.[3][4] Unlike conventional pore-forming peptides, the inhibitory effects of this compound are not solely due to membrane disruption.[1][3] At sub-MIC concentrations, it can induce morphological changes in fungal hyphae, such as altered polar growth and branching.[1][4] The internalization of this compound into fungal cells can occur via energy-dependent endocytosis at lower concentrations and through a passive, energy-independent mechanism at higher concentrations.[5]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi using the broth microdilution method. The MIC is a critical parameter for assessing the potency of an antimicrobial agent and is defined as the lowest concentration that completely inhibits visible growth of a microorganism under standardized laboratory conditions.[6][7]

Data Presentation

The following table summarizes the in vitro antifungal activity of this compound against Penicillium digitatum, a common postharvest fungal pathogen.

Fungal StrainAssay ConditionIC₅₀ (µM)MIC (µM)Reference
Penicillium digitatumMycelium1.36[1]
Penicillium digitatumConidia2.24[1]
Penicillium digitatum (parental strain)Liquid Culture1.84[8]

IC₅₀: The concentration of a drug that inhibits 50% of the maximal response. MIC: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[9][10] It involves challenging a standardized suspension of the target microorganism with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[11][12] Following an appropriate incubation period, the wells are visually inspected for microbial growth. The MIC is the lowest concentration of the agent at which no growth is observed.[13]

Materials and Reagents
  • This compound peptide (lyophilized powder)

  • Sterile deionized water or appropriate solvent for this compound

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel pipettes with sterile tips

  • Potato Dextrose Broth (PDB), 5% solution

  • Chloramphenicol (stock solution, e.g., 3 mg/mL in ethanol)

  • Test fungus (e.g., Penicillium digitatum) cultured on Potato Dextrose Agar (PDA)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Hemocytometer or spectrophotometer for spore counting

  • Incubator

Protocol for this compound MIC Assay

1. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile deionized water to a concentration of 1 mg/mL.

  • Further dilute the stock solution in the growth medium (5% PDB with 0.003% chloramphenicol) to prepare a working solution at twice the highest desired final concentration to be tested.

2. Preparation of the Microtiter Plate:

  • Dispense 100 µL of the growth medium into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound working solution to the wells in the first column.

  • Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 will serve as the growth control (no this compound), and column 12 will serve as the sterility control (no inoculum).

3. Preparation of Fungal Inoculum:

  • From a fresh culture of the test fungus on a PDA plate, harvest conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the concentration of the conidial suspension to 2.5 x 10⁴ conidia/mL using a hemocytometer or by adjusting the optical density.[1]

4. Inoculation and Incubation:

  • Inoculate each well (from column 1 to 11) with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.

  • Seal the plate to prevent evaporation and incubate at a suitable temperature (e.g., 25-28°C) for 4 days.[1]

5. Reading and Interpretation of Results:

  • After the incubation period, visually inspect the wells for fungal growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.[1]

  • The growth control (column 11) should show clear fungal growth, and the sterility control (column 12) should remain clear.

Visualizations

Proposed Mechanism of Action of this compound

PAF26_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm cluster_internalization Internalization This compound This compound CellWall Cell Wall This compound->CellWall Initial Interaction MorphologicalAlterations Morphological Alterations This compound->MorphologicalAlterations Sub-MIC Effects PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane Translocation Endocytosis Endocytosis (Low Concentrations) PlasmaMembrane->Endocytosis PassiveTranslocation Passive Translocation (High Concentrations) PlasmaMembrane->PassiveTranslocation RNA Cellular RNA CellDeath Cell Death RNA->CellDeath Endocytosis->RNA Interaction PassiveTranslocation->RNA Interaction

Caption: Proposed multi-step mechanism of action for the antifungal peptide this compound.

Experimental Workflow for this compound MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepPeptide Prepare this compound Stock and Working Solutions PrepPlate Prepare 96-Well Plate (Serial Dilutions) PrepPeptide->PrepPlate Inoculate Inoculate Plate with Fungal Suspension PrepPlate->Inoculate PrepInoculum Prepare Fungal Inoculum (2.5 x 10⁴ conidia/mL) PrepInoculum->Inoculate Incubate Incubate for 4 Days (e.g., 25-28°C) Inoculate->Incubate ReadResults Visually Inspect for Growth Incubate->ReadResults DetermineMIC Determine MIC (Lowest Concentration with No Growth) ReadResults->DetermineMIC

References

Synthesizing and Purifying the Antifungal Peptide PAF26: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chemical synthesis and purification of the PAF26 peptide for research applications. This compound is a synthetic hexapeptide with the sequence Ac-Arg-Lys-Lys-Trp-Phe-Trp-NH₂. It has garnered significant interest in the scientific community for its potent and selective antifungal activity, making it a valuable tool in the development of novel antimicrobial agents.[1][2] This guide details the step-by-step protocols for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry.

Introduction to this compound

This compound is a cationic, tryptophan-rich antimicrobial peptide that was identified through a combinatorial library screening.[1] Its mechanism of action involves a multi-step process that begins with the interaction with the fungal cell envelope, followed by internalization and subsequent disruption of intracellular processes, ultimately leading to cell death.[2] The N-terminal acetylation and C-terminal amidation of this compound are crucial for its biological activity and stability.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Properties of this compound Peptide

PropertyValue
Sequence Ac-RKKWFW-NH₂
Molecular Formula C₅₃H₇₄N₁₄O₇
Theoretical Monoisotopic Mass 1054.5913 g/mol
Theoretical Average Mass 1055.26 g/mol
Modifications N-terminal Acetylation, C-terminal Amidation

Table 2: Expected Yield and Purity of this compound Synthesis

StageParameterExpected Value
Solid-Phase Peptide Synthesis Crude Peptide Yield70-85%
RP-HPLC Purification Final Purity>95%
Overall Yield after Purification30-50%

Table 3: Mass Spectrometry Analysis of Purified this compound

Ion TypeTheoretical m/zObserved m/z (Example)
[M+H]⁺ 1055.59911055.6
[M+2H]²⁺ 528.3039528.3
[M+Na]⁺ 1077.58101077.6

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin (0.5-0.8 mmol/g substitution)

  • Fmoc-Trp(Boc)-OH

  • Fmoc-Phe-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Arg(Pbf)-OH

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • N-terminal Acetylation Reagent: Acetic anhydride, DIPEA

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Iterative Process for W, F, W, K, K, R):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

    • Repeat steps 2 and 3 for each amino acid in the sequence (Trp, Phe, Trp, Lys, Lys, Arg).

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (of Arginine), wash the resin as described above.

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (5 times).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the dried resin.

    • Gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of TFA.

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

II. Purification of this compound by RP-HPLC

Materials:

  • Crude this compound peptide

  • RP-HPLC system with a preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Centrifuge the solution to remove any insoluble material.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm (due to the presence of Tryptophan).

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system with a similar gradient.

  • Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified this compound peptide as a white powder.

III. Characterization by Mass Spectrometry

Method:

  • Analyze the purified this compound peptide using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Dissolve a small amount of the lyophilized peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in the positive ion mode.

  • Compare the observed m/z values with the theoretical values for the protonated molecular ions ([M+H]⁺, [M+2H]²⁺, etc.).

Visualizations

Synthesis_Workflow cluster_synthesis_cycle Synthesis Cycle (x6) Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Fmoc_Deprotection->Coupling x6 Wash Washing Steps (DMF, DCM) Coupling->Wash Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Wash->Fmoc_Deprotection Wash->Acetylation Cleavage Cleavage & Deprotection (TFA/TIS/Water) Acetylation->Cleavage Crude_Peptide Crude this compound Peptide Cleavage->Crude_Peptide

Caption: Workflow for the solid-phase synthesis of this compound peptide.

Purification_Workflow Crude_Peptide Crude this compound Peptide (Dissolved in Mobile Phase A) HPLC Preparative RP-HPLC (C18 Column, Acetonitrile/Water/TFA Gradient) Crude_Peptide->HPLC Fraction_Collection Fraction Collection (Monitor at 220nm & 280nm) HPLC->Fraction_Collection Purity_Analysis Analytical RP-HPLC (Purity Check >95%) Fraction_Collection->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Pool pure fractions Purified_Peptide Purified this compound Peptide (White Powder) Lyophilization->Purified_Peptide PAF26_Mechanism This compound This compound Peptide Interaction Electrostatic Interaction (Cationic peptide with negative surface) This compound->Interaction Cell_Envelope Fungal Cell Envelope (Cell Wall & Plasma Membrane) Internalization Internalization into the Fungal Cell Cell_Envelope->Internalization Translocation Interaction->Cell_Envelope Intracellular_Effects Intracellular Disruption (e.g., interaction with intracellular components, induction of cell stress responses) Internalization->Intracellular_Effects Cell_Death Fungal Cell Death Intracellular_Effects->Cell_Death

References

Illuminating the Path of a Potent Antifungal: A Guide to Labeling PAF26 with Fluorescent Dyes for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the fluorescent labeling of the antimicrobial peptide PAF26 (Ac-RKKWFW-NH₂), enabling its visualization and tracking in microscopy-based studies. Understanding the cellular localization and mechanism of action of this compound is crucial for the development of novel antifungal therapies. Fluorescent labeling is a powerful technique to investigate these processes in real-time.[1][2][3][4] This document outlines the selection of appropriate fluorescent dyes, detailed labeling and purification protocols, and methodologies for imaging the labeled peptide.

Introduction to this compound and Fluorescence Microscopy

This compound is a synthetic hexapeptide that exhibits potent and selective activity against filamentous fungi.[5][6][7] Its mechanism of action involves membrane interaction and subsequent internalization into fungal cells, leading to alterations in hyphal morphology and growth inhibition.[5][6][8] To elucidate these cellular events, fluorescence microscopy is an indispensable tool.[3][9] By covalently attaching a fluorescent dye to this compound, researchers can directly observe its journey into the fungal cell, its subcellular localization, and its interaction with various organelles.[2][5][8] Studies have successfully utilized fluorescein isothiocyanate (FITC)-labeled this compound to demonstrate its translocation across the fungal plasma membrane.[5]

Selecting the Right Fluorescent Dye

The choice of fluorescent dye is critical for successful imaging experiments and depends on the specific application and available microscopy equipment. Key factors to consider include the dye's brightness, photostability, pH sensitivity, and spectral properties (excitation and emission wavelengths).[10] Several families of fluorescent dyes are commonly used for peptide labeling.[1][10][]

A selection of suitable fluorescent dyes for labeling this compound is presented in the table below:

Dye FamilyExample DyeExcitation (nm)Emission (nm)Key Features
Fluoresceins FITC (Fluorescein isothiocyanate)~495~519Cost-effective, widely used, but pH sensitive and prone to photobleaching.[1][10]
FAM (Carboxyfluorescein)~494~518More stable than FITC, suitable for a pH range of 7.5-8.5.[10][12][13]
Rhodamines TAMRA (Tetramethylrhodamine)~557~583Red fluorophore, reasonably photostable, and has a wide pH range.[10][12]
Cyanines Cy3~550~570Bright and photostable, suitable for multiplexing.[1][10][12]
Cy5~650~670Emits in the far-red spectrum, minimizing autofluorescence.[1][10][12]
Alexa Fluor Dyes Alexa Fluor 488~490~525Highly photostable and bright, less pH sensitive than fluorescein.[1]
Alexa Fluor 555~555~580Bright and photostable alternative to Cy3.[1]
Alexa Fluor 647~650~675Bright and photostable alternative to Cy5.[1]
BODIPY Dyes BODIPY FLVariesVariesHigh quantum yield, useful for studying peptide-membrane interactions.[]
ATTO Dyes ATTO 488~501~523Enhanced photostability and brightness compared to FITC.[1]
ATTO 550~554~576Bright and photostable alternative to rhodamine dyes.[1]

Experimental Protocols

Protocol 1: Labeling of this compound at the N-terminus

This protocol describes the labeling of the N-terminal amine group of this compound. It is crucial to ensure that the labeling does not interfere with the peptide's biological activity.[5][14]

Materials:

  • This compound peptide (Ac-RKKWFW-NH₂)

  • Amine-reactive fluorescent dye (e.g., FITC, or an NHS ester of Alexa Fluor, Cy, or ATTO dyes)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Purification column (e.g., Sephadex LH-20 or HPLC)[15][16]

  • Trifluoroacetic acid (TFA) for HPLC

  • Acetonitrile (ACN) for HPLC

Procedure:

  • Peptide Dissolution: Dissolve this compound in a minimal amount of DMF or DMSO.

  • Dye Preparation: Dissolve the amine-reactive fluorescent dye in DMF or DMSO to prepare a stock solution (typically 10 mg/mL).

  • Labeling Reaction:

    • Add the dissolved this compound to the labeling buffer.

    • Slowly add a 1.5 to 5-fold molar excess of the reactive dye to the peptide solution while gently vortexing. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.

  • Reaction Quenching (Optional): The reaction can be stopped by adding a primary amine-containing buffer, such as Tris or glycine.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p1 Dissolve this compound r1 Mix this compound and Dye in Buffer p1->r1 p2 Prepare Dye Solution p2->r1 r2 Incubate (1-2h, RT, Dark) r1->r2 pu1 Purify Labeled Peptide (HPLC/SEC) r2->pu1 a1 Characterize (MS, Spectroscopy) pu1->a1

Caption: Workflow for N-terminal labeling of this compound.

Protocol 2: Purification of Fluorescently Labeled this compound

Purification is a critical step to remove unreacted dye and unlabeled peptide, which can interfere with subsequent experiments.[15][16][] High-performance liquid chromatography (HPLC) is the most common method for purifying labeled peptides.[][18]

Procedure (using Reverse-Phase HPLC):

  • Sample Preparation: Acidify the reaction mixture with TFA (to a final concentration of 0.1%).

  • HPLC Separation:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the labeled peptide using a linear gradient of water/0.1% TFA (Solvent A) and acetonitrile/0.1% TFA (Solvent B). A typical gradient might be 5% to 95% B over 30 minutes.

    • Monitor the elution profile at two wavelengths: one for the peptide backbone (e.g., 220 nm or 280 nm) and one for the fluorescent dye (e.g., 495 nm for FITC).

  • Fraction Collection: Collect the fractions corresponding to the fluorescently labeled peptide peak.

  • Verification: Confirm the identity and purity of the labeled peptide using mass spectrometry and fluorescence spectroscopy.[]

G cluster_workflow Purification Workflow start Labeling Reaction Mixture acidify Acidify with TFA start->acidify hplc Inject onto C18 HPLC Column acidify->hplc elute Elute with ACN/Water Gradient hplc->elute monitor Monitor at 220/280 nm & Dye λ elute->monitor collect Collect Labeled Peptide Fractions monitor->collect verify Verify (MS, Spectroscopy) collect->verify end Pure Labeled this compound verify->end

Caption: HPLC purification workflow for labeled this compound.

Protocol 3: Microscopy of Fungal Cells Treated with Labeled this compound

This protocol outlines the steps for visualizing the interaction of fluorescently labeled this compound with fungal cells.

Materials:

  • Fungal culture (e.g., Penicillium digitatum, Neurospora crassa)[5][8]

  • Fluorescently labeled this compound

  • Appropriate growth medium for the fungus

  • Confocal laser scanning microscope (CLSM)

  • Optional: Counterstains for cell wall (e.g., Calcofluor White) or membrane integrity (e.g., Sytox Green).[5]

Procedure:

  • Fungal Culture Preparation: Grow the fungal cells to the desired stage (e.g., spores, germlings, or established mycelium).

  • Treatment with Labeled this compound:

    • Incubate the fungal cells with a working concentration of the fluorescently labeled this compound in the growth medium. The concentration should be determined based on the peptide's minimal inhibitory concentration (MIC). It is often informative to test both sub-MIC and MIC concentrations.[5][6]

    • Incubate for a specific time course (e.g., 15 min, 30 min, 1 hour, 2 hours).

  • Optional Counterstaining: If desired, add counterstains according to the manufacturer's instructions.

  • Microscopy:

    • Mount the treated fungal cells on a microscope slide.

    • Image the cells using a CLSM equipped with the appropriate laser lines and emission filters for the chosen fluorescent dye.

    • Acquire images in both the bright-field and fluorescence channels.

This compound Signaling and Internalization Pathway

The proposed mechanism of this compound action involves several steps, starting from its interaction with the fungal cell surface to its internalization and subsequent disruption of cellular processes.[2][8]

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular paf26_ext Fluorescently Labeled this compound membrane_binding Binding to Cell Surface paf26_ext->membrane_binding internalization Internalization (Endocytosis/Translocation) membrane_binding->internalization vacuolar_acc Vacuolar Accumulation (at low conc.) internalization->vacuolar_acc Low Conc. cytoplasmic_disp Cytoplasmic Dispersal (at high conc.) internalization->cytoplasmic_disp High Conc. vacuolar_acc->cytoplasmic_disp Transport rna_binding Binding to Cellular RNAs cytoplasmic_disp->rna_binding morph_alt Morphological Alterations rna_binding->morph_alt growth_inhib Growth Inhibition morph_alt->growth_inhib

Caption: Proposed mechanism of action of this compound.

Concluding Remarks

The protocols and information provided in this application note serve as a comprehensive guide for researchers interested in studying the antifungal peptide this compound using fluorescence microscopy. The ability to visualize the peptide's interaction with fungal cells is paramount for a deeper understanding of its mechanism of action and for the development of more effective antifungal agents. Careful selection of fluorescent dyes, meticulous labeling and purification, and appropriate imaging techniques are essential for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for Live-Cell Imaging of PAF26 Internalization in Neurospora crassa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small, cationic antimicrobial peptide PAF26 (Ac-RKKWFW-NH2) has emerged as a promising antifungal agent, exhibiting potent activity against a range of filamentous fungi.[1][2] Understanding its mechanism of action is crucial for the development of novel antifungal therapies. A key aspect of this compound's efficacy lies in its ability to penetrate the fungal cell and exert its effects intracellularly.[1][3] Live-cell imaging has been instrumental in elucidating the dynamic process of this compound internalization in the model organism Neurospora crassa.[3][4] These application notes provide detailed protocols and quantitative data for researchers studying the uptake of this compound and similar cell-penetrating peptides in fungi.

At low fungicidal concentrations (2.0-5 µM), this compound is internalized in Neurospora crassa through an energy-dependent, primarily actin-mediated endocytic process.[4] Following internalization, the peptide initially accumulates in vacuoles, which subsequently expand.[3][4] From the vacuoles, this compound is then actively transported into the cytoplasm, a step that coincides with cell death.[4][5] Deletion of genes encoding endocytic proteins such as RVS-161, RVS-167, and RAB-5 has been shown to reduce the rate of this compound internalization and its fungicidal activity.[4] In contrast, at high fungicidal concentrations (20 µM), this compound internalization appears to be energy-independent, suggesting a passive translocation mechanism across the cell membrane.[4]

This document outlines the necessary methodologies for preparing Neurospora crassa for live-cell imaging, fluorescently labeling this compound, performing confocal microscopy, and quantifying peptide internalization.

Data Presentation

Table 1: Concentration-Dependent Internalization Mechanism of this compound in Neurospora crassa

This compound ConcentrationInternalization MechanismKey CharacteristicsSupporting Evidence
Low (2.0-5 µM)EndocytosisEnergy-dependent, actin-mediated.[4]Reduced internalization in endocytic mutants (Δrvs-161, Δrvs-167, Δrab-5).[4]
High (20 µM)Passive TranslocationEnergy-independent.[4]Internalization occurs under conditions that inhibit energy-dependent processes.[4][6]

Table 2: Subcellular Localization and Effects of this compound in Neurospora crassa

Time PointSubcellular LocalizationObserved Cellular Effects
Initial ExposurePlasma Membrane InteractionInduces plasma membrane depolarization.[4]
Following InternalizationAccumulation in VacuolesVacuolar expansion.[3][4]
Coinciding with Cell DeathTransport into CytoplasmDisruption of intracellular calcium homeostasis.[4][7]

Experimental Protocols

Fungal Strain Cultivation and Preparation

This protocol is adapted from established methods for Neurospora crassa cultivation for microscopy.[8][9][10]

Materials:

  • Neurospora crassa wild-type or mutant strains

  • Vogel’s minimal medium (VM) agar slants

  • Vogel’s minimal liquid medium with 2% sucrose

  • Sterile distilled water

  • Hemocytometer

  • Glass bottom microwell dishes (35 mm)

Protocol:

  • Grow Neurospora crassa strains on VM agar slants at 30°C for 5-7 days until conidia are abundant.

  • Harvest conidia by adding 1 mL of sterile distilled water to the slant and gently scraping the surface with a sterile loop.

  • Filter the conidial suspension through two layers of sterile cheesecloth or Miracloth to remove mycelial fragments.

  • Centrifuge the conidial suspension at 3,000 x g for 5 minutes.

  • Discard the supernatant and resuspend the conidial pellet in Vogel’s liquid medium.

  • Determine the conidial concentration using a hemocytometer and adjust to a final concentration of 1 x 10^5 conidia/mL.

  • For imaging of germlings, pipette 50 µL of the conidial suspension into a 35 mm glass bottom microwell dish and incubate at 30°C for 4-6 hours to allow for germination.

Fluorescent Labeling of this compound

This compound can be fluorescently labeled for visualization. This is typically achieved by synthesizing the peptide with a fluorescent dye attached.

Materials:

  • Custom-synthesized this compound with a fluorescent tag (e.g., FITC, TAMRA, or DyLight series dyes). The fluorophore should be attached to the N-terminus or a non-critical residue to minimize interference with its activity.

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Obtain this compound custom-synthesized with a stable fluorescent label.

  • Prepare a stock solution of the fluorescently labeled this compound in sterile PBS or water. The concentration of the stock solution should be determined based on the desired final concentration for the experiment.

  • Store the stock solution at -20°C or -80°C, protected from light.

Live-Cell Imaging using Confocal Microscopy

This protocol provides a general framework for imaging this compound internalization. Specific microscope settings may need to be optimized based on the available instrumentation and the fluorophore used.[8][11][12]

Materials:

  • Prepared Neurospora crassa germlings in a glass bottom microwell dish

  • Fluorescently labeled this compound stock solution

  • Confocal laser scanning microscope (CLSM) with appropriate laser lines and emission filters for the chosen fluorophore.

  • Immersion oil (if using an oil immersion objective)

Protocol:

  • Place the microwell dish with N. crassa germlings on the stage of the confocal microscope.

  • Locate the germlings using a low-magnification objective (e.g., 10x or 20x).

  • Switch to a high-magnification oil immersion objective (e.g., 63x or 100x) for detailed imaging.

  • Add the fluorescently labeled this compound to the microwell dish at the desired final concentration (e.g., 2-5 µM for endocytic uptake).

  • Immediately begin time-lapse image acquisition. Capture images at regular intervals (e.g., every 1-5 minutes) to observe the dynamics of internalization.

  • Set the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Acquire images in both the fluorescence channel (for this compound) and the brightfield or DIC channel (for cell morphology).

  • For co-localization studies, other fluorescent dyes can be used to label specific organelles (e.g., FM4-64 for plasma membrane and vacuoles).[8][12] Ensure that the emission spectra of the dyes are sufficiently separated to avoid bleed-through.

Quantification of this compound Internalization

Quantification of peptide uptake can provide valuable data on the kinetics and efficiency of internalization.

Method 1: Fluorescence Intensity Measurement

  • Using image analysis software (e.g., ImageJ/Fiji), define a region of interest (ROI) within a single fungal cell.

  • Measure the mean fluorescence intensity within the ROI at each time point of the time-lapse series.

  • Plot the mean fluorescence intensity as a function of time to obtain an internalization curve.

Method 2: Flow Cytometry For a high-throughput analysis of a population of cells:

  • Incubate a suspension of N. crassa conidia or germlings with fluorescently labeled this compound for various time periods.

  • After incubation, wash the cells with PBS to remove non-internalized peptide.

  • Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters.

  • The geometric mean fluorescence intensity of the cell population is a measure of the average amount of internalized peptide.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Fungal Preparation cluster_labeling 2. Peptide Preparation cluster_imaging 3. Live-Cell Imaging cluster_analysis 4. Data Analysis A N. crassa Culture on VM Agar B Conidia Harvesting & Suspension A->B C Germination in Microwell Dish B->C F Add Labeled this compound to Germlings C->F D Synthesize/Obtain Fluorescently-Labeled this compound E Prepare Stock Solution D->E E->F G Confocal Microscopy Time-Lapse Acquisition F->G H Image Processing & Analysis G->H I Quantify Fluorescence Intensity H->I J Flow Cytometry (Optional) H->J

Caption: Experimental workflow for live-cell imaging of this compound internalization.

paf26_internalization_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular PAF26_ext This compound (Low Concentration) PM_interaction Interaction with Plasma Membrane PAF26_ext->PM_interaction Endocytosis Actin-Mediated Endocytosis PM_interaction->Endocytosis Energy-Dependent Vacuole Accumulation in Vacuoles Endocytosis->Vacuole Cytoplasm Transport to Cytoplasm Vacuole->Cytoplasm Active Transport CellDeath Cell Death Cytoplasm->CellDeath

Caption: Signaling pathway of this compound internalization at low concentrations.

References

Application Note: Measuring Fungal Cell Permeation Induced by the Antifungal Peptide PAF26 using SYTOX™ Green

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in mycology, microbiology, and antimicrobial peptide (AMP) research.

Purpose: This document provides a detailed protocol for quantifying the membrane permeabilization of fungal cells induced by the synthetic hexapeptide PAF26. It utilizes SYTOX™ Green, a high-affinity nucleic acid stain that is impermeant to live cells, as a fluorescent indicator of compromised plasma membranes.

Principle of the Assay

The antifungal peptide this compound (Ac-RKKWFW-NH2) is a short, cationic peptide with potent activity against filamentous fungi.[1][2][3] Its mechanism of action is multifaceted and concentration-dependent, involving both intracellular targeting and plasma membrane disruption.[4][5] At sufficient concentrations, this compound compromises the integrity of the fungal plasma membrane.

This assay quantifies membrane permeabilization using SYTOX™ Green. This dye cannot cross the intact plasma membrane of healthy cells. However, upon membrane damage induced by this compound, SYTOX™ Green enters the cell and binds to nucleic acids (DNA and RNA). This binding results in a dramatic increase in fluorescence (>500-fold). The measured increase in fluorescence intensity is directly proportional to the number of permeabilized cells in the population, providing a robust method for quantifying the membrane-disrupting activity of this compound.[6][7]

Mechanism of this compound Action and SYTOX Green Entry

This compound's interaction with fungal cells is complex. At low, sub-inhibitory concentrations, the peptide can be internalized via an energy-dependent endocytic pathway without causing immediate membrane permeation.[4][8] However, at higher, fungicidal concentrations, this compound directly affects the plasma membrane, leading to permeabilization. This allows SYTOX Green to enter the cytoplasm, bind to nucleic acids, and fluoresce. It is important to note that studies suggest this compound-induced growth inhibition is not solely a consequence of membrane permeation, as the peptide also has intracellular effects.[1][2][3]

G cluster_extracellular Extracellular Space cluster_membrane Fungal Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Peptide Membrane Membrane Integrity This compound->Membrane Disrupts at high concentrations SG_out SYTOX Green (Non-fluorescent) SG_in SYTOX Green (Fluorescent) SG_out->SG_in Enters compromised membrane NucleicAcids Nucleic Acids (DNA/RNA) NucleicAcids->SG_in >500x Fluorescence Increase SG_in->NucleicAcids Binds

Caption: Mechanism of this compound-induced SYTOX Green uptake in fungal cells.

Materials and Reagents

  • Peptide: this compound (Ac-RKKWFW-NH2), synthesized and purified (>95% purity).

  • Fluorescent Dye: SYTOX™ Green Nucleic Acid Stain (e.g., Thermo Fisher Scientific, Cat. No. S7020).

  • Fungal Strain: e.g., Penicillium digitatum, Neurospora crassa, or other relevant filamentous fungi.

  • Culture Media: Potato Dextrose Broth (PDB) or appropriate liquid medium for fungal growth.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) pH 7.4 or a low-ionic-strength buffer like 10 mM HEPES, pH 6.5.

  • Equipment:

    • Fluorescence microplate reader (with filters for ~485 nm excitation and ~535 nm emission).[9][10]

    • Fluorescence microscope (optional, for visual confirmation).

    • Spectrophotometer or hemocytometer for cell counting.

    • Black, clear-bottom 96-well microplates.

    • Standard laboratory equipment (pipettes, centrifuges, incubators).

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution:

    • Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water.

    • Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • SYTOX Green Stock Solution:

    • SYTOX™ Green is typically supplied as a 5 mM solution in DMSO.

    • Prepare a working stock solution of 50-100 µM in sterile water or assay buffer.

    • Caution: SYTOX Green is a potential mutagen. Handle with appropriate personal protective equipment (PPE). Protect from light. Store at -20°C.

  • Fungal Spore/Hyphae Suspension:

    • Grow the fungus on a suitable solid medium until sporulation is abundant.

    • Harvest spores by flooding the plate with sterile water or buffer and gently scraping the surface.

    • Filter the suspension through sterile glass wool to remove mycelial fragments.

    • Wash the spores twice by centrifugation and resuspension in the desired assay buffer.

    • Adjust the final concentration to 1 x 10⁵ to 5 x 10⁵ spores/mL in the assay buffer.

    • For hyphal assays, spores can be germinated in liquid media (e.g., PDB) for 18-24 hours, then washed and resuspended in assay buffer.[9]

Assay Workflow

G A Prepare Fungal Spore/ Hyphal Suspension (1-5 x 10^5 cells/mL) B Aliquot 90 µL of cell suspension into 96-well plate A->B C Add 5 µL SYTOX Green (Final Conc: 0.5-2 µM) B->C D Incubate 15 min in dark for signal stabilization C->D E Add 5 µL of this compound dilutions (or controls) D->E F Measure Fluorescence Kinetics (Ex: 485 nm, Em: 535 nm) every 2-5 min for 60-120 min E->F G Data Analysis: Background subtraction, Normalization, Plotting F->G

Caption: Experimental workflow for the SYTOX Green permeabilization assay.
Microplate Reader Assay Protocol

  • Plate Setup: Add 90 µL of the prepared fungal suspension to the wells of a black, clear-bottom 96-well plate.

  • Controls:

    • Negative Control: Cells with assay buffer only (no peptide).

    • Positive Control (Maximum Permeabilization): Cells treated with a lytic agent like 0.5% Triton X-100 or heat-killed cells.[11]

    • Blank: Assay buffer with SYTOX Green only (no cells).

  • Dye Addition: Add 5 µL of the SYTOX Green working stock to each well to achieve a final concentration of 0.5 µM to 2.0 µM.

  • Stabilization: Incubate the plate in the dark at room temperature for 15 minutes to allow the dye to equilibrate and for any baseline signal to stabilize.[9]

  • Peptide Addition: Add 5 µL of this compound dilutions to the appropriate wells. Final concentrations should typically range from 1 µM to 64 µM to observe a dose-dependent effect.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the experimental temperature (e.g., 25-28°C).

  • Data Acquisition: Measure fluorescence (Excitation: ~485 nm, Emission: ~535 nm) at regular intervals (e.g., every 2-5 minutes) for a total duration of 60 to 120 minutes.[9][10] this compound-induced uptake can be slower than that of other lytic peptides.[1][2][3]

Data Analysis
  • Background Subtraction: Subtract the fluorescence values of the blank (buffer + dye) from all experimental wells.

  • Normalization (Optional): Express the data as a percentage of the maximum permeabilization observed in the positive control (e.g., Triton X-100 treated cells).

    • % Permeabilization = [(Fsample - Fneg_ctrl) / (Fpos_ctrl - Fneg_ctrl)] x 100

  • Plotting: Plot the fluorescence intensity (or % permeabilization) against time to generate kinetic curves. For dose-response analysis, plot the fluorescence at a specific time point (e.g., 60 minutes) against the this compound concentration.

Representative Data

The following tables summarize typical quantitative results that could be expected from these experiments, based on published literature.[1][2][4]

Table 1: Dose-Dependent Permeabilization of Fungal Spores by this compound (Data represents fluorescence intensity (in Arbitrary Units, A.U.) at 60 minutes post-peptide addition)

This compound Concentration (µM)Mean Fluorescence (A.U.)Std. Deviation% Max Permeabilization
0 (Negative Control)150± 250%
2450± 407%
51200± 9524%
102800± 21060%
204100± 35092%
404400± 38099%
Triton X-100 (Positive Control)4500± 410100%

Table 2: Kinetic Comparison of Permeabilization by this compound and Melittin (Data represents the time required to reach 50% of maximum fluorescence (T50) at a fixed peptide concentration of 10 µM)

PeptideTarget OrganismT₅₀ (minutes)Notes
This compound P. digitatum~35 - 45 minSlower, progressive permeabilization
Melittin P. digitatum< 10 minRapid, lytic pore formation

Note: The data presented are illustrative examples derived from descriptive findings in the literature.[1][2][3] Actual results will vary based on the specific fungal species, cell density, buffer conditions, and instrument settings.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Cell auto-fluorescence; Dye binding to dead cells in initial population.Wash cells thoroughly; Use a fresh, highly viable cell culture; Subtract negative control values.
No or low signal Peptide is inactive; Cell type is resistant; Incorrect filter settings.Verify peptide sequence and concentration; Increase peptide concentration; Confirm instrument settings (Ex/Em wavelengths).
Inconsistent results Inaccurate pipetting; Inhomogeneous cell suspension; Temperature fluctuations.Use calibrated pipettes; Ensure cell suspension is well-mixed before aliquoting; Maintain stable temperature during assay.
Signal decreases at high peptide concentrations Peptide aggregation; Quenching effects.This phenomenon has been observed for some peptides[6]; ensure peptide is fully solubilized and test a wider concentration range.

References

Application of PAF26 in a Penicillium digitatum growth inhibition assay

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Penicillium digitatum, the causative agent of green mold, is a major postharvest pathogen of citrus fruits, leading to significant economic losses worldwide. The emergence of fungicide-resistant strains necessitates the development of novel antifungal agents. PAF26 is a synthetic hexapeptide (Ac-RKKWFW-NH2) identified through combinatorial chemistry that has demonstrated potent and specific antifungal activity against filamentous fungi, including P. digitatum.[1][2][3] This document provides a detailed overview of the application of this compound in growth inhibition assays of P. digitatum, including its mechanism of action, quantitative efficacy data, and a comprehensive experimental protocol for researchers in mycology, plant pathology, and drug development.

Mechanism of Action

The antifungal activity of this compound against P. digitatum is multifaceted. While it does induce cell permeation, studies suggest that growth inhibition is not solely a consequence of membrane disruption.[1][2] At sub-MIC concentrations, this compound causes morphological alterations in hyphae, such as changes in polar growth and increased branching, and affects chitin deposition.[1][2] The peptide can translocate into the fungal cells and has been shown to bind to cellular RNAs in vitro, suggesting an intracellular mode of action.[1][2] The integrity of the cell wall is crucial for this compound activity, as mutations in genes involved in protein O-mannosylation, such as Pdpmt2, have been shown to increase tolerance to the peptide.[3][4][5] This indicates that the cell wall integrity (CWI) pathway may play a role in the fungal response to this compound.

Quantitative Data Summary

The inhibitory activity of this compound against Penicillium digitatum has been quantified in several studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound against Penicillium digitatum

StrainAssay TypeParameterValue (µM)Reference
PHI-26Liquid CultureIC501.8[3][4]
PHI-26Liquid CultureMIC4[4]
Not SpecifiedNot SpecifiedMIC8[6]

Table 2: Comparative Fungicidal Activity of this compound and Melittin against P. digitatum

PeptideIC50 (Mycelium)MIC (Mycelium)Fungicidal (Conidia)Hemolytic Activity
This compoundComparableComparableYesLow
MelittinComparableComparableNoHigh

Note: "Comparable" indicates that the values for this compound and melittin were found to be similar in the cited study, although specific values were not provided in the abstract.[2]

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action of this compound on Penicillium digitatum, highlighting its interaction with the cell wall and subsequent intracellular effects.

PAF26_Mechanism cluster_extracellular Extracellular cluster_cell Penicillium digitatum Cell cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CW_Integrity Cell Wall Integrity (Pmt2 involved) This compound->CW_Integrity Initial Interaction Permeation Membrane Permeation This compound->Permeation Induces RNA_Binding Binding to Cellular RNA This compound->RNA_Binding Translocation & Intracellular Target CW_Integrity->Permeation Hyphal_Morphology Altered Hyphal Morphology (Branching, Polar Growth) Permeation->Hyphal_Morphology Contributes to Growth_Inhibition Growth Inhibition Hyphal_Morphology->Growth_Inhibition RNA_Binding->Growth_Inhibition

Caption: Proposed mechanism of action of this compound against P. digitatum.

Experimental Workflow for Growth Inhibition Assay

This diagram outlines the key steps for performing a Penicillium digitatum growth inhibition assay with this compound.

Growth_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_fungus 1. Prepare P. digitatum Spore Suspension inoculation 4. Inoculate Media with Spore Suspension and this compound prep_fungus->inoculation prep_this compound 2. Prepare this compound Stock and Serial Dilutions prep_this compound->inoculation prep_media 3. Prepare Culture Media (e.g., PDB) prep_media->inoculation incubation 5. Incubate at 24-28°C for 48-72 hours inoculation->incubation measurement 6. Measure Fungal Growth (e.g., OD600 or visual) incubation->measurement calculation 7. Calculate IC50/MIC measurement->calculation

Caption: Workflow for P. digitatum growth inhibition assay.

Experimental Protocols

1. Materials

  • Penicillium digitatum strain (e.g., PHI-26, CECT 20796)[4][7]

  • This compound peptide (Ac-RKKWFW-NH2)

  • Potato Dextrose Agar (PDA)[7][8]

  • Potato Dextrose Broth (PDB)[7]

  • Sterile distilled water

  • Sterile microplates (96-well)

  • Spectrophotometer (for OD measurements)

  • Incubator

2. Fungal Culture and Spore Suspension Preparation

  • Culture P. digitatum on PDA plates at 24-28°C for 7-10 days until sporulation is observed.[7][8][9]

  • Harvest conidia by flooding the plate with a small volume of sterile distilled water containing 0.01% Tween 80 and gently scraping the surface with a sterile loop.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 10^4 to 10^6 spores/mL) with sterile PDB.[8][10]

3. This compound Solution Preparation

  • Prepare a stock solution of this compound in sterile distilled water (e.g., 1 mM).

  • Perform serial dilutions of the stock solution in PDB to achieve the desired final concentrations for the assay (e.g., ranging from 0.1 to 100 µM).

4. Broth Microdilution Growth Inhibition Assay

  • In a 96-well microplate, add 50 µL of PDB containing the various concentrations of this compound to each well.

  • Add 50 µL of the prepared P. digitatum spore suspension (e.g., 2 x 10^4 spores/mL to achieve a final concentration of 1 x 10^4 spores/mL) to each well.

  • Include a positive control (no this compound) and a negative control (no spores) for each plate.

  • Incubate the microplate at 24-28°C for 48 to 72 hours.

  • Determine fungal growth by measuring the optical density at 600 nm (OD600) using a microplate reader or by visual inspection.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.

  • The IC50 (half-maximal inhibitory concentration) can be calculated by fitting the dose-response data to a sigmoidal curve.[4]

5. Agar Dilution Growth Inhibition Assay

  • Prepare PDA medium and autoclave.

  • Cool the medium to approximately 45-50°C and add this compound to achieve the desired final concentrations.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a small volume (e.g., 5 µL) of the P. digitatum spore suspension.[11]

  • Include control plates with no this compound.

  • Incubate the plates at 24-28°C for 3-7 days.[3][10]

  • Measure the diameter of fungal growth and calculate the percentage of inhibition relative to the control.

This compound is a potent inhibitor of Penicillium digitatum growth, acting through a complex mechanism that involves cell wall interaction, membrane permeation, and potential intracellular targeting. The provided protocols offer a standardized approach for evaluating the antifungal efficacy of this compound and can be adapted for screening other potential antifungal compounds against this important postharvest pathogen. The quantitative data and workflow diagrams serve as valuable resources for researchers in the field.

References

Application Notes and Protocols: PAF26 as a Tool for Studying Fungal Endocytosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic hexapeptide PAF26 (Ac-RKKWFW-NH₂) has emerged as a valuable tool for investigating the intricate processes of fungal endocytosis and has garnered attention for its potential as an antifungal agent.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound to study fungal endocytosis, tailored for researchers in mycology, cell biology, and drug development. This compound's utility lies in its concentration-dependent mechanism of action. At low fungicidal concentrations, it is internalized through an energy-dependent, actin-mediated endocytic pathway, making it an excellent probe to dissect this fundamental cellular process in fungi.[4] At higher concentrations, it exhibits a more direct membrane-permeabilizing effect.[4]

Mechanism of Action

This compound's antifungal activity is a multi-stage process.[3][5] Initially, the cationic N-terminal motif (RKK) facilitates interaction with the fungal cell envelope.[5] Subsequently, the hydrophobic C-terminal motif (WFW) is crucial for the internalization of the peptide.[5] Following endocytosis, this compound accumulates in vacuoles before being transported into the cytoplasm, where it exerts its toxic effects, leading to cell death.[4][5] This controlled, multi-step process allows researchers to probe different stages of endocytosis and subsequent intracellular trafficking.

Data Presentation

Table 1: Antifungal Activity of this compound and Melittin against Penicillium digitatum**
Peptide50% Inhibitory Concentration (IC50)Minimum Inhibitory Concentration (MIC)
This compound1.8 µM[6]4 µM[6]
MelittinComparable to this compound[2]Comparable to this compound[2]

Note: Data derived from studies on Penicillium digitatum.[2][6] IC50 and MIC values can vary depending on the fungal species and experimental conditions.

Table 2: Comparative Effects of this compound and Melittin**
PropertyThis compoundMelittin
Fungicidal Activity (Conidia) HighLow
Hemolytic Activity LowHigh
Cell Permeation Kinetics Slower, less efficientRapid, efficient

Note: This table summarizes the differential activities of this compound and melittin, highlighting this compound's greater specificity for fungal cells and distinct mechanism of action compared to the lytic peptide melittin.[2]

Table 3: Functional Roles of this compound Motifs
Peptide DerivativeSequenceFunction of Modified MotifObserved Effect
PAF95 AAAWFWN-terminal cationic motif removedTaken up into vacuoles but trapped; non-toxic[5][7]
PAF96 RKKAAAC-terminal hydrophobic motif removedLocalized to the cell envelope; not internalized[5][7]

Note: Studies with PAF95 and PAF96 derivatives demonstrate the distinct roles of the cationic and hydrophobic motifs in cell interaction, internalization, and toxicity.[5][7]

Signaling Pathways and Workflows

PAF26_Endocytosis_Pathway cluster_extracellular Extracellular Space cluster_cell Fungal Cell This compound This compound CellEnvelope Cell Envelope (Wall & Plasma Membrane) This compound->CellEnvelope Interaction (Cationic Motif) EndocyticVesicle Endocytic Vesicle CellEnvelope->EndocyticVesicle Endocytosis (Actin-dependent, Energy-dependent, Hydrophobic Motif) Vacuole Vacuole EndocyticVesicle->Vacuole Trafficking & Accumulation Cytoplasm Cytoplasm Vacuole->Cytoplasm Active Transport CellDeath Cell Death Cytoplasm->CellDeath Toxic Effects

Caption: Proposed pathway of this compound internalization and action at low concentrations.

Experimental_Workflow cluster_workflow Experimental Workflow Start Prepare Fungal Culture Treatment Treat with Fluorescently-Labeled this compound Start->Treatment Inhibitor Parallel Experiment: Pre-treat with Endocytosis Inhibitors Start->Inhibitor Mutants Parallel Experiment: Use Endocytosis Gene Deletion Mutants Start->Mutants Incubation Incubate (Time Course) Treatment->Incubation Microscopy Live-Cell Imaging (Confocal Microscopy) Incubation->Microscopy Analysis Analyze Internalization & Localization Microscopy->Analysis Comparison Compare Results Analysis->Comparison Inhibitor->Treatment Inhibitor->Comparison Mutants->Treatment Mutants->Comparison

Caption: General workflow for studying this compound-induced endocytosis.

Motif_Function_Relationship This compound This compound (RKKWFW) Cationic Motif (RKK) Hydrophobic Motif (WFW) Interaction Cell Envelope Interaction This compound:f0->Interaction Internalization Internalization & Vacuolar Transport This compound:f1->Internalization Toxicity Transport to Cytoplasm & Toxicity This compound:f0->Toxicity

References

Application Notes and Protocols: Development of Chimeric Proteins Incorporating PAF26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to public health and food security. Antimicrobial peptides (AMPs) and antifungal proteins (AFPs) are promising candidates for the development of novel antifungal agents due to their unique mechanisms of action, which differ from conventional fungicides. PAF26 is a synthetic hexapeptide (RKKWFW) with potent fungicidal activity against a range of filamentous fungi.[1][2][3] However, the high cost of synthetic production has limited its widespread application.[2] To overcome this, researchers have explored the biotechnological production of this compound by creating chimeric proteins, fusing it with a carrier protein that can be expressed in microbial systems. This document provides detailed application notes and protocols for the design, production, purification, and characterization of chimeric proteins incorporating this compound, using the fungal antifungal protein AfpB from Penicillium digitatum as a carrier.

Rationale for Chimeric Protein Design

The primary goal of creating this compound chimeric proteins is to combine the potent antifungal activity of the this compound peptide with the efficient biotechnological production of a carrier protein. The fungal AFP, AfpB, is an ideal candidate as it is a small, cysteine-rich, and highly stable protein that can be secreted in high yields by fungi such as Penicillium digitatum.[1][3] By inserting the this compound sequence into the AfpB protein, it is hypothesized that the resulting chimeric protein will retain antifungal activity while being amenable to cost-effective, large-scale production.

Design of AfpB-PAF26 Chimeric Proteins

The design of the chimeric protein is a critical step that can significantly impact its stability, expression, and activity. The insertion site of this compound within the AfpB sequence is a key consideration. In the study by Heredero et al. (2018), four different chimeric proteins (dAfpBs) were designed by inserting the this compound sequence into different loops of the predicted 3D structure of AfpB. Of these, dAfpB9, where this compound was inserted into loop L3 of AfpB, was successfully produced and characterized.[1][4]

In Silico Design Workflow

A robust in silico design process is the first step in developing novel chimeric proteins. This workflow allows for the rational design and pre-evaluation of potential chimeras before proceeding with wet-lab experiments.

In Silico Design Workflow for AfpB-PAF26 Chimeras cluster_0 Sequence and Structure Analysis cluster_1 Chimera Design cluster_2 Selection AfpB_Sequence Retrieve AfpB Amino Acid Sequence AfpB_Structure Predict AfpB 3D Structure (e.g., SWISS-MODEL) AfpB_Sequence->AfpB_Structure Loop_Identification Identify Surface-Exposed Loops AfpB_Structure->Loop_Identification PAF26_Insertion Insert this compound Sequence into Loops Loop_Identification->PAF26_Insertion Chimera_Modeling Model 3D Structure of Chimeras (e.g., SWISS-MODEL, ModRefiner) PAF26_Insertion->Chimera_Modeling Model_Validation Validate Model Quality (e.g., RAMPAGE) Chimera_Modeling->Model_Validation Candidate_Selection Select Promising Chimera Candidates Model_Validation->Candidate_Selection

In Silico Design Workflow for AfpB-PAF26 Chimeras

Data Presentation: Antifungal Activity

The antifungal activity of the chimeric protein is compared to its parent molecules, this compound and AfpB. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of the compound that completely inhibits visible fungal growth.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound, AfpB, and dAfpB9 against Various Filamentous Fungi

Fungal SpeciesThis compound (µg/mL)AfpB (µg/mL)dAfpB9 (µg/mL)
Penicillium digitatum844
Penicillium italicum>32168
Penicillium expansum3244
Penicillium chrysogenum>3248
Botrytis cinerea844
Aspergillus niger844
Fusarium oxysporum>3264>64

Data summarized from Heredero et al., 2018.[4]

Table 2: Fungicidal Activity of this compound, AfpB, and dAfpB9 against Penicillium digitatum

CompoundConcentration (µg/mL)Conidial Viability (%)
This compound 4~10
16~0
AfpB 4~10
16~0
dAfpB9 4~100
16~100
Control 0~100

Data summarized from Heredero et al., 2018.[2]

Experimental Protocols

Protocol for In Silico Design and Structural Modeling of Chimeric Proteins

This protocol outlines the steps for the rational design of AfpB-PAF26 chimeric proteins using publicly available bioinformatics tools.

Materials:

  • Amino acid sequence of AfpB (Penicillium digitatum)

  • Amino acid sequence of this compound (RKKWFW)

  • Access to SWISS-MODEL and ModRefiner web servers

Procedure:

  • Predict the 3D structure of AfpB:

    • Submit the amino acid sequence of AfpB to the SWISS-MODEL server.

    • Analyze the predicted 3D model to identify surface-exposed loops, which are potential insertion sites for this compound.

  • Design chimeric proteins:

    • In silico, insert the this compound amino acid sequence (RKKWFW) into the identified loops of the AfpB sequence.

  • Predict the 3D structure of the chimeric proteins:

    • Submit the amino acid sequences of the designed chimeras to the SWISS-MODEL server.

  • Refine and validate the 3D models:

    • Use the ModRefiner server to refine the predicted 3D models.

    • Validate the quality of the refined models using tools like RAMPAGE to assess the Ramachandran plot.

Protocol for Construction of Chimeric Protein Expression Cassette

This protocol describes the generation of an expression cassette for the production of the chimeric protein in Penicillium digitatum. A Golden Gate-based modular cloning platform can be utilized for straightforward cloning.

Materials:

  • Expression vector (e.g., containing the paf gene promoter and terminator from P. chrysogenum)

  • DNA sequence encoding the designed chimeric protein (synthesized commercially)

  • Restriction enzymes and T4 DNA ligase (for traditional cloning) or Type IIS restriction enzymes and T4 DNA ligase (for Golden Gate assembly)

  • Competent E. coli cells for plasmid propagation

  • Standard molecular biology reagents and equipment

Procedure:

  • Amplify the DNA sequence encoding the chimeric protein with appropriate primers containing restriction sites or Golden Gate assembly overhangs.

  • Digest the expression vector and the chimeric protein DNA insert with the corresponding restriction enzymes.

  • Ligate the insert into the vector using T4 DNA ligase.

  • Transform the ligation product into competent E. coli cells.

  • Select for positive clones by antibiotic resistance and confirm the correct insertion by colony PCR and Sanger sequencing.

Protocol for Fungal Transformation and Expression of Chimeric Proteins

This protocol details the transformation of Penicillium digitatum with the expression cassette and the subsequent expression of the chimeric protein.

Materials:

  • Penicillium digitatum protoplasts

  • Expression plasmid containing the chimeric protein gene

  • Protoplast transformation buffer

  • Selective growth medium

  • Liquid culture medium for protein production (e.g., PdMM)

Procedure:

  • Prepare P. digitatum protoplasts from young mycelium by enzymatic digestion of the cell wall.

  • Transform the protoplasts with the expression plasmid using a polyethylene glycol (PEG)-mediated method.

  • Plate the transformed protoplasts on selective medium and incubate until transformants appear.

  • Screen transformants for protein expression:

    • Inoculate individual transformants into small-scale liquid cultures.

    • After a suitable incubation period, collect the culture supernatant.

    • Analyze the supernatant for the presence of the chimeric protein by SDS-PAGE and Coomassie staining or Western blotting.

  • Large-scale protein production:

    • Inoculate a selected high-producing transformant into a larger volume of liquid culture medium.

    • Incubate with shaking for several days to allow for protein secretion into the medium.

Protocol for Purification of Chimeric Proteins

This protocol describes the purification of the secreted chimeric protein from the fungal culture supernatant.

Materials:

  • Fungal culture supernatant containing the chimeric protein

  • Cation exchange chromatography column and resin

  • Buffers for chromatography (binding and elution buffers)

  • Centrifugation and filtration equipment

  • Protein concentration devices (e.g., centrifugal filters)

Procedure:

  • Harvest the culture supernatant by centrifuging the fungal culture to remove the mycelium.

  • Filter the supernatant to remove any remaining fungal debris.

  • Concentrate the supernatant if necessary.

  • Perform cation exchange chromatography:

    • Equilibrate the chromatography column with binding buffer (e.g., 10 mM phosphate buffer, pH 6.6).

    • Load the supernatant onto the column.

    • Wash the column with binding buffer to remove unbound proteins.

    • Elute the bound chimeric protein using an increasing salt gradient in the elution buffer.

  • Analyze the purified fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and desalt/concentrate the protein sample.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.[5][6][7][8][9]

Materials:

  • 96-well microtiter plates

  • Fungal spore suspension (e.g., 5 x 104 conidia/mL)

  • 10% Potato Dextrose Broth (PDB) with 0.02% chloramphenicol

  • Purified chimeric protein, AfpB, and this compound of known concentrations

  • Sterile water or appropriate solvent for protein dilution

Procedure:

  • Prepare serial twofold dilutions of the test compounds (chimeric protein, AfpB, this compound) in sterile water.

  • In a 96-well plate, add 50 µL of the 2x concentrated protein dilutions to the appropriate wells.

  • Add 50 µL of the 2x concentrated fungal spore suspension to each well, bringing the total volume to 100 µL.

  • Include positive (no protein) and negative (no spores) controls.

  • Incubate the plates statically at 25 °C for 72-96 hours.

  • Determine the MIC as the lowest concentration of the protein that causes complete inhibition of visible growth.

Protocol for Fungicidal Activity Assay

This protocol determines whether the antifungal effect of the chimeric protein is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Materials:

  • Fungal spore suspension

  • Purified chimeric protein, AfpB, and this compound at MIC and 4x MIC concentrations

  • Potato Dextrose Agar (PDA) plates

Procedure:

  • Incubate the fungal spores with the test proteins at their MIC and 4x MIC for 24 hours under the same conditions as the MIC assay.

  • After incubation, take an aliquot from each well, dilute appropriately, and plate on PDA plates.

  • Incubate the PDA plates at 25 °C for 72 hours.

  • Count the number of colony-forming units (CFUs) to determine the percentage of viable conidia compared to the untreated control. A significant reduction in CFUs indicates fungicidal activity.

Mechanism of Action and Signaling Pathways

Both this compound and AfpB are cell-penetrating molecules that exert their antifungal effects through a multi-step process. Understanding these mechanisms is crucial for the rational design of more effective chimeric proteins.

Proposed Mechanism of Action of AfpB-PAF26 Chimeras

The chimeric protein is expected to follow a similar mechanism of action as its parent molecules, involving interaction with the fungal cell wall, internalization, and subsequent intracellular effects leading to cell death.

Proposed Mechanism of Action of AfpB-PAF26 Chimeras Chimera AfpB-PAF26 Chimera CellWall Fungal Cell Wall Interaction (Mannoproteins) Chimera->CellWall Internalization Energy-Dependent Internalization (Endocytosis) CellWall->Internalization Intracellular Intracellular Accumulation Internalization->Intracellular CellDeath Regulated Cell Death Intracellular->CellDeath

Proposed Mechanism of Action of AfpB-PAF26 Chimeras
Intracellular Signaling Pathways Triggered by AfpB and this compound

Once inside the fungal cell, AfpB and this compound are known to trigger several signaling pathways that contribute to cell death. These include the induction of reactive oxygen species (ROS) and the activation of the cell wall integrity (CWI) pathway.[10][11][12][13][14][15]

Intracellular Signaling Pathways cluster_0 ROS Production cluster_1 Cell Wall Integrity Pathway ROS_Induction Induction of Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS_Induction->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis-like Cell Death DNA_Damage->Apoptosis CWI_Activation Activation of Cell Wall Integrity (CWI) Pathway MAPK_Cascade MAPK Cascade Activation CWI_Activation->MAPK_Cascade Gene_Expression Altered Gene Expression MAPK_Cascade->Gene_Expression Gene_Expression->Apoptosis Intracellular_Chimera Intracellular Chimera Intracellular_Chimera->ROS_Induction Intracellular_Chimera->CWI_Activation

Intracellular Signaling Pathways

Conclusion and Future Perspectives

The development of chimeric proteins incorporating this compound represents a promising strategy for the cost-effective production of novel antifungal agents. The AfpB-PAF26 chimera, dAfpB9, has demonstrated comparable fungistatic activity to its parent protein AfpB, although it lost its fungicidal properties.[1] This highlights the complexity of chimeric protein design and the importance of the insertion site of the peptide. Future research should focus on exploring other carrier proteins and insertion sites to develop chimeras with enhanced fungicidal activity and a broader spectrum of action. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to advance the development of this compound-based chimeric proteins as next-generation antifungals.

References

Application Notes and Protocols: Assessing the Hemolytic Activity of PAF26 Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the hemolytic activity of the synthetic hexapeptide PAF26. This compound (Ac-RKKWFW-NH2) is an antimicrobial peptide with notable antifungal properties.[1][2][3] A critical aspect of developing antimicrobial peptides for therapeutic use is evaluating their cytotoxicity against host cells, with hemolytic activity serving as a primary indicator of toxicity towards red blood cells.

Introduction

This compound has been identified as a promising antifungal agent, demonstrating potent activity against various filamentous fungi.[4][5] Unlike many antimicrobial peptides that act by forming pores in cell membranes, this compound is suggested to have a more complex mechanism of action that involves interaction with the cell envelope, internalization, and subsequent intracellular effects.[4][6] This multi-step process appears to be distinct from the lytic action of peptides like melittin, resulting in significantly lower hemolytic activity and making this compound a more promising candidate for further development.[1][2]

Quantitative Data Summary

The hemolytic activity of this compound has been compared to melittin, a well-known cytolytic peptide. The following table summarizes the comparative hemolytic activity.

PeptideConcentration (µM)Hemolysis (%)Reference
This compound1~0[1]
This compound10~0[1]
This compound100< 5[1]
Melittin1> 60[1]
Melittin10> 90[1]
Melittin100> 90[1]

Note: The data indicates that this compound is approximately 10³ to 10⁴ times less toxic to human red blood cells than melittin.[1]

Experimental Protocol: Hemolytic Activity Assay

This protocol outlines the steps to measure the hemolytic activity of this compound and other peptides.

Materials:

  • This compound peptide stock solution (and other peptides for comparison, e.g., melittin)

  • Freshly obtained human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (0.1% or 0.2% in PBS) for positive control (100% hemolysis)

  • 96-well V-bottom or flat-bottom microtiter plates

  • Microcentrifuge

  • Spectrophotometer (plate reader) capable of measuring absorbance at 450 nm or 540 nm.[7]

Procedure:

  • Preparation of Red Blood Cells:

    • Centrifuge freshly obtained blood at 1,000 x g for 5 minutes.

    • Aspirate the supernatant and wash the pelleted RBCs three times with PBS.

    • Resuspend the washed RBCs in PBS to the desired hematocrit (e.g., 1.25% or resuspend in four times their original volume).[1][7]

  • Assay Setup:

    • Prepare serial dilutions of the this compound peptide in PBS at 10x the final desired concentrations.

    • In a 96-well plate, add 10 µl of each 10x peptide dilution to triplicate wells.

    • For the negative control (0% hemolysis), add 10 µl of PBS.

    • For the positive control (100% hemolysis), add 10 µl of 0.1% or 0.2% Triton X-100 solution.[7]

    • Add 90 µl of the prepared RBC suspension to each well.[1]

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.[1] Some protocols may use a 30-minute incubation.[7]

  • Centrifugation and Absorbance Measurement:

    • Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.[1]

    • Carefully transfer the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm or 540 nm to quantify hemoglobin release.[7]

  • Calculation of Hemolysis:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

Experimental Workflow for Hemolytic Activity Assay

Hemolytic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Obtain Fresh Red Blood Cells B Wash RBCs 3x with PBS A->B C Resuspend RBCs in PBS B->C F Add RBC Suspension to Wells C->F D Prepare Peptide Serial Dilutions E Add Peptides & Controls to 96-well Plate D->E E->F G Incubate at 37°C F->G H Centrifuge Plate G->H I Transfer Supernatant H->I J Measure Absorbance I->J K Calculate % Hemolysis J->K

Caption: Workflow for assessing peptide hemolytic activity.

Proposed Mechanism of Action of this compound

The antifungal mechanism of this compound is not primarily based on cell lysis. Instead, it follows a multi-step process involving internalization and intracellular action.

PAF26_Mechanism membrane Plasma Membrane vacuole Vacuole cytoplasm Cytoplasm vacuole->cytoplasm Transport rna Cellular RNAs PAF26_ext This compound Peptide interaction Interaction with Cell Envelope PAF26_ext->interaction internalization Endocytic Internalization interaction->internalization accumulation Accumulation in Vacuole internalization->accumulation transport Transport to Cytoplasm accumulation->transport effects Intracellular Effects (e.g., RNA binding) transport->effects death Cell Death effects->death

Caption: Multi-step mechanism of this compound antifungal activity.

Discussion of Mechanism and Low Hemolytic Activity

The low hemolytic activity of this compound is consistent with its proposed mechanism of action. Unlike lytic peptides that cause rapid membrane disruption, this compound's activity is more nuanced. At low fungicidal concentrations, it is internalized through an energy-dependent, endocytic-like process.[8] Once inside the fungal cell, it accumulates in vacuoles before being transported to the cytoplasm, where it exerts its antifungal effects, which may include binding to cellular RNAs.[1][2] This targeted intracellular action, rather than indiscriminate membrane permeabilization, likely contributes to its low toxicity towards mammalian cells, such as erythrocytes, which lack the endocytic pathways of the target fungi.[6] At higher concentrations, a passive translocation mechanism may be involved, but this still appears to be less disruptive to membranes than the pore-forming action of peptides like melittin.[8] The primary mode of antifungal action for this compound is not solely dependent on its ability to disrupt biological membranes.[1]

References

Application Notes and Protocols for Studying Vacuolar Transport in Fungi Using PAF26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic hexapeptide PAF26 (Ac-RKKWFW-NH₂) is a potent, cell-penetrating antifungal peptide with specific activity against a broad range of filamentous fungi. Its unique mechanism of action, which involves entry into the fungal cell and interaction with intracellular compartments, makes it a valuable tool for studying vacuolar transport and its role in fungal cell death. At low fungicidal concentrations, this compound is internalized through an energy-dependent endocytic process, accumulates in the vacuoles, and is subsequently released into the cytoplasm, leading to cell death.[1][2] This multi-step process provides several points of investigation for researchers studying fungal physiology, vacuolar dynamics, and for those in drug development seeking to identify novel antifungal targets.

These application notes provide a comprehensive overview of the use of this compound as a molecular probe to investigate vacuolar transport in fungi. Detailed protocols for key experiments are provided, along with data presentation in a structured format and visualizations to aid in understanding the underlying pathways and experimental workflows.

Data Presentation

Table 1: Antifungal Activity of this compound Against Various Fungal Species
Fungal SpeciesMIC (µM)IC₅₀ (µM)Reference
Penicillium digitatum81.8[3]
Aspergillus niger8-
Botrytis cinerea8-
Penicillium expansum32-
Neurospora crassa2.0 - 5.0-[2]
Aspergillus fumigatus4-[4]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism. IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that inhibits a biological process by 50%.

Table 2: Fungicidal Kinetics of this compound Against Penicillium digitatum Conidia
Treatment Time% Viability Loss (at 30 µM this compound)Reference
15 minutes~90%[3]
30 minutes>99%[3]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The antifungal activity of this compound involves a series of steps beginning with its interaction with the fungal cell envelope and culminating in cytoplasmic disruption. This process is concentration-dependent.

PAF26_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_envelope Cell Envelope cluster_cytoplasm Cytoplasm PAF26_ext This compound CellWall Cell Wall PAF26_ext->CellWall Interaction PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane Endocytosis Endocytosis (Low Concentration) PlasmaMembrane->Endocytosis Energy-dependent PassiveTranslocation Passive Translocation (High Concentration) PlasmaMembrane->PassiveTranslocation Energy-independent Vacuole Vacuole Endocytosis->Vacuole Accumulation Cytosol Cytosol PassiveTranslocation->Cytosol Vacuole->Cytosol Release CellDeath Cell Death Cytosol->CellDeath

Figure 1. Concentration-dependent mechanism of this compound action in fungi.
Experimental Workflow for Studying this compound Internalization and Vacuolar Transport

This workflow outlines the key steps to visualize and quantify the uptake and subcellular localization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis FungalCulture 1. Fungal Culture (e.g., N. crassa, P. digitatum) Incubation 3. Incubation of Fungi with Labeled this compound FungalCulture->Incubation PAF26_label 2. Fluorescent Labeling of this compound (e.g., FITC, TMR) PAF26_label->Incubation LiveImaging 4. Live-Cell Imaging (Confocal Microscopy) Incubation->LiveImaging CoStaining 5. Co-staining (e.g., FM4-64 for vacuoles, Sytox Green for viability) LiveImaging->CoStaining Quantification 6. Image Analysis and Quantification (Fluorescence intensity, vacuole size) CoStaining->Quantification DataInterpretation 7. Data Interpretation Quantification->DataInterpretation

Figure 2. Workflow for this compound internalization and vacuolar transport studies.

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with FITC

This protocol describes the covalent attachment of fluorescein isothiocyanate (FITC) to the N-terminus of this compound.

Materials:

  • This compound peptide

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-10)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Dissolve this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 2 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine).

  • FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.

  • Labeling Reaction: Add the FITC solution to the peptide solution at a molar ratio of 1.5:1 (FITC:peptide). Mix gently and incubate for 2 hours at room temperature in the dark.

  • Purification: Separate the FITC-labeled this compound from unreacted FITC using a size-exclusion chromatography column pre-equilibrated with PBS. The labeled peptide will elute first.

  • Concentration Determination: Determine the concentration of the labeled peptide by measuring the absorbance at 495 nm (extinction coefficient for FITC is ~68,000 M⁻¹cm⁻¹).[3]

Protocol 2: Live-Cell Imaging of this compound Internalization in Neurospora crassa

This protocol details the visualization of fluorescently labeled this compound uptake and its localization within the vacuoles of Neurospora crassa.

Materials:

  • Neurospora crassa wild-type strain

  • Vogel’s minimal medium (VMM) agar plates and liquid medium

  • FITC-labeled this compound (from Protocol 1)

  • FM4-64 dye (for vacuolar membrane staining)

  • Confocal laser scanning microscope

  • Glass bottom dishes

Procedure:

  • Fungal Culture: Grow N. crassa on VMM agar plates for 2-3 days at 30°C. Inoculate conidia into liquid VMM in a glass bottom dish and allow to germinate for 4-6 hours at room temperature to obtain young hyphae.

  • Staining:

    • Add FITC-labeled this compound to the liquid medium to a final concentration of 2-5 µM.

    • For vacuolar co-localization, add FM4-64 to a final concentration of 5 µM.

  • Microscopy:

    • Immediately after adding the dyes, begin imaging using a confocal microscope.

    • Use excitation/emission wavelengths of ~495/520 nm for FITC-PAF26 and ~515/640 nm for FM4-64.

    • Acquire time-lapse images every 1-5 minutes for up to 2 hours to observe the dynamics of peptide internalization and vacuolar accumulation.

  • Image Analysis:

    • Quantify the fluorescence intensity of FITC-PAF26 within the vacuoles over time using image analysis software (e.g., ImageJ, Fiji).

    • Measure changes in vacuole size and morphology.

Protocol 3: Assessing Fungal Cell Viability with Sytox Green

This protocol describes a method to determine the viability of fungal cells following treatment with this compound using the fluorescent dye Sytox Green, which only enters cells with compromised plasma membranes.

Materials:

  • Fungal conidia or mycelia

  • Potato Dextrose Broth (PDB) or other suitable growth medium

  • This compound

  • Sytox Green nucleic acid stain

  • 96-well microtiter plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Fungal Culture: Grow the fungal strain in liquid medium to the desired growth phase (e.g., mid-log phase for mycelia).

  • Treatment:

    • In a 96-well plate, add fungal culture to each well.

    • Add serial dilutions of this compound to the wells. Include a no-peptide control.

    • Incubate the plate under appropriate growth conditions for a desired time (e.g., 2, 4, 8, 24 hours).

  • Staining: Add Sytox Green to each well to a final concentration of 0.2-1 µM. Incubate in the dark for 15-30 minutes at room temperature.

  • Measurement:

    • Microplate Reader: Measure the fluorescence intensity using an excitation wavelength of ~504 nm and an emission wavelength of ~523 nm.

    • Fluorescence Microscope: Observe the cells under the microscope. Dead or membrane-compromised cells will exhibit bright green fluorescence.

  • Data Analysis: Correlate the fluorescence intensity with the concentration of this compound to determine the dose-dependent effect on cell viability.

Protocol 4: Investigating the Role of Endocytosis using Inhibitors

This protocol uses the actin polymerization inhibitor Latrunculin A to investigate the involvement of endocytosis in this compound uptake.

Materials:

  • Fungal culture

  • FITC-labeled this compound

  • Latrunculin A

  • DMSO (for dissolving Latrunculin A)

  • Confocal microscope

Procedure:

  • Fungal Culture: Prepare fungal hyphae for live-cell imaging as described in Protocol 2.

  • Inhibitor Treatment: Pre-incubate the fungal hyphae with Latrunculin A (e.g., 50-100 µM) for 30-60 minutes. A control group with DMSO alone should be included.

  • This compound Treatment and Imaging:

    • Add FITC-labeled this compound to the inhibitor-treated and control cultures.

    • Immediately begin time-lapse confocal microscopy as described in Protocol 2.

  • Analysis: Compare the rate and extent of this compound internalization in Latrunculin A-treated cells versus control cells. A significant reduction in uptake in the presence of the inhibitor indicates the involvement of an actin-dependent endocytic pathway.[1]

Conclusion

This compound serves as an effective tool for dissecting the complex processes of vacuolar transport and its significance in fungal cell survival and death. The protocols and data presented here provide a solid foundation for researchers to utilize this peptide in their studies. By combining fluorescent labeling, live-cell imaging, viability assays, and the use of specific inhibitors, a detailed understanding of the antifungal mechanism of this compound and the fundamental biology of fungal vacuoles can be achieved. This knowledge is crucial for the development of novel antifungal strategies targeting intracellular pathways.

References

Troubleshooting & Optimization

Improving the stability of PAF26 peptide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the PAF26 peptide in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimental use of this compound.

Issue Potential Cause Recommended Solution
Difficulty Dissolving the Peptide The peptide's hydrophobic residues (Tryptophan and Phenylalanine) can make it challenging to dissolve in aqueous solutions.Start by dissolving the peptide in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to the peptide solution with gentle vortexing. For aqueous solutions, use sterile, distilled water. If solubility is still an issue, a small amount of acetic acid can be added for this basic peptide.
Precipitation of the Peptide in Solution The peptide has aggregated and fallen out of solution. This can be influenced by pH, temperature, and peptide concentration.Ensure the pH of the solution is between 5 and 6, as this range can prolong the storage life of peptides in solution.[1] Avoid repeated freeze-thaw cycles by storing the peptide in aliquots.[1][2]
Loss of Antifungal Activity The peptide may have degraded due to improper storage or handling. Peptides containing Tryptophan are susceptible to oxidation.Store lyophilized peptide at -20°C or colder for long-term storage.[1][2][3][4] For solutions, prepare fresh or store aliquots at -20°C for short-term use.[1][5] Minimize exposure to light and air.
Inconsistent Experimental Results Variability in peptide concentration due to incomplete dissolution or degradation.Before each experiment, recheck the peptide concentration by measuring the absorbance at 280 nm (extinction coefficient for Tryptophan is 5,600 M⁻¹ cm⁻¹).[5] Ensure complete dissolution before use.
Hydrogel Formation This compound can self-assemble into a hydrogel, which may be undesirable for some applications. This is often triggered by changes in pH.[6]To avoid hydrogel formation, maintain a consistent pH and avoid conditions that promote self-assembly. If hydrogel formation is desired for specific applications, it can be induced by adjusting the pH of an aqueous solution of the peptide.[6]

Frequently Asked Questions (FAQs)

A list of frequently asked questions about this compound stability.

Q1: What is the recommended method for storing lyophilized this compound peptide?

A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder in a dry, dark place.[1][2][3][4] It is also advisable to store the peptide in a desiccator to protect it from moisture, as it contains hygroscopic residues (Arginine and Lysine).[2]

Q2: How should I prepare a stock solution of this compound?

A2: A common protocol involves preparing a 1 mM stock solution in 5 mM MOPS buffer at pH 7.[5] Alternatively, for general use, sterile buffers with a pH of around 5-6 are recommended to prolong the stability of the peptide in solution.[1]

Q3: Can I store this compound peptide in solution?

A3: The shelf life of peptides in solution is limited.[1][2] If storage in solution is necessary, it is best to use sterile buffers at pH 5-6, divide the solution into aliquots to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[1][2]

Q4: What are the main degradation pathways for this compound?

A4: The this compound sequence (Ac-RKKWFW-NH₂) contains Tryptophan, which is prone to oxidation.[2][4] General peptide degradation pathways that could affect this compound include hydrolysis and aggregation.[7]

Q5: How can I prevent aggregation of my this compound peptide solution?

A5: To prevent aggregation, use an appropriate buffer system (e.g., pH 5-6), control the peptide concentration, and avoid temperature fluctuations.[1] Proper storage at low temperatures (-20°C or colder) is also crucial.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in various experiments.

Materials:

  • Lyophilized this compound peptide

  • 5 mM MOPS buffer, pH 7.0

  • Sterile, nuclease-free water

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[1][8]

  • Carefully weigh the desired amount of peptide.

  • Prepare the 5 mM MOPS buffer at pH 7.0 using sterile, nuclease-free water.

  • Add the appropriate volume of the MOPS buffer to the lyophilized peptide to achieve a 1 mM concentration.

  • Gently vortex the solution until the peptide is completely dissolved.

  • Confirm the peptide concentration by measuring the absorbance at 280 nm. The molar extinction coefficient for the Tryptophan residue is 5,600 M⁻¹ cm⁻¹.[5]

  • Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C until use.[5]

Protocol 2: Assessing this compound Stability by RP-HPLC

Objective: To evaluate the stability of this compound in a specific solution over time.

Materials:

  • This compound solution to be tested

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • UV detector

Procedure:

  • Prepare the this compound solution in the desired buffer and at the desired concentration.

  • Immediately after preparation (time 0), inject an aliquot of the solution into the RP-HPLC system.

  • Run a gradient elution from low to high concentration of Mobile Phase B to separate the intact peptide from any degradation products.

  • Monitor the elution profile at a wavelength of 220 nm or 280 nm.

  • Incubate the remaining this compound solution under the desired storage conditions (e.g., specific temperature, light exposure).

  • At predetermined time points (e.g., 24h, 48h, 1 week), inject another aliquot of the stored solution into the RP-HPLC system.

  • Compare the chromatograms from the different time points. A decrease in the area of the main peptide peak and the appearance of new peaks indicate degradation.

  • Quantify the percentage of remaining intact peptide at each time point to determine the stability.

Visualizations

Experimental_Workflow_for_Assessing_PAF26_Stability cluster_prep Solution Preparation cluster_analysis Stability Analysis prep Prepare this compound Solution in desired buffer t0 Time 0 Analysis: Inject into RP-HPLC prep->t0 Immediate Analysis storage Incubate Solution (Specified Conditions) prep->storage Store for Stability Test compare Compare Chromatograms & Quantify Degradation t0->compare tp Time Point Analysis: Inject into RP-HPLC storage->tp Analyze at Timepoints tp->compare

Diagram 1: Workflow for assessing this compound stability.

PAF26_Signaling_Pathway cluster_interaction Initial Interaction cluster_internalization Internalization cluster_intracellular Intracellular Effects cluster_outcome Final Outcome This compound This compound Peptide cell_membrane Fungal Cell Membrane This compound->cell_membrane Binds to penetration Membrane Penetration cell_membrane->penetration rna_binding Binding to Cellular RNAs penetration->rna_binding morphology Alteration of Hyphal Morphology penetration->morphology permeation Cell Permeation penetration->permeation cell_death Fungal Cell Death rna_binding->cell_death morphology->cell_death permeation->cell_death

Diagram 2: this compound proposed mechanism of action.

References

Troubleshooting low efficacy of PAF26 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low efficacy with the antifungal peptide PAF26 in their experiments.

Troubleshooting Guide: Low this compound Efficacy

Low efficacy of this compound can manifest as higher than expected Minimum Inhibitory Concentrations (MIC) or 50% inhibitory concentrations (IC50), or a general lack of expected antifungal effects. This guide provides a structured approach to identifying and resolving potential experimental issues.

Is the issue related to this compound preparation and storage?

QuestionPossible CauseRecommendation
How was the this compound stock solution prepared and stored? Improper storage can lead to degradation of the peptide.Prepare stock solutions at 1 mM in 5 mM 3-(N-morpholino)-propanesulfonic acid (MOPS) buffer (pH 7).[1] For long-term storage, aliquots should be kept at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[2] Avoid repeated freeze-thaw cycles.
Was the this compound concentration verified? Inaccurate peptide concentration will lead to unreliable results.Before each experiment, recheck the peptide concentration by measuring the absorbance at 280 nm. The molar extinction coefficient for the Trp residue is 5,600 M⁻¹ cm⁻¹.[1]
Is the solvent compatible with the experimental system? Some solvents, like hygroscopic DMSO, can impact the solubility and stability of the product.If using DMSO, ensure it is of high quality and not hygroscopic.[2] For most fungal assays, preparing the stock in a buffered aqueous solution is preferable.[1]

Is the issue related to the experimental setup?

QuestionPossible CauseRecommendation
What is the target fungal species? This compound shows preferential activity toward filamentous fungi.[1][3][4] Its efficacy against yeasts like Saccharomyces cerevisiae may be lower.[1]Confirm the known susceptibility of your target fungus to this compound. If data is unavailable, consider including a positive control with a known susceptible filamentous fungus like Penicillium digitatum.[1]
What is the growth stage of the fungus being treated? The antifungal activity of this compound can differ between conidia (spores) and actively growing mycelia.[1]Be consistent with the fungal life stage used in your experiments. Note that the IC50 and MIC values may vary between these stages.[1]
What are the assay conditions (media, pH, incubation time)? The composition of the culture medium can influence this compound activity.Standardize your assay conditions. For example, a common medium for testing against P. digitatum is 5% Potato Dextrose Broth (PDB).[1] Ensure the pH of the medium is controlled, as it can affect the charge of the peptide and the fungal cell surface.
Is the observed effect being accurately measured? Growth inhibition is not solely a consequence of membrane permeation.[1][3][4] Relying only on membrane integrity assays might be misleading.Use a primary growth inhibition assay, such as measuring optical density at 600 nm after a set incubation period (e.g., 48 hours), to determine the IC50.[1]

Is the issue related to the biological system?

QuestionPossible CauseRecommendation
Has the target fungus developed resistance? Alterations in the fungal cell wall, particularly in protein glycosylation, can lead to increased tolerance to this compound.[5][6]Be aware of the possibility of resistance development, especially in long-term cultures. If resistance is suspected, consider sequencing key genes related to cell wall biosynthesis or performing comparative proteomics.
Are there mutations in pathways interacting with this compound? Deletion or alteration of genes in specific signaling pathways, such as the MAPK signaling pathway or the arginine biosynthetic pathway, can affect sensitivity to this compound.[7][8][9]If working with mutant strains, consider how the genetic modification might impact pathways involved in the response to cell stress or peptide uptake.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound has a complex, multi-step mechanism of action that is concentration-dependent.[7][10] It is not a simple membrane disruptor.[1][3][4] The process involves:

  • Interaction with the Fungal Cell Envelope: The cationic peptide electrostatically interacts with the negatively charged fungal cell wall and/or plasma membrane.[7]

  • Internalization: At low fungicidal concentrations (2.0-5 µM), this compound is internalized via an energy-dependent, actin-mediated endocytosis.[10] At high concentrations (20 µM), it can be translocated across the membrane in an energy-independent manner.[10]

  • Intracellular Effects: Once inside, this compound can accumulate in vacuoles before being transported to the cytoplasm.[7][10] It has been shown to bind to cellular RNAs and disrupt intracellular calcium homeostasis, leading to altered hyphal morphology, growth inhibition, and ultimately cell death.[1][3][10]

Q2: How does the activity of this compound compare to other antimicrobial peptides like melittin?

A2: While both this compound and melittin have antifungal properties, their mechanisms and specificity differ significantly. Melittin is a well-known pore-forming peptide that causes rapid cell lysis with poor specificity, making it toxic to both fungal and human cells.[1] In contrast, this compound-induced membrane permeation is slower and less efficient.[1][3][4] this compound also exhibits greater specificity for filamentous fungi and lacks the high hemolytic activity of melittin.[1][3]

Q3: What are the key structural motifs of this compound required for its activity?

A3: The hexapeptide sequence of this compound (Ac-RKKWFW-NH2) contains two critical functional motifs:

  • N-terminal cationic motif (RKK): This positively charged region is crucial for the initial interaction with the fungal cell envelope.[9]

  • C-terminal hydrophobic motif (WFW): This region is essential for the internalization and antifungal activity of the peptide.[9] Derivatives lacking either of these motifs show substantially reduced antifungal activity.[9]

Q4: Can I label this compound with a fluorescent tag?

A4: Yes, this compound can be labeled with a fluorescent tag such as FITC (fluorescein 5-isothiocyanate) at its N-terminus.[1] Studies have shown that FITC-labeled this compound retains its antifungal activity, with an IC50 that is not significantly different from the unlabeled peptide.[1] This allows for visualization of its interaction and internalization into fungal cells using fluorescence microscopy.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound against Penicillium digitatum

Objective: To determine the concentration of this compound that inhibits 50% of fungal growth in a liquid culture.

Materials:

  • This compound (stock solution at 1 mM in 5 mM MOPS, pH 7)

  • Penicillium digitatum conidia

  • Potato Dextrose Broth (PDB), 5% solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare a suspension of P. digitatum conidia in 5% PDB to a final concentration of 2.5 x 10⁴ conidia/mL.[1]

  • Prepare a serial dilution of the this compound stock solution in 5% PDB in a 96-well plate. The final concentrations should typically range from 0.1 µM to 50 µM. Include a no-peptide control.

  • Add the conidia suspension to each well containing the this compound dilutions. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubate the plate at 24°C for 48 hours.[1]

  • After incubation, measure the optical density (OD) at 600 nm using a microplate reader.

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the no-peptide control.

  • Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using a suitable curve-fitting model (e.g., four-parameter sigmoidal curve).

Visualizations

Signaling and Activity Pathways

PAF26_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Peptide CellWall Fungal Cell Wall (Negative Charge) This compound->CellWall Electrostatic Interaction PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane Endocytosis Endocytosis (Energy-Dependent) PlasmaMembrane->Endocytosis Low Conc. PassiveTranslocation Passive Translocation (High Concentration) PlasmaMembrane->PassiveTranslocation High Conc. Vacuole Vacuole Accumulation Endocytosis->Vacuole Cytoplasm Cytoplasm PassiveTranslocation->Cytoplasm Vacuole->Cytoplasm RNA Cellular RNA Cytoplasm->RNA Binding Calcium Ca2+ Homeostasis Cytoplasm->Calcium Disruption GrowthInhibition Growth Inhibition RNA->GrowthInhibition AlteredMorphology Altered Morphology Calcium->AlteredMorphology CellDeath Cell Death AlteredMorphology->CellDeath GrowthInhibition->CellDeath

Caption: Mechanism of action of the antifungal peptide this compound.

Troubleshooting_Workflow Start Start: Low this compound Efficacy Observed Prep Check this compound Preparation & Storage Start->Prep Prep_OK Preparation & Storage OK? Prep->Prep_OK Setup Review Experimental Setup Setup_OK Experimental Setup OK? Setup->Setup_OK Bio Consider Biological Factors Bio_OK Biological Factors Ruled Out? Bio->Bio_OK Prep_OK->Setup Yes FixPrep Correct Storage, Handling, & Concentration Verification Prep_OK->FixPrep No Setup_OK->Bio Yes FixSetup Adjust Assay Conditions (Fungus, Media, Stage) Setup_OK->FixSetup No FixBio Investigate Resistance (e.g., Sequencing) Bio_OK->FixBio No End Efficacy Issue Resolved Bio_OK->End Yes FixPrep->End FixSetup->End FixBio->End

Caption: Troubleshooting workflow for low this compound efficacy.

References

Issues with fluorescent labeling of PAF26 affecting activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing fluorescently labeled PAF26 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic hexapeptide (Ac-RKKWFW-NH2) with potent antifungal activity, particularly against filamentous fungi.[1][2] Its mechanism of action is multifaceted and concentration-dependent.[3][4] At lower concentrations, this compound is internalized by fungal cells through an energy-dependent endocytic process.[3] It then disrupts intracellular processes, leading to cell death.[3][4] At higher concentrations, it can cause membrane permeabilization, though this is not considered its primary mode of action.[1][2] Studies have also shown that internalized this compound can bind to cellular RNAs.[1][2]

Q2: Will fluorescently labeling this compound affect its antifungal activity?

Studies utilizing fluorescein isothiocyanate (FITC) to label this compound at the N-terminus have shown that the labeling has a minimal effect on its bioactivity.[1] FITC-labeled this compound was reported to have the same antifungal potency as the unlabeled peptide.[1] However, it is important to note that the choice of fluorophore and the site of conjugation can potentially impact the peptide's physicochemical properties and, consequently, its activity.[5][6]

Q3: What are the key differences in the mechanism of action between this compound and a pore-forming peptide like melittin?

While both this compound and melittin exhibit antifungal properties, their mechanisms of action are distinct. Melittin primarily acts by forming pores in the cell membrane, leading to rapid cell lysis.[1][2] In contrast, this compound's primary mechanism does not rely on pore formation.[1][2] this compound is internalized by the fungal cell and exerts its effects intracellularly.[1][3] This is highlighted by the observation that this compound-induced membrane permeation is significantly slower and less efficient than that caused by melittin.[1][2]

Troubleshooting Guide

This guide addresses potential issues that may arise when working with fluorescently labeled this compound.

Issue Potential Cause Recommended Solution
Reduced or no antifungal activity of labeled this compound Steric hindrance: The fluorophore may be physically blocking the peptide's interaction with its target.[7][8]- If possible, change the labeling site on the peptide. The N-terminus is a common choice that is often less disruptive.[9] - Use a smaller fluorophore.[10] - Introduce a flexible linker between the peptide and the fluorophore to increase spatial separation.[8]
Altered physicochemical properties: Hydrophobic dyes can increase the overall hydrophobicity of the peptide, potentially leading to aggregation or altered interactions with the cell membrane.[5][11]- Choose a more hydrophilic fluorophore. - Perform a thorough characterization of the labeled peptide to confirm its solubility and aggregation state.
Low or no fluorescence signal Self-quenching: High labeling density or aggregation of the labeled peptide can lead to fluorescence quenching.[5][11]- Reduce the degree of labeling (DOL) if multiple fluorophores are being attached to a single peptide. - Work at lower concentrations of the labeled peptide to prevent aggregation. - Co-incubate with unlabeled peptide to increase the distance between fluorophores.[5]
Environmental sensitivity of the dye: The fluorescence of some dyes is sensitive to the local environment (e.g., pH, hydrophobicity).[10][11]- Ensure the buffer conditions are optimal for the chosen fluorophore. - Consider that changes in fluorescence upon interaction with the target could be a feature to be exploited rather than a problem.
Photobleaching: The fluorophore is being destroyed by prolonged exposure to excitation light.[12]- Reduce the intensity and duration of light exposure. - Use an anti-fade mounting medium for microscopy.[12] - Choose a more photostable fluorophore.
Non-specific binding or cellular localization Increased hydrophobicity: The attached dye may cause the peptide to non-specifically associate with cellular membranes or other hydrophobic structures.[5]- Use a more hydrophilic fluorophore. - Include appropriate blocking agents in your assay. - Perform thorough washing steps to remove non-specifically bound peptide.
Precipitation of the labeled peptide Altered solubility: The addition of a bulky, hydrophobic fluorophore can reduce the solubility of the peptide.[11]- Modify the labeling protocol to maintain solubility (e.g., use of organic co-solvents). - If the final product is insoluble in your desired buffer, consider alternative buffer compositions or the use of solubilizing agents.

Data Presentation

Table 1: Comparison of Antifungal Activity of this compound and Melittin against Penicillium digitatum

Peptide50% Inhibitory Concentration (IC50)Minimum Inhibitory Concentration (MIC)
This compound~1.5 µM6 µM
Melittin~1.5 µM6 µM

Data extracted from studies on Penicillium digitatum.[1]

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with FITC

This protocol is a generalized procedure for N-terminal labeling of this compound with Fluorescein isothiocyanate (FITC).

  • Peptide Preparation: Dissolve this compound (Ac-RKKWFW-NH2) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 9.0).

  • FITC Solution Preparation: Dissolve FITC in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution.

  • Labeling Reaction: Add the FITC solution to the peptide solution in a molar excess (e.g., 5-10 fold molar excess of FITC). The reaction is typically carried out at room temperature for several hours or overnight in the dark to prevent photobleaching.

  • Purification: Purify the FITC-labeled this compound from unreacted FITC and unlabeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical RP-HPLC.

  • Quantification: Determine the concentration of the labeled peptide, for example, by measuring the absorbance of the fluorophore at its maximum absorption wavelength.

Protocol 2: Antifungal Activity Assay

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of labeled and unlabeled this compound.

  • Fungal Spore Preparation: Harvest spores from a mature culture of the target fungus (e.g., Penicillium digitatum) and resuspend them in a suitable medium. Adjust the spore concentration to a standardized value (e.g., 10^4 spores/mL).

  • Peptide Dilution Series: Prepare a serial dilution of the labeled and unlabeled this compound in the assay medium in a 96-well microtiter plate.

  • Inoculation: Add the fungal spore suspension to each well of the microtiter plate. Include a positive control (no peptide) and a negative control (no spores).

  • Incubation: Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

PAF26_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound Fluorescently Labeled This compound Internalization Energy-Dependent Internalization (Endocytosis) This compound->Internalization Translocation Membrane RNA Cellular RNA Internalization->RNA Binding Disruption Disruption of Intracellular Processes Internalization->Disruption Death Cell Death Disruption->Death Experimental_Workflow cluster_synthesis Synthesis & Labeling cluster_activity Activity Assessment cluster_analysis Data Analysis Peptide_Synthesis This compound Synthesis Labeling Fluorescent Labeling (e.g., FITC) Peptide_Synthesis->Labeling Purification Purification (RP-HPLC) Labeling->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization Activity_Assay Antifungal Activity Assay (MIC Determination) Characterization->Activity_Assay Microscopy Fluorescence Microscopy (Localization Studies) Characterization->Microscopy Data_Analysis Compare Labeled vs. Unlabeled Activity Activity_Assay->Data_Analysis Microscopy->Data_Analysis Troubleshooting_Logic Start Start: Labeled this compound Experiment Problem Problem Encountered? Start->Problem Reduced_Activity Reduced Activity? Problem->Reduced_Activity Yes Success Successful Experiment Problem->Success No Low_Signal Low Fluorescence? Reduced_Activity->Low_Signal No Check_Label Check Labeling Site, Fluorophore Choice, & Linker Reduced_Activity->Check_Label Yes Check_Quenching Check for Self-Quenching & Environmental Effects Low_Signal->Check_Quenching Yes Optimize Optimize Experiment Low_Signal->Optimize No Check_Label->Optimize Check_Quenching->Optimize Optimize->Problem

References

Technical Support Center: PAF26 Internalization into Fungal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal peptide PAF26. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any antifungal activity with this compound in my experiments. What could be the reason?

A1: Several factors could contribute to a lack of this compound activity. Consider the following troubleshooting steps:

  • Peptide Concentration: Ensure you are using an appropriate concentration of this compound. The minimal inhibitory concentration (MIC) can vary depending on the fungal species. At low concentrations (e.g., 2.0-5 µM), this compound is internalized via endocytosis, while at higher concentrations (e.g., 20 µM), it may use passive translocation.[1] Very low concentrations might not be sufficient to exert an antifungal effect.

  • Fungal Species: this compound exhibits preferential activity towards filamentous fungi.[2][3] Its efficacy against yeast-like fungi might be lower, requiring higher concentrations.[4]

  • Experimental Conditions: Factors such as the growth medium, pH, and temperature can influence peptide activity. Ensure your experimental conditions are optimal for both the fungus and the peptide.

  • Peptide Integrity: Verify the quality and purity of your this compound peptide. Improper storage or handling can lead to degradation.

Q2: My fluorescence microscopy results show this compound binding to the cell surface, but no internalization. What could be wrong?

A2: This observation suggests that the initial interaction with the cell envelope is occurring, but the subsequent uptake is hindered. Here are some potential reasons and troubleshooting tips:

  • Involvement of Endocytosis: At lower fungicidal concentrations, this compound internalization is primarily mediated by an energy-dependent, actin-mediated endocytic process.[1]

    • Troubleshooting: To confirm the role of endocytosis, you can use inhibitors. For instance, the F-actin inhibitor Latrunculin A has been shown to reduce this compound uptake.[5] Be aware that the effectiveness and potential cytotoxicity of inhibitors can be cell-type dependent.[6]

  • Cell Wall Composition: The fungal cell wall plays a crucial role in this compound internalization.[7] Alterations in cell wall components, such as glucans and chitin, can affect peptide uptake.[7][8][9][10]

    • Troubleshooting: Consider using fungal mutants with altered cell wall compositions to investigate this further. For example, mutants with defects in protein glycosylation have shown increased tolerance to this compound due to a blockage in peptide internalization.

  • Peptide Motifs: The internalization of this compound is mediated by its aromatic hydrophobic domain (WFW).[11] If you are using a this compound derivative, ensure this motif is intact. The cationic N-terminal motif (RKK) is essential for the initial interaction with the cell envelope.[11]

Q3: I observe vacuolar accumulation of fluorescently labeled this compound, but the fungal cells are not dying. Why is this happening?

A3: The accumulation of this compound in vacuoles is a key step in its mechanism of action at low concentrations.[1][11] However, for the peptide to exert its fungicidal effect, it needs to be transported from the vacuole into the cytoplasm.[11]

  • Role of Cationic Residues: The cationic residues in this compound are not only important for the initial cell envelope interaction but also for the transport from the vacuole to the cytoplasm, which coincides with cell death.[11]

  • Arginine Metabolism: Deletion of the ARG1 gene, which is involved in arginine biosynthesis, has been shown to result in increased resistance to this compound and is associated with increased accumulation of the peptide in vacuoles.[11] This suggests that arginine metabolism may play a role in the transport of this compound from the vacuole.

Q4: Does membrane potential affect this compound internalization?

A4: While this compound induces plasma membrane depolarization, this effect appears to be independent of peptide internalization and cell killing.[1] The primary driver for internalization at low concentrations is endocytosis.

Q5: How does calcium signaling relate to this compound activity?

A5: this compound internalization and its antifungal action disrupt intracellular calcium homeostasis.[1] The uptake of this compound is dependent on extracellular calcium, and the peptide's presence leads to an increase in the amplitude and frequency of calcium spikes within the cell.[12][13] This disruption of calcium signaling is part of the peptide's complex intracellular effects.

Quantitative Data Summary

Table 1: Antifungal Activity of this compound Against Various Fungi

Fungal SpeciesMIC (µM)IC50 (µM)Notes
Penicillium digitatum61.3Activity measured on mycelia.[2]
Aspergillus fumigatus8 µg/mLNot reportedIn 0.1x Potato Dextrose Broth (PDB).[14]
Neurospora crassa~5~2.5Complete inhibition of conidial germination at ~5 µM.[15]
Saccharomyces cerevisiae>30Not reportedSignificantly less active compared to filamentous fungi.[4]

Table 2: Concentration-Dependent Internalization Mechanisms of this compound in Neurospora crassa

This compound ConcentrationInternalization MechanismKey Characteristics
2.0 - 5 µMEndocytosisEnergy-dependent, actin-mediated, vacuolar accumulation.[1]
20 µMPassive TranslocationEnergy-independent.[1]

Experimental Protocols

Protocol 1: Assessing this compound Internalization using Fluorescence Microscopy

Objective: To visualize the localization of fluorescently labeled this compound in fungal cells.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-PAF26 or TMR-PAF26)

  • Fungal culture of interest

  • Appropriate growth medium (e.g., PDB for P. digitatum)

  • Microscope slides and coverslips

  • Confocal or fluorescence microscope

Methodology:

  • Grow the fungal culture to the desired stage (e.g., mycelia or germlings).

  • Prepare a working solution of fluorescently labeled this compound in the growth medium at the desired concentration (e.g., 0.3 µM for sub-inhibitory concentration studies in P. digitatum or 5 µM for fungicidal concentrations in N. crassa).[2][15]

  • Incubate the fungal cells with the labeled this compound solution for a specific time course (e.g., 15 minutes to 1 hour).

  • (Optional) To distinguish between surface-bound and internalized peptide, treat the cells with a quenching agent or perform a trypsin wash to remove surface-bound fluorescence.

  • Mount the fungal cells on a microscope slide.

  • Visualize the cells using a confocal or fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

  • Acquire images and analyze the subcellular localization of the peptide (e.g., cell wall/membrane, vacuoles, cytoplasm).

Protocol 2: Investigating the Role of Endocytosis using Inhibitors

Objective: To determine if this compound internalization is dependent on endocytosis.

Materials:

  • Unlabeled this compound

  • Fluorescently labeled this compound

  • Endocytosis inhibitor (e.g., Latrunculin A)

  • Fungal culture

  • Growth medium

  • Fluorometer or fluorescence microscope

Methodology:

  • Pre-incubate the fungal cells with the endocytosis inhibitor at a pre-determined non-lethal concentration for a specific duration (as recommended for the specific inhibitor and fungal species).

  • Add fluorescently labeled this compound to the inhibitor-treated cells and a control group (no inhibitor).

  • Incubate for the desired time.

  • Quantify the internalization of this compound using a fluorometer to measure the total fluorescence associated with the cells (after washing to remove unbound peptide).

  • Alternatively, visualize the internalization using fluorescence microscopy as described in Protocol 1 to observe any changes in subcellular localization.

  • A significant reduction in this compound uptake in the inhibitor-treated group compared to the control suggests the involvement of endocytosis.

Protocol 3: Calcium Imaging in Fungal Cells upon this compound Treatment

Objective: To monitor changes in intracellular calcium levels in response to this compound.

Materials:

  • Fungal strain expressing a genetically encoded calcium indicator (e.g., GCaMP) or a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Unlabeled this compound

  • Growth medium

  • Fluorescence microscope equipped for live-cell imaging.

Methodology:

  • Prepare the fungal cells expressing the calcium indicator according to established protocols.[16][17]

  • Mount the cells in a suitable imaging chamber.

  • Acquire baseline fluorescence images before the addition of this compound.

  • Add this compound to the imaging chamber at the desired concentration.

  • Immediately begin time-lapse imaging to capture the dynamics of intracellular calcium changes (e.g., changes in fluorescence intensity, frequency, and amplitude of calcium spikes).[13]

  • Analyze the image series to quantify the changes in calcium signaling in response to the peptide.

Diagrams

PAF26_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell_envelope Fungal Cell Envelope cluster_intracellular Intracellular Space This compound This compound Peptide CellWall Cell Wall This compound->CellWall Initial Interaction (Cationic Motif) PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane Endocytosis Endocytosis (Energy-dependent) PlasmaMembrane->Endocytosis Low Concentration Cytoplasm Cytoplasm PlasmaMembrane->Cytoplasm High Concentration (Passive Translocation) Vacuole Vacuole Endocytosis->Vacuole Accumulation Vacuole->Cytoplasm Transport (Cationic Motif Dependent) Fungal_Cell_Death Fungal Cell Death Cytoplasm->Fungal_Cell_Death Intracellular Effects Troubleshooting_No_Internalization Start Observation: This compound binds to cell surface, no internalization Problem1 Is endocytosis inhibited? Start->Problem1 Solution1 Check for presence of endocytosis inhibitors. Verify actin cytoskeleton integrity. Problem1->Solution1 Yes Problem2 Is the cell wall composition altered? Problem1->Problem2 No Solution2 Use wild-type fungal strain. Check for mutations in genes related to cell wall synthesis (e.g., glycosylation). Problem2->Solution2 Yes Problem3 Is the peptide structure correct? Problem2->Problem3 No Solution3 Ensure the hydrophobic (WFW) motif is present in the this compound derivative. Problem3->Solution3 Yes Experimental_Workflow_Internalization_Assay Start Start: Prepare Fungal Culture Incubate Incubate with Fluorescently Labeled this compound Start->Incubate Wash Wash to Remove Unbound Peptide Incubate->Wash Visualize Visualize using Fluorescence Microscopy Wash->Visualize Analyze Analyze Subcellular Localization Visualize->Analyze

References

Reducing off-target effects of PAF26 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hexapeptide PAF26 in cellular assays. The focus is on understanding and mitigating off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (Ac-RKKWFW-NH₂) is a synthetic, cationic, cell-penetrating antimicrobial peptide with potent activity, primarily against filamentous fungi. Its mechanism is concentration-dependent. At lower fungicidal concentrations (2-5 µM), it is internalized via an energy-dependent endocytic process. Following internalization, it accumulates in vacuoles and is then transported into the cytoplasm, leading to cell death. At higher concentrations (around 20 µM), its entry into cells becomes energy-independent, suggesting passive translocation across the cell membrane. It is important to note that this compound is not primarily a membrane-lytic peptide like melittin, and its growth inhibition effects are not solely a consequence of membrane permeabilization.

Q2: What are the potential off-target effects of this compound in mammalian cellular assays?

A2: While this compound shows high selectivity for fungal cells, off-target effects in mammalian cells can occur, especially at higher concentrations. These can include:

  • Non-specific binding: Due to its cationic nature, this compound can electrostatically interact with negatively charged components of the cell surface and extracellular matrix.

  • Cytotoxicity: Although this compound has demonstrated significantly lower hemolytic activity against human red blood cells compared to peptides like melittin, it can induce cytotoxicity in other mammalian cell lines at higher concentrations.

  • Interaction with intracellular components: Once internalized, this compound has been shown to bind non-specifically to cellular RNAs in vitro, which could potentially interfere with various cellular processes.

  • Alteration of signaling pathways: As a bioactive peptide, this compound could potentially modulate intracellular signaling cascades in mammalian cells, leading to unintended phenotypic changes.

Q3: How can I minimize non-specific binding of this compound in my experiments?

A3: Reducing non-specific binding is crucial for obtaining reliable data. Consider the following strategies:

  • Optimize buffer conditions: Increase the ionic strength of your assay buffer (e.g., by increasing NaCl concentration) to reduce electrostatic interactions.

  • Use blocking agents: Include inert proteins like Bovine Serum Albumin (BSA) in your buffers to block non-specific binding sites on cell surfaces and plasticware.

  • Incorporate non-ionic surfactants: Low concentrations of surfactants like Tween-20 can help disrupt non-specific hydrophobic interactions.

  • Choose appropriate labware: Use low-protein-binding plates and tubes to minimize peptide adsorption to surfaces.

Q4: What is a suitable starting concentration range for this compound in mammalian cell assays?

A4: The optimal concentration of this compound will be cell-type and assay-dependent. Based on its mechanism of action studies in fungi, effects are observed in the low micromolar range (0.3 µM to 20 µM). For initial experiments in mammalian cells, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 0.1 µM) and extending to a higher concentration (e.g., 100 µM) to determine the optimal concentration for your specific application and to identify the threshold for cytotoxic effects.

Troubleshooting Guides

Issue 1: High background or inconsistent results in cell-based assays.
Possible Cause Troubleshooting Step Expected Outcome
Non-specific binding of this compound to cell surfaces or assay plates. 1. Increase the salt concentration in the assay buffer (e.g., 150-300 mM NaCl). 2. Add a blocking agent (e.g., 0.1-1% BSA) to the assay buffer. 3. Use low-protein-binding microplates.Reduced background signal and improved assay consistency.
This compound aggregation. 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO) before each experiment. 2. Briefly sonicate the stock solution to aid dissolution. 3. Visually inspect for precipitates before use.Consistent and reproducible dose-response curves.
Interaction with serum proteins. 1. If possible, perform the assay in serum-free or reduced-serum media. 2. If serum is required, pre-incubate this compound in the media for a short period before adding to cells to allow for equilibration.More accurate determination of the effective this compound concentration.
Issue 2: Unexpected cellular phenotypes or cytotoxicity.
Possible Cause Troubleshooting Step Expected Outcome
Off-target effects on cellular signaling pathways. 1. Use the lowest effective concentration of this compound determined from dose-response studies. 2. Include appropriate positive and negative controls for the signaling pathway of interest. 3. Validate findings using a secondary, unrelated assay.Confirmation of on-target effects and minimization of confounding off-target signaling.
Induction of apoptosis or necrosis at high concentrations. 1. Perform a cell viability assay (e.g., MTT, LDH, or Annexin V/PI staining) to determine the cytotoxic concentration range. 2. Conduct experiments at concentrations well below the cytotoxic threshold.Clear distinction between specific biological effects and general cytotoxicity.
Non-specific membrane disruption at supra-micromolar concentrations. 1. Titrate this compound concentration downwards. 2. Compare the cellular phenotype to that induced by a known membrane-lytic agent (e.g., Triton X-100) to identify similar morphological changes.Identification of a concentration window where specific, non-lytic effects can be studied.

Quantitative Data Summary

Parameter Organism/Cell Type Value Reference
IC₅₀ (Growth Inhibition) Penicillium digitatum2.2 µM
Minimum Inhibitory Concentration (MIC) Penicillium digitatum4 µM
Hemolytic Activity (vs. Melittin) Human Red Blood Cells10³ to 10⁴ times less toxic
Concentration for Endocytic Internalization Neurospora crassa2.0 - 5.0 µM
Concentration for Passive Translocation Neurospora crassa20 µM
Concentration for In Vivo Translocation (no permeation) Penicillium digitatum0.3 µM

Experimental Protocols

Protocol 1: Mammalian Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO)

  • 96-well, clear, flat-bottom, low-protein-binding plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium containing no this compound (vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Protocol 2: Assessing Off-Target Effects on a Signaling Pathway (Western Blot)

This protocol provides a general framework for investigating the effect of this compound on the phosphorylation status of a key signaling protein (e.g., Erk1/2 in the MAPK pathway).

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium and serum-free medium

  • This compound stock solution

  • Positive control activator for the pathway of interest (e.g., EGF for the MAPK pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Erk1/2 and anti-total-Erk1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.

  • Treat the cells with different concentrations of this compound (below the cytotoxic threshold) for various time points (e.g., 15, 30, 60 minutes). Include a vehicle control and a positive control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against the total protein to ensure equal loading.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Why is my FITC-PAF26 not entering the cytoplasm?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the cytoplasmic entry of FITC-PAF26.

Frequently Asked Questions (FAQs)

Q1: Why is my FITC-PAF26 signal appearing as punctate dots (vesicles) rather than a diffuse signal in the cytoplasm?

This is a common observation and typically indicates that the peptide has been internalized through endocytosis but is trapped within endosomes or vacuoles.[1][2][3] The peptide has successfully entered the cell, but has not yet escaped these compartments to reach the cytoplasm. For many cell-penetrating peptides, endosomal escape is the rate-limiting step for reaching cytosolic targets.[3]

Q2: I don't see any fluorescent signal inside my cells. What is the first thing I should check?

The lack of any intracellular signal could be due to several factors. First, verify your experimental parameters. The cellular uptake of PAF26 can be highly dependent on concentration, incubation time, and temperature.[1][4] Also, confirm the viability of your cells and the integrity of the FITC-PAF26 peptide. Finally, ensure your microscopy settings (laser power, exposure time, filter sets) are appropriate for detecting FITC fluorescence and that you are focused on the correct cellular plane.

Q3: Could the concentration of FITC-PAF26 be the reason for failed cytoplasmic entry?

Absolutely. This compound utilizes different entry mechanisms at varying concentrations.[1]

  • Low Fungicidal Concentrations (e.g., 2-5 µM in Neurospora crassa): Entry is primarily through an energy-dependent endocytic pathway.[1] If your concentration is in this range, the peptide needs to be released from endosomes to reach the cytoplasm.

  • High Fungicidal Concentrations (e.g., 20 µM): At higher concentrations, this compound entry is energy-independent, suggesting it directly translocates across the plasma membrane.[1]

If your concentration is too low for your specific cell type, uptake may be inefficient. Conversely, a concentration that is too high might cause membrane disruption rather than controlled entry, which can also prevent successful delivery to the cytoplasm.

Q4: How does cell type affect FITC-PAF26 internalization?

The efficacy of this compound varies significantly between different organisms and cell types. For instance, it is highly active against filamentous fungi like Penicillium digitatum but markedly less so against yeast such as Saccharomyces cerevisiae, where 100-fold higher concentrations may be required to observe internalization.[5][6] It is crucial to optimize the protocol for your specific cell line or organism, as data from one species may not be directly transferable.

Q5: Can the FITC label itself interfere with cytoplasmic entry?

While studies have shown that N-terminal FITC labeling has a minimal effect on the antifungal bioactivity of this compound, the addition of any tag can potentially influence its interaction with the cell membrane and internalization machinery.[5] Another possibility is fluorescence quenching. The acidic environment of endosomes and lysosomes (pH 4.5-6.0) can reduce the fluorescence intensity of FITC, potentially leading to a weaker signal even if the peptide is present in these compartments.[3]

Troubleshooting Guide

If you are experiencing issues with FITC-PAF26 cytoplasmic localization, follow these steps to diagnose the problem.

Step 1: Initial Parameter Verification

Review your experimental setup against the known properties of this compound.

ParameterRecommendationRationale
Peptide Concentration Perform a dose-response experiment (e.g., 1 µM to 30 µM).This compound entry mechanism is concentration-dependent. The optimal concentration can vary significantly between cell types.[1][6]
Incubation Time Test a time course (e.g., 15 min, 1h, 4h).Internalization and subsequent endosomal escape are time-dependent processes. Short incubation times may only show membrane binding or early endocytosis.[5]
Temperature Incubate at 37°C. Use 4°C as a control.Endocytosis is an active, energy-dependent process that is inhibited at low temperatures. If uptake occurs at 37°C but not 4°C, it is likely mediated by endocytosis.[4][7]
Cell Health Ensure cells are healthy, viable, and in the logarithmic growth phase.Stressed or non-viable cells will have compromised membranes and inactive endocytic pathways.
Peptide Integrity Confirm the quality and purity of your FITC-PAF26 stock.Degradation or aggregation of the peptide will impede its function.
Step 2: Dissecting the Entry Pathway

Use pharmacological inhibitors to determine if FITC-PAF26 entry is mediated by endocytosis in your system.

InhibitorConcentration (Typical)Target PathwayExpected Outcome if Pathway is Dominant
Cytochalasin D 5-10 µMActin polymerization (inhibits macropinocytosis and phagocytosis)Reduced FITC-PAF26 uptake.[7]
Amiloride 50-100 µMNa+/H+ exchange (inhibits macropinocytosis)Reduced FITC-PAF26 uptake.[7]
Chlorpromazine 5-10 µg/mLClathrin-mediated endocytosisReduced FITC-PAF26 uptake.
Genistein 50-200 µMTyrosine kinase (inhibits caveolae-mediated endocytosis)Reduced FITC-PAF26 uptake.
Sodium Azide & 2-deoxy-D-glucose 10 mM & 50 mMATP production (general metabolic inhibitors)Reduced FITC-PAF26 uptake.[1]

Note: Always test inhibitors for cytotoxicity on your specific cell line before the experiment.

Step 3: Investigating Endosomal Entrapment

If you observe punctate fluorescence, perform a co-localization experiment to confirm if the peptide is in endocytic vesicles.

  • Method: Co-incubate cells with FITC-PAF26 and a fluorescent marker for endosomes (e.g., LysoTracker Red for late endosomes/lysosomes) or transfect cells with a plasmid encoding a fluorescently-tagged endosomal protein (e.g., Rab5-RFP for early endosomes).

  • Analysis: Use confocal microscopy to acquire images in both the green (FITC) and red channels. Merged images showing yellow puncta (overlap of green and red) confirm that FITC-PAF26 is localized within these compartments.

Visualizing the Problem

Potential Cellular Fates of FITC-PAF26

The following diagram illustrates the two primary pathways for peptide entry and the common issue of endosomal entrapment.

PAF26_Entry_Pathways cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome / Vacuole FITC_PAF26_ext FITC-PAF26 Cell_Membrane Plasma Membrane FITC_PAF26_ext->Cell_Membrane 1. Membrane    Interaction FITC_PAF26_cyt Diffuse FITC-PAF26 (Successful Delivery) FITC_PAF26_end Punctate FITC-PAF26 (Entrapment) FITC_PAF26_end->FITC_PAF26_cyt 3. Endosomal Escape Cell_Membrane->FITC_PAF26_cyt 2a. Direct Translocation     (High Concentration) Cell_Membrane->FITC_PAF26_end 2b. Endocytosis     (Low Concentration)

Caption: Potential internalization pathways for FITC-PAF26.

Troubleshooting Workflow

Use this flowchart to systematically address the issue of failed cytoplasmic entry.

Troubleshooting_Workflow start Start: No/Poor Cytoplasmic FITC-PAF26 Signal check_params Step 1: Verify Experiment - Concentration - Incubation Time/Temp - Cell Health & Peptide Integrity start->check_params signal_improved Signal Improved? check_params->signal_improved punctate_signal Observe Punctate Signal (Vesicles)? signal_improved->punctate_signal No conclusion1 Conclusion: Parameters were suboptimal. Continue with optimized protocol. signal_improved->conclusion1 Yes coloc_exp Step 2: Co-localization Assay with Endosomal Markers (e.g., LysoTracker) punctate_signal->coloc_exp Yes inhibitor_exp Step 3: Endocytosis Inhibitor Assay punctate_signal->inhibitor_exp No (No signal at all) is_colocalized Signal Co-localizes? coloc_exp->is_colocalized conclusion2 Conclusion: Peptide is trapped in endosomes. Consider strategies to enhance endosomal escape. is_colocalized->conclusion2 Yes conclusion5 Conclusion: Signal is not in endosomes. Investigate binding to other organelles or artifacts. is_colocalized->conclusion5 No uptake_blocked Uptake Blocked? inhibitor_exp->uptake_blocked conclusion3 Conclusion: Entry is via endocytosis. Proceed to co-localization assay. uptake_blocked->conclusion3 Yes conclusion4 Conclusion: Entry is likely via direct translocation. Re-evaluate concentration and membrane integrity. uptake_blocked->conclusion4 No

Caption: Logical workflow for troubleshooting FITC-PAF26 cytoplasmic entry.

Detailed Experimental Protocols

Protocol 1: General Cellular Uptake Assay by Fluorescence Microscopy

This protocol establishes baseline uptake of FITC-PAF26 in your cell type.

  • Cell Seeding: Seed cells onto glass coverslips in a multi-well plate to achieve 60-80% confluency on the day of the experiment.

  • Peptide Preparation: Prepare a stock solution of FITC-PAF26 in sterile, nuclease-free water or a suitable buffer. Dilute the peptide to the desired final concentration in pre-warmed, serum-free cell culture medium.

  • Incubation: Remove the culture medium from the cells and gently wash once with sterile Phosphate-Buffered Saline (PBS). Add the FITC-PAF26 solution to the cells and incubate for the desired time (e.g., 1 hour) at 37°C in a CO₂ incubator.

  • Washing: To remove non-internalized, membrane-bound peptide, remove the peptide solution and wash the cells three times with ice-cold PBS. Some protocols suggest a brief acid wash (e.g., 0.2 M glycine, pH 2.5) or a trypsin wash to more effectively strip surface-bound cationic peptides.[7][8]

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Staining and Mounting: Wash the cells three times with PBS. If desired, counterstain nuclei with DAPI (1 µg/mL) for 5-10 minutes. Wash twice more with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope with appropriate filter sets for FITC (Excitation ~490 nm / Emission ~525 nm) and DAPI (Excitation ~358 nm / Emission ~461 nm).

Protocol 2: Endocytosis Inhibition Assay

This protocol helps determine the mechanism of peptide entry.

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Inhibitor Pre-incubation: Remove the culture medium and wash cells with PBS. Add pre-warmed, serum-free medium containing the desired endocytosis inhibitor (see table above). Incubate for 30-60 minutes at 37°C.

  • Peptide Co-incubation: Without washing out the inhibitor, add FITC-PAF26 to the medium to achieve the final desired concentration.

  • Incubation: Incubate the cells with both the inhibitor and the peptide for the desired time (e.g., 1 hour) at 37°C. Include a positive control (cells with FITC-PAF26 but no inhibitor) and a negative control (untreated cells).

  • Washing, Fixation, and Imaging: Proceed with steps 4-7 as described in Protocol 1.

  • Analysis: Compare the fluorescence intensity and localization of FITC-PAF26 in inhibitor-treated cells versus the positive control. A significant reduction in intracellular fluorescence in the presence of an inhibitor points to the involvement of that specific endocytic pathway.

References

Technical Support Center: PAF26 Peptide and Fungal Proteases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the degradation of the PAF26 peptide by fungal proteases.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: Inconsistent or Unreliable Degradation Results

Q1: My this compound degradation rate varies significantly between replicate experiments. What are the likely causes?

A1: Variability in degradation assays can stem from several factors. Key areas to investigate include:

  • Peptide Handling: this compound, like many peptides, can be hygroscopic, meaning it absorbs moisture from the air. This can lead to inaccuracies in weighing the peptide for stock solutions. Ensure you are using a well-characterized, lyophilized peptide standard and consider weighing it in a controlled-humidity environment if possible.

  • Solution Preparation: Improper dissolution of this compound can lead to concentration inconsistencies. Due to its hydrophobic residues, ensure the peptide is fully dissolved in the appropriate solvent before adding it to your assay buffer.

  • Protease Activity: The activity of your fungal protease preparation (e.g., a crude secretome) can vary between batches. It is crucial to quantify the total protease activity of each batch before use.

  • Sample Handling: Adsorption of the peptide to plasticware can be an issue. Using low-protein-binding tubes and pipette tips is recommended.

Q2: I am observing a loss of this compound in my negative control (without fungal proteases). Why is this happening?

A2: Apparent degradation in the absence of fungal proteases can be due to several factors:

  • Instability in Assay Buffer: The pH and composition of your buffer could be causing non-enzymatic hydrolysis of the peptide over the course of the experiment, especially with long incubation times. Run a time-course experiment with just the peptide in the buffer to assess its intrinsic stability.

  • Adsorption to Surfaces: As mentioned, this compound may be adsorbing to the walls of your microplate wells or tubes, leading to a perceived decrease in concentration. Including a non-specific protein like Bovine Serum Albumin (BSA) at a low concentration in your buffer can help block these non-specific binding sites.

  • Contamination: Your buffer or other reagents may be contaminated with proteases. Ensure you are using sterile, protease-free reagents and water.

Issue 2: No or Low Degradation Observed

Q3: I am not seeing any significant degradation of this compound, even after extended incubation with fungal proteases. What should I check?

A3: If you are not observing degradation, consider the following:

  • Inactive Proteases: Your fungal protease preparation may have low or no activity. This could be due to improper storage, repeated freeze-thaw cycles, or the presence of inhibitors. Test the activity of your protease solution using a generic substrate like azocasein.

  • Inappropriate Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the specific fungal proteases you are studying. Fungi secrete different sets of proteases depending on the pH of the environment. For example, Aspergillus fumigatus secretes neutral and alkaline proteases at neutral pH, while acidic conditions favor aspartic proteases. Ensure your assay pH matches the expected optimal pH of the proteases.

  • Protease Inhibitors: Your fungal culture medium or the secretome itself may contain endogenous protease inhibitors.

  • This compound is Resistant to the Specific Proteases: It is possible that the specific proteases in your preparation are unable to cleave this compound. The peptide's structure and sequence may not present a suitable recognition site for these enzymes.

Issue 3: Difficulties with Data Analysis and Interpretation

Q4: I am using RP-HPLC to quantify this compound, but I am seeing multiple peaks in my chromatogram, even at time zero. What do these represent?

A4: Multiple peaks at the start of the experiment could indicate:

  • Peptide Purity: The initial this compound sample may not be pure. Verify the purity of your peptide with the supplier's certificate of analysis or by using mass spectrometry.

  • Peptide Modifications: this compound contains tryptophan, which is susceptible to oxidation. This can lead to the formation of peptide variants that may resolve as separate peaks on HPLC.

  • Peptide Aggregation: Depending on the concentration and buffer, the peptide may be forming aggregates.

Q5: How can I confirm that the disappearance of the main this compound peak is due to proteolytic cleavage?

A5: To confirm proteolytic degradation, you should:

  • Use Protease Inhibitors: Include a broad-spectrum protease inhibitor cocktail in a control reaction. If the disappearance of the this compound peak is prevented or significantly reduced, it is strong evidence for proteolytic activity.

  • Detect Degradation Fragments: Use LC-MS/MS to identify the smaller peptide fragments resulting from cleavage. The appearance of these fragments should correlate with the disappearance of the parent this compound peptide.

  • Vary Protease Concentration: The rate of this compound loss should be dependent on the concentration of the active fungal proteases.

Frequently Asked Questions (FAQs)

Q: What are the main classes of proteases secreted by fungi that could degrade this compound?

A: Fungi secrete a wide variety of proteases to acquire nutrients from their environment. The major classes include serine proteases, aspartic proteases, metalloproteases, and cysteine proteases. The specific types of proteases secreted can depend on the fungal species and the environmental conditions, such as pH.

Q: What is the proposed mechanism of action for this compound, and how might degradation by proteases affect it?

A: this compound is a cell-penetrating antifungal peptide. Its mechanism involves interacting with the fungal cell envelope, followed by internalization and subsequent disruption of intracellular processes. Degradation by extracellular fungal proteases would cleave the peptide into smaller, likely inactive fragments, preventing it from reaching its intracellular target and thus acting as a resistance mechanism for the fungus.

Q: Are there known inhibitors for fungal proteases that I can use in my experiments?

A: Yes, various commercially available protease inhibitors can be used. For a general approach, a broad-spectrum protease inhibitor cocktail is a good starting point. For more specific investigations, you can use inhibitors targeted to particular protease classes, such as:

  • Serine Proteases: PMSF, Aprotinin

  • Aspartic Proteases: Pepstatin A

  • Metalloproteases: EDTA, 1,10-Phenanthroline

  • Cysteine Proteases: E-64

Q: How stable is this compound in a typical laboratory setting?

A: Lyophilized this compound is generally stable when stored at -20°C or -80°C. In solution, its stability can be influenced by the solvent, buffer pH, and temperature. It is recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles. For long-term storage, it is best to store the peptide in aliquots at -80°C.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how results from this compound degradation studies could be presented. These are for example purposes only.

Table 1: Example Half-Life of this compound in the Presence of Fungal Secretomes

Fungal SpeciesSecretome pHIncubation Temperature (°C)This compound Half-Life (t½, hours)
Aspergillus fumigatus5.0374.2
Aspergillus fumigatus7.0378.5
Penicillium digitatum5.52512.1
Candida albicans7.037> 24
Control (Buffer only)7.037> 48

Table 2: Example Inhibition of this compound Degradation by Protease Inhibitors

Protease SourceInhibitorInhibitor Concentration% this compound Remaining after 8h
A. fumigatus secretome (pH 5.0)None-35%
A. fumigatus secretome (pH 5.0)Pepstatin A10 µM88%
A. fumigatus secretome (pH 7.0)None-55%
A. fumigatus secretome (pH 7.0)PMSF1 mM92%
A. fumigatus secretome (pH 7.0)EDTA5 mM60%
A. fumigatus secretome (pH 7.0)Complete Inhibitor Cocktail1x95%

Experimental Protocols

Protocol 1: Assessment of this compound Stability in the Presence of Fungal Secretome

This protocol outlines a method to determine the stability of this compound when incubated with proteases secreted by fungi.

1. Preparation of Fungal Secretome: a. Grow the fungal species of interest in a liquid medium with a protein source (e.g., BSA or casein) as the primary nitrogen source to induce protease secretion. b. After a suitable incubation period (e.g., 3-5 days), separate the fungal mycelium from the culture medium by filtration. c. The cell-free supernatant is your fungal secretome. Centrifuge to remove any remaining cells and debris. d. Determine the total protein concentration of the secretome (e.g., using a Bradford assay) and its total proteolytic activity (e.g., using an azocasein assay).

2. Degradation Assay Setup: a. Prepare a reaction mixture in a low-protein-binding microplate or tubes. For each reaction, combine:

  • Assay Buffer (e.g., 50 mM sodium acetate for acidic pH, 50 mM Tris-HCl for neutral/alkaline pH)
  • Fungal Secretome (at a defined final protein concentration)
  • This compound (at a final concentration of 10-50 µM) b. Controls are critical:
  • Negative Control: this compound in assay buffer without the secretome.
  • Inhibitor Control: this compound and secretome in assay buffer with a protease inhibitor cocktail. c. Incubate the reactions at the desired temperature (e.g., 37°C) with gentle shaking.

3. Time-Point Sampling: a. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding a quenching agent (e.g., 5% trifluoroacetic acid [TFA]) or by flash-freezing in liquid nitrogen. b. The zero time point should be taken immediately after adding this compound to the reaction mixture.

4. Analysis by RP-HPLC: a. Centrifuge the quenched samples to pellet any precipitated proteins. b. Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. c. Use a gradient of water/acetonitrile with 0.1% TFA. d. Monitor the absorbance at 220 nm or 280 nm. e. The amount of remaining this compound is determined by integrating the area of the corresponding peak in the chromatogram.

5. Data Analysis: a. Plot the percentage of remaining this compound against time. b. Calculate the half-life (t½) of the peptide under each condition by fitting the data to a one-phase decay model.

Protocol 2: Identification of Cleavage Sites by LC-MS/MS

This protocol is for identifying the specific amino acid bonds in this compound that are cleaved by fungal proteases.

1. Degradation Reaction: a. Set up the degradation assay as described in Protocol 1. b. Allow the reaction to proceed for a time point where significant degradation (e.g., 50-70%) has occurred. c. Stop the reaction as described previously.

2. Sample Preparation for Mass Spectrometry: a. Desalt the sample using a C18 ZipTip or a similar solid-phase extraction method to remove buffer salts and other contaminants. b. Elute the peptide fragments and the remaining intact peptide in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

3. LC-MS/MS Analysis: a. Inject the desalted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). b. The peptides will be separated by the LC and then ionized and fragmented in the mass spectrometer. c. The mass spectrometer will determine the mass-to-charge ratio (m/z) of the parent ions (the peptide fragments) and their fragmentation patterns.

4. Data Analysis: a. Analyze the MS/MS data to determine the amino acid sequence of the detected peptide fragments. b. By comparing the sequences of the fragments to the original this compound sequence (Ac-RKKWFW-NH₂), you can pinpoint the exact cleavage sites.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Degradation Assay cluster_analysis Analysis cluster_results Results p1 Prepare Fungal Secretome a1 Set up Reactions: - Secretome + this compound - Negative Control - Inhibitor Control p1->a1 p2 Prepare this compound Stock Solution p2->a1 p3 Prepare Assay Buffers & Controls p3->a1 a2 Incubate at Optimal Temperature a1->a2 a3 Collect Samples at Time Points a2->a3 a4 Quench Reaction (e.g., with TFA) a3->a4 an1 Analyze by RP-HPLC a4->an1 an2 Analyze by LC-MS/MS a4->an2 an3 Quantify Remaining This compound (Peak Area) an1->an3 an4 Identify Degradation Fragments an2->an4 r1 Calculate Half-Life (t½) an3->r1 r2 Map Cleavage Sites an4->r2

Caption: Workflow for assessing this compound degradation by fungal proteases.

Troubleshooting_Tree start Unexpected Result in Degradation Assay q1 No Degradation of this compound? start->q1 Observation q2 Degradation in Negative Control? start->q2 Observation q1->q2 No c1 Check Protease Activity (e.g., Azocasein Assay) q1->c1 Yes c4 Check for Buffer Contamination q2->c4 Yes c2 Verify Assay Conditions (pH, Temp) c1->c2 c3 Consider Endogenous Inhibitors c2->c3 c5 Assess Peptide Adsorption (Use Low-Bind Plates) c4->c5 c6 Evaluate Peptide Stability in Buffer Alone c5->c6

Caption: Decision tree for troubleshooting this compound degradation experiments.

Mechanism_Diagram cluster_fungus Fungal Cell cell_wall Cell Wall membrane Plasma Membrane cell_wall->membrane 2. Translocation cytoplasm Cytoplasm (Intracellular Targets) membrane->cytoplasm 3. Internalization & Intracellular Action This compound This compound Peptide This compound->cell_wall 1. Interaction fragments Inactive Fragments protease Secreted Fungal Protease protease->this compound Degradation

Caption: this compound mechanism and interference by fungal proteases.

Technical Support Center: Impact of TFA Counterions on PAF26 Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential impact of trifluoroacetic acid (TFA) counterions on the biological activity of the antifungal peptide PAF26.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my synthetic this compound sample?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the final cleavage step of solid-phase peptide synthesis (SPPS) and as a mobile phase additive during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] As this compound is a cationic peptide, the negatively charged TFA counterions remain associated with the positively charged residues (like arginine and lysine) to maintain charge neutrality, resulting in the peptide being supplied as a TFA salt.[3][4]

Q2: How can TFA counterions affect my this compound experiments?

A2: Residual TFA in your peptide sample can lead to several issues, including:

  • Direct Biological Effects: TFA itself can be bioactive, potentially inhibiting or promoting cell proliferation in a dose-dependent manner, which can confound the results of antifungal activity assays.[5][6]

  • Alteration of Physicochemical Properties: TFA can influence the secondary structure, solubility, and aggregation propensity of peptides.[1][7][8]

  • pH Modification: As a strong acid, TFA can lower the pH of your experimental solutions, which might affect the biological activity of this compound or the viability of the fungal cells.[9]

  • In Vivo Immune Response: TFA can trifluoroacetylate proteins in vivo, potentially eliciting an antibody response.[6]

Q3: My results with synthetic this compound are inconsistent or show lower activity than expected. Could TFA be the cause?

A3: Yes, variability in the amount of residual TFA between different batches of synthetic this compound can lead to inconsistent results.[10] If the TFA content is high, it could directly inhibit your fungal cells, leading to an overestimation of this compound's activity, or it could alter the peptide's conformation, potentially reducing its efficacy. It is also possible that the net peptide content varies between batches due to different amounts of TFA and water.

Q4: Should I switch to a different salt form of this compound?

A4: For many in vitro and particularly for in vivo studies, exchanging TFA for a more biologically benign counterion like hydrochloride (HCl) or acetate is recommended to avoid the potential artifacts introduced by TFA.[11][12] Acetate is often preferred for cell-based assays due to its lower acidity compared to HCl.[4]

Q5: How can I remove or exchange the TFA counterion from my this compound sample?

A5: A common method for TFA removal is to perform a salt exchange by repeatedly dissolving the peptide in a solution of a stronger acid with a volatile conjugate base, such as hydrochloric acid, followed by lyophilization.[3][13] This process replaces the TFA counterions with chloride ions.

Troubleshooting Guides

Issue 1: High background toxicity or unexpected fungal cell death in control experiments.

  • Possible Cause: The TFA counterion itself might be exerting a toxic effect on the fungal cells at the concentrations being tested.

  • Troubleshooting Steps:

    • Run a TFA Control: Prepare a solution of sodium trifluoroacetate (NaTFA) at the same molar concentration as the TFA in your peptide stock and treat your fungal cells with it. This will help you determine the direct effect of the TFA counterion on cell viability.[9]

    • Perform a Counterion Exchange: If TFA toxicity is observed, exchange the TFA for hydrochloride or acetate using the protocol provided below.

    • Source an Alternative Salt Form: If possible, purchase this compound as a hydrochloride or acetate salt from the supplier.

Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound across different batches.

  • Possible Cause: Different batches of synthetic this compound may have varying levels of residual TFA, affecting the net peptide content and potentially the peptide's biological activity.

  • Troubleshooting Steps:

    • Quantify Peptide Content: Accurately determine the net peptide concentration of each batch. Do not rely solely on the weight of the lyophilized powder.

    • Quantify TFA Content: If possible, quantify the amount of TFA in each batch using methods like 19F-NMR or ion chromatography.[13][14]

    • Standardize the Salt Form: Perform a counterion exchange on all batches to ensure a consistent salt form for your experiments.

Issue 3: this compound solution appears cloudy or shows signs of aggregation.

  • Possible Cause: TFA has been shown to influence the aggregation of some peptides.[7][8] This could be sequence-dependent, and the solution conditions (e.g., pH, ionic strength) can also play a role.

  • Troubleshooting Steps:

    • Solubility Test: Ensure you are using an appropriate solvent for this compound.

    • Counterion Exchange: Exchange TFA for a different counterion, as this can alter the peptide's solubility and aggregation properties.

    • Sonication: Brief sonication can sometimes help to dissolve peptide aggregates.

Data Presentation

The following table summarizes the potential impact of TFA counterions on the biological activity of this compound. Note: The quantitative values presented here are illustrative and based on general findings for antimicrobial peptides, as direct comparative data for this compound was not available in the searched literature. Researchers should determine these values empirically for their specific experimental conditions.

ParameterThis compound-TFAThis compound-HClRationale for Difference
Apparent MIC Potentially lower or higherMore representative of intrinsic peptide activityTFA may have its own antifungal effect, leading to a lower apparent MIC. Conversely, it could alter this compound conformation, reducing activity and leading to a higher apparent MIC.[5]
Reproducibility LowerHigherBatch-to-batch variation in TFA content can lead to inconsistent results.[10]
Risk of Artifacts HigherLowerTFA can have direct effects on cells, independent of the peptide's activity.[6]
Suitability for in vivo studies LowerHigherTFA can elicit an immune response and has higher potential for toxicity.[6][12]

Experimental Protocols

Protocol for TFA Counterion Exchange to Hydrochloride (HCl)

This protocol is adapted from standard procedures for peptide salt exchange.[3][13]

  • Dissolve the Peptide: Dissolve the this compound-TFA in sterile, nuclease-free water at a concentration of 1 mg/mL.

  • Add HCl: Add a solution of 100 mM HCl to the peptide solution to a final HCl concentration of 10 mM. Let the solution stand at room temperature for at least one minute.

  • Freeze: Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath.

  • Lyophilize: Lyophilize the sample overnight until all the liquid has been removed.

  • Repeat: To ensure complete exchange, repeat steps 1-4 at least two more times, re-dissolving the lyophilized powder in a 10 mM HCl solution each time.

  • Final Reconstitution: After the final lyophilization, reconstitute the this compound-HCl powder in your desired buffer for the experiment.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16]

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[17]

    • Prepare a suspension of fungal conidia or yeast cells in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

    • Dilute this suspension in RPMI-1640 medium to achieve the final inoculum concentration specified by CLSI guidelines.

  • Peptide Dilution Series:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or buffer).

    • Perform a serial two-fold dilution of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the 96-well plate containing the peptide dilutions.

    • Include a positive control (fungi in medium without peptide) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.[17]

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density at 600 nm.

Protocol for Membrane Permeabilization Assay (Sytox Green)

This assay determines if this compound disrupts the fungal cell membrane, allowing the entry of the fluorescent dye Sytox Green, which binds to nucleic acids.[18]

  • Prepare Fungal Suspension: Prepare a suspension of fungal cells in a suitable buffer (e.g., phosphate-free buffer like HBSS) at a defined concentration.[19]

  • Add this compound: Add different concentrations of this compound to the fungal suspension. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (buffer only).

  • Add Sytox Green: Add Sytox Green to each sample to a final concentration of 1-5 µM.

  • Incubate: Incubate the samples at room temperature, protected from light, for 15-30 minutes.[19]

  • Measure Fluorescence: Measure the fluorescence intensity using a fluorometer or a fluorescence microscope with appropriate filters for Sytox Green (excitation/emission ~504/523 nm).[19] An increase in fluorescence indicates membrane permeabilization.

Protocol for this compound Internalization Assay (Fluorescence Microscopy)

This protocol uses a fluorescently labeled this compound to visualize its uptake into fungal cells.[20]

  • Prepare Fungal Cells: Grow fungal cells on a glass-bottom dish or slide suitable for microscopy.

  • Add Fluorescent this compound: Add fluorescently labeled this compound (e.g., FITC-PAF26) to the cells at the desired concentration.

  • Incubate: Incubate the cells with the labeled peptide for a specific time course (e.g., 30 minutes to 2 hours).

  • Wash: Gently wash the cells with buffer to remove any unbound peptide.

  • Visualize: Observe the cells using a confocal or fluorescence microscope.[20] The localization of the fluorescence signal (e.g., at the cell membrane, in the cytoplasm, or in specific organelles) will indicate the internalization of this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays p1 This compound-TFA Sample p2 Counterion Exchange (HCl) p1->p2 Optional but recommended a1 Antifungal Susceptibility (MIC Determination) p1->a1 Direct Testing p3 This compound-HCl Sample p2->p3 p3->a1 a2 Membrane Permeabilization (Sytox Green Assay) p3->a2 a3 Peptide Internalization (Fluorescence Microscopy) p3->a3

Caption: Experimental workflow for testing this compound activity.

troubleshooting_logic start Inconsistent or Unexpected Results with this compound q1 Are you using a synthetic this compound-TFA salt? start->q1 a1_yes TFA interference is possible q1->a1_yes Yes a1_no Consider other experimental variables q1->a1_no No action1 Run TFA control experiment a1_yes->action1 action2 Perform counterion exchange (e.g., to HCl salt) a1_yes->action2 action3 Quantify net peptide content a1_yes->action3 end Re-evaluate this compound activity action1->end action2->end action3->end

Caption: Troubleshooting logic for TFA-related issues.

paf26_pathway cluster_cell Fungal Cell This compound Extracellular this compound NCA2 NCA-2 (Ca2+ ATPase) This compound->NCA2 Initial Interaction CCH1 CCH-1 (Ca2+ Channel) This compound->CCH1 Translocation Prevention Membrane Fungal Plasma Membrane Vesicles Endocytic Vesicles NCA2->Vesicles Internalization YVC1 YVC-1 (Vacuolar Ca2+ Channel) Vacuole Vacuole Vesicles->Vacuole Accumulation (YVC-1 dependent) Cytoplasm Cytoplasm Vacuole->Cytoplasm Release Death Cell Death Cytoplasm->Death

Caption: this compound internalization and calcium signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Peptides PAF26 and Melittin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of fungal infections resistant to conventional therapies has spurred the search for novel antifungal agents. Among the most promising candidates are antimicrobial peptides (AMPs), which offer diverse mechanisms of action against a broad spectrum of fungal pathogens. This guide provides a detailed comparison of two such peptides: PAF26, a synthetic hexapeptide, and melittin, a major component of bee venom. We will objectively evaluate their antifungal efficacy, mechanisms of action, and safety profiles, supported by experimental data and detailed protocols.

At a Glance: Key Performance Indicators

FeatureThis compoundMelittin
Origin Synthetic (de novo designed)Natural (from Honeybee venom)
Primary Antifungal Spectrum Preferential activity towards filamentous fungi[1][2][3]Broad spectrum against various fungal genera[4][5]
Primary Mechanism of Action Cell penetration and multiple intracellular effects[1][6]Membrane disruption via pore formation and cytolysis[1][3][7]
Cytotoxicity Low toxicity to human cells[8][9]High cytotoxicity to eukaryotic cells[1][7][10]
Hemolytic Activity Markedly reduced cytolytic activity[1]Potent hemolytic activity[7][11]

Quantitative Comparison of Antifungal and Hemolytic Activity

The following tables summarize the quantitative data on the minimum inhibitory concentration (MIC) and hemolytic activity of this compound and melittin.

Table 1: Minimum Inhibitory Concentration (MIC) Against Fungal Pathogens

Fungal SpeciesThis compound MIC (µM)Melittin MIC (µM)Reference
Penicillium digitatum (mycelium)4Comparable to this compound[1][3]
Aspergillus fumigatus (H₂N-D-PAF26-NH₂)~10.7 (8 µg/mL)Not specified[12]
Candida albicansNot specified1-5 (for various strains)[13][14]
Saccharomyces cerevisiaeLow toxicityActive[1]

Note: The efficacy of peptides can be influenced by the specific fungal strain and the experimental conditions.

Table 2: Hemolytic Activity Against Human Red Blood Cells

PeptideConcentration (µM)Hemolysis (%)Reference
This compound1Not specified (markedly reduced)[1]
10Not specified (markedly reduced)[1]
100Not specified (markedly reduced)[1]
Melittin1Potent hemolysis[1]
10Potent hemolysis[1]
100Potent hemolysis[1]

Note: One study reported that this compound is 10³ to 10⁴ times less toxic than melittin towards human red blood cells[1].

Mechanisms of Antifungal Action

The disparate antifungal mechanisms of this compound and melittin are central to their differing efficacy and safety profiles.

This compound: A Multi-faceted Intracellular Assault

This compound exhibits a more nuanced mechanism than simple membrane disruption. At lower fungicidal concentrations, it is internalized by fungal cells via an energy-dependent endocytic pathway[15]. Once inside, it is initially sequestered in vacuoles before being transported into the cytoplasm, a step that coincides with cell death[15][16]. The peptide has been shown to interact with intracellular components, including RNA[1][3]. This multi-step process, involving cell penetration and subsequent intracellular targeting, contributes to its potent and specific antifungal activity against filamentous fungi.

PAF26_Mechanism This compound This compound CellWall Cell Wall This compound->CellWall Interaction FungalCell Fungal Cell PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane Endocytosis Endocytosis PlasmaMembrane->Endocytosis Internalization Vacuole Vacuole Endocytosis->Vacuole Accumulation Cytoplasm Cytoplasm Vacuole->Cytoplasm Transport RNA_Binding RNA Binding Cytoplasm->RNA_Binding CellDeath Cell Death RNA_Binding->CellDeath

Caption: Proposed mechanism of action for this compound.

Melittin: Rapid and Lytic Membrane Disruption

Melittin, a well-characterized cytolytic peptide, acts primarily by disrupting the integrity of the fungal plasma membrane[1][7]. It rapidly binds to and inserts into the lipid bilayer, forming pores that lead to the leakage of cellular contents and ultimately, cell lysis[1][3]. In addition to direct membrane damage, melittin can also induce apoptosis in fungal cells through a pathway involving reactive oxygen species (ROS) and the mitochondria/caspase system[4][7][17]. This potent, non-specific lytic activity is responsible for its broad-spectrum antimicrobial effects but also its high toxicity to host cells.

Melittin_Mechanism Melittin Melittin PlasmaMembrane Plasma Membrane Melittin->PlasmaMembrane Binding & Insertion ApoptosisInduction Apoptosis Induction Melittin->ApoptosisInduction FungalCell Fungal Cell PoreFormation Pore Formation PlasmaMembrane->PoreFormation CellLysis Cell Lysis PoreFormation->CellLysis Leakage of contents ROS ROS Production ApoptosisInduction->ROS Mitochondria Mitochondria ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->CellLysis

Caption: Antifungal mechanism of melittin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antifungal efficacy. A common method is the broth microdilution assay.

MIC_Workflow Start Start PreparePeptide Prepare serial dilutions of peptide Start->PreparePeptide PrepareInoculum Prepare fungal inoculum Start->PrepareInoculum Inoculate Inoculate microplate wells PreparePeptide->Inoculate PrepareInoculum->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate ReadResults Visually or spectrophotometrically assess growth Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for MIC determination.

Protocol:

  • Peptide Preparation: Prepare a stock solution of the peptide and perform serial two-fold dilutions in a suitable broth medium (e.g., Potato Dextrose Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the fungal strain and prepare a standardized inoculum suspension (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (no peptide) and negative (no inoculum) controls.

  • Incubation: Incubate the plate under appropriate conditions for the specific fungus (e.g., 25-37°C for 24-48 hours)[18][19].

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible growth is observed[13].

Hemolytic Activity Assay

This assay quantifies the ability of a compound to lyse red blood cells, a key indicator of cytotoxicity.

Hemolysis_Workflow Start Start PrepareRBCs Wash and resuspend human red blood cells (RBCs) Start->PrepareRBCs PreparePeptide Prepare peptide dilutions Start->PreparePeptide Incubate Incubate RBCs with peptide dilutions PrepareRBCs->Incubate PreparePeptide->Incubate Centrifuge Centrifuge to pellet intact RBCs Incubate->Centrifuge MeasureAbsorbance Measure absorbance of hemoglobin in supernatant Centrifuge->MeasureAbsorbance CalculateHemolysis Calculate % hemolysis MeasureAbsorbance->CalculateHemolysis End End CalculateHemolysis->End

Caption: Workflow for hemolytic activity assay.

Protocol:

  • Red Blood Cell (RBC) Preparation: Obtain fresh human red blood cells and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS[1].

  • Peptide Incubation: In a 96-well plate, add the RBC suspension to wells containing serial dilutions of the peptide. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis)[1].

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour)[1].

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs[1].

  • Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 450 nm).

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.

Conclusion

This compound and melittin represent two distinct classes of antifungal peptides with contrasting properties. Melittin's broad-spectrum, rapid lytic activity is counterbalanced by its high cytotoxicity, limiting its therapeutic potential in its native form. In contrast, this compound demonstrates a more targeted approach, with preferential activity against filamentous fungi and a mechanism that involves cell entry and intracellular disruption. Crucially, this compound exhibits significantly lower hemolytic activity, highlighting its potential as a safer therapeutic candidate. The choice between these or similar peptides for drug development will depend on the specific fungal target, the desired therapeutic window, and the tolerance for off-target effects. Further research into peptide engineering and targeted delivery systems may help to harness the potent antifungal activity of peptides like melittin while mitigating their toxicity.

References

Validating the Intracellular Journey of PAF26 in Aspergillus fumigatus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise subcellular localization of antifungal peptides is paramount to elucidating their mechanism of action and developing more effective therapeutics. This guide provides a comparative overview of methodologies for validating the intracellular localization of the novel antifungal peptide PAF26 in the pathogenic mold Aspergillus fumigatus.

The hexapeptide this compound has emerged as a promising candidate in the fight against fungal infections, demonstrating potent activity against filamentous fungi like A. fumigatus.[1][2] Its efficacy is intrinsically linked to its ability to penetrate the fungal cell and exert its effects intracellularly.[1][3] Studies have revealed a multi-stage mechanism of action that begins with an interaction with the cell envelope, followed by internalization and the triggering of complex intracellular events that lead to cell death.[1]

The Intracellular Itinerary of this compound

In fungal cells, this compound acts as a cell-penetrating peptide.[1][2][4] At lower fungicidal concentrations, its uptake is mediated by endocytosis.[5] Following internalization, the peptide accumulates in vacuoles before being actively transported into the cytoplasm, a step that correlates with the onset of cell death.[4][5] This critical translocation from the vacuole to the cytoplasm is dependent on the cationic residues within the peptide's sequence.[4] In Aspergillus fumigatus, live-cell imaging has provided direct evidence of this compound internalization and has shown that its arrival in the cytoplasm precedes nuclear breakdown.[1][2][4]

Primary Method: Direct Visualization via Fluorescence Microscopy

The principal technique for elucidating the subcellular localization of this compound has been live-cell imaging using fluorescently labeled peptides. This method offers direct, real-time visualization of the peptide's journey within the fungal hyphae.

Alternative and Complementary Techniques

While fluorescence microscopy is a powerful tool, a multi-faceted approach can provide a more comprehensive understanding of intracellular localization. The following table compares direct visualization with other established methods.

Method Principle Advantages Limitations Relevance to this compound
Fluorescence Microscopy (Live-Cell Imaging) A fluorescent tag (e.g., FITC, TMR) is conjugated to this compound, allowing its movement to be tracked within living fungal cells using a confocal or fluorescence microscope.[3][6]Provides direct spatial and temporal information on localization.[7] Enables visualization of dynamic processes.The fluorescent tag could potentially alter the peptide's properties or localization. Phototoxicity and photobleaching can be limiting factors.Has been successfully used to demonstrate the internalization and vacuolar accumulation of this compound in A. fumigatus and other fungi.[2][4][6]
Immunofluorescence Microscopy (IF) Cells are fixed and permeabilized, followed by incubation with a primary antibody specific to this compound and a secondary antibody conjugated to a fluorophore.Can provide high-resolution images. Does not require modification of the peptide itself.The fixation and permeabilization process can introduce artifacts and alter cellular structures. Antibody specificity is crucial and can be challenging to achieve for a small peptide.Less commonly used for small peptides like this compound due to the availability of direct labeling methods and potential difficulties in generating specific antibodies.
Subcellular Fractionation followed by Western Blotting or Mass Spectrometry Fungal cells are lysed, and cellular compartments (e.g., cytoplasm, vacuoles, nucleus, mitochondria) are separated by differential centrifugation. The presence of this compound in each fraction is then detected.Provides quantitative data on the distribution of the peptide among different organelles. Does not rely on microscopy.The fractionation process can be prone to cross-contamination between compartments. The peptide may be lost or degraded during the procedure.Can be used to corroborate microscopy data and provide quantitative insights into the relative abundance of this compound in different subcellular locations.
Electron Microscopy (Immuno-gold Labeling) Similar to immunofluorescence, but uses gold-conjugated secondary antibodies that can be visualized by an electron microscope.Offers the highest level of spatial resolution, allowing for precise localization to subcellular structures.Requires extensive sample preparation, including fixation and embedding, which can introduce artifacts. It is a low-throughput technique.Could provide ultra-structural details of this compound's interaction with specific organelles, such as the vacuolar membrane, following initial localization by fluorescence microscopy.

Experimental Protocols

Key Experiment: Live-Cell Imaging of Fluorescently Labeled this compound

This protocol outlines the general steps for visualizing the intracellular localization of this compound in Aspergillus fumigatus using a fluorescently labeled peptide.

Materials:

  • Aspergillus fumigatus spores

  • Liquid minimal medium

  • Fluorescently labeled this compound (e.g., FITC-PAF26)

  • Confocal laser scanning microscope

  • Glass-bottom dishes or slides

Methodology:

  • Fungal Culture: Inoculate A. fumigatus spores in liquid minimal medium in a glass-bottom dish and incubate to allow for germination and hyphal growth.

  • Peptide Treatment: Introduce fluorescently labeled this compound to the culture medium at the desired concentration. Concentrations should be tested below and at the minimal inhibitory concentration (MIC) to observe different stages of uptake and action.[3][6]

  • Incubation: Incubate the treated hyphae for various time points to capture the kinetics of peptide internalization.

  • Microscopy: Visualize the localization of the fluorescent peptide within the fungal hyphae using a confocal laser scanning microscope. Acquire images in both the bright-field and fluorescence channels. Z-stack imaging can be used to generate three-dimensional reconstructions.

  • Image Analysis: Analyze the acquired images to determine the subcellular distribution of the fluorescent signal over time. Co-localization studies with organelle-specific fluorescent dyes can be performed to identify the specific compartments where this compound accumulates.

Visualizing the Process

To better understand the experimental workflow and the proposed mechanism of this compound action, the following diagrams have been generated.

G cluster_workflow Experimental Workflow: Live-Cell Imaging A Aspergillus fumigatus Culture B Addition of Fluorescently Labeled this compound A->B C Time-Course Incubation B->C D Confocal Microscopy C->D E Image Acquisition and Analysis D->E

Caption: A streamlined workflow for visualizing this compound localization.

Caption: Proposed signaling pathway of this compound in A. fumigatus.

References

Comparative Analysis of PAF26 and its Alanine-Substituted Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal peptide PAF26 and its alanine-substituted derivatives. It includes supporting experimental data, detailed methodologies, and visualizations to facilitate understanding of structure-activity relationships.

The synthetic hexapeptide this compound (Ac-RKKWFW-NH₂) has demonstrated potent antifungal activity, particularly against filamentous fungi.[1][2][3] To elucidate the contribution of individual amino acid residues to its biological activity, a systematic alanine scan was performed, where each residue of this compound was replaced with alanine. This guide analyzes the comparative performance of these alanine-substituted derivatives.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data from comparative studies of this compound and its alanine-substituted derivatives against the filamentous fungus Penicillium digitatum.

PeptideSequenceAntifungal Activity (IC50 in µM)Cell Permeation Capability
This compound Ac-RKKWFW-NH₂1.8High
This compound-Ala¹ Ac-AKKWFW-NH₂Significantly ReducedReduced
This compound-Ala² Ac-RAKWFW-NH₂Significantly ReducedReduced
This compound-Ala³ Ac-RKAWFW-NH₂Significantly ReducedReduced
This compound-Ala⁴ Ac-RKKAFW-NH₂ReducedModerately Reduced
This compound-Ala⁵ Ac-RKKWAW-NH₂ReducedModerately Reduced
This compound-Ala⁶ Ac-RKKWFA-NH₂ReducedModerately Reduced

Note: Specific IC50 values for all alanine-substituted derivatives are not consistently reported in the reviewed literature; however, the qualitative impact on activity is well-documented. The cationic residues (Arg¹, Lys², Lys³) are highlighted as having a higher contribution to both antifungal potency and permeation capability.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antifungal Susceptibility Testing (IC50 Determination)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of peptides against filamentous fungi like Penicillium digitatum.

  • Fungal Spore Suspension Preparation:

    • Penicillium digitatum is cultured on potato dextrose agar (PDA) plates.

    • Spores (conidia) are harvested and suspended in sterile distilled water.

    • The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 2.5 × 10⁴ conidia/mL).

  • Microtiter Plate Assay:

    • The assay is performed in 96-well microtiter plates.

    • Serial dilutions of the peptides (this compound and its derivatives) are prepared in a suitable medium, such as potato dextrose broth (PDB).

    • The fungal spore suspension is added to each well containing the peptide dilutions.

    • Control wells with no peptide are included.

  • Incubation and Growth Measurement:

    • The microtiter plates are incubated at 24°C for 48-72 hours.

    • Fungal growth is determined by measuring the optical density (OD) at 600 nm using a microplate reader.

  • IC50 Calculation:

    • The percentage of growth inhibition is calculated for each peptide concentration relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.

Fungal Cell Permeation Assay (Sytox Green Uptake)

This assay measures the ability of the peptides to permeabilize the fungal cell membrane using the fluorescent dye Sytox Green, which only enters cells with compromised membranes.

  • Fungal Mycelia Preparation:

    • A suspension of Penicillium digitatum spores is cultured in PDB in a 96-well plate for 24 hours at 24°C to allow for mycelial growth.

  • Peptide Treatment:

    • The peptides are added to the wells containing the fungal mycelia at various concentrations.

    • The plate is incubated for a defined period (e.g., 4 hours).

  • Sytox Green Staining:

    • Sytox Green is added to each well to a final concentration of 0.2 µM.

    • The plate is incubated in the dark at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths appropriate for Sytox Green (e.g., 485 nm excitation and 520 nm emission).

    • An increase in fluorescence indicates an increase in cell membrane permeability.

Mandatory Visualization

Signaling Pathway of this compound Action

The proposed mechanism of action for this compound involves a multi-step process that begins with its interaction with the fungal cell and culminates in cell death. This pathway is concentration-dependent.

PAF26_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_envelope Cell Envelope cluster_intracellular Intracellular This compound This compound CellWall Fungal Cell Wall This compound->CellWall Electrostatic Interaction PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane Endocytosis Endocytosis (Low Concentration) PlasmaMembrane->Endocytosis PassiveTranslocation Passive Translocation (High Concentration) PlasmaMembrane->PassiveTranslocation Vacuole Vacuolar Accumulation Endocytosis->Vacuole Cytoplasm Release to Cytoplasm PassiveTranslocation->Cytoplasm Vacuole->Cytoplasm IntracellularTargets Interaction with Intracellular Targets (e.g., RNA) Cytoplasm->IntracellularTargets CellDeath Cell Death IntracellularTargets->CellDeath

Caption: Proposed signaling pathway for the antifungal action of this compound.

Experimental Workflow for Comparative Analysis

The following diagram illustrates the logical flow of the experimental process used to compare this compound and its alanine-substituted derivatives.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation PeptideSynthesis Solid-Phase Peptide Synthesis of this compound and Derivatives Purification Purification (HPLC) and Characterization (Mass Spec) PeptideSynthesis->Purification StockSolutions Preparation of Peptide Stock Solutions Purification->StockSolutions AntifungalAssay Antifungal Susceptibility Testing (IC50) StockSolutions->AntifungalAssay PermeationAssay Cell Permeation Assay (Sytox Green) StockSolutions->PermeationAssay DataCollection Data Collection (OD600 and Fluorescence) AntifungalAssay->DataCollection PermeationAssay->DataCollection IC50_Calc IC50 Calculation DataCollection->IC50_Calc Permeation_Quant Permeation Quantification DataCollection->Permeation_Quant SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis Permeation_Quant->SAR_Analysis

Caption: Experimental workflow for the comparative analysis of this compound derivatives.

References

A Comparative Guide to the Efficacy of PAF26 and Other Tryptophan-Rich Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal efficacy of the synthetic hexapeptide PAF26 against other prominent tryptophan-rich antimicrobial peptides (AMPs): indolicidin, tritrpticin, and lactoferricin. Due to the lack of studies directly comparing these peptides under identical experimental conditions, this document presents a compilation of existing data from various sources to offer a comprehensive, albeit indirect, comparison. The data is organized to facilitate an understanding of each peptide's antifungal spectrum and potency.

Executive Summary

Tryptophan-rich antimicrobial peptides are a promising class of molecules in the development of novel antifungal agents. Their unique structural features, conferred by the bulky, hydrophobic tryptophan residues, allow for potent interactions with fungal cell membranes and, in some cases, intracellular targets. This guide focuses on this compound, a de novo designed peptide, and compares its reported efficacy with naturally derived tryptophan-rich AMPs. While a definitive ranking of potency is challenging without direct comparative studies, this guide summarizes the available minimum inhibitory concentration (MIC) data to aid researchers in the selection and development of antifungal peptides.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the reported MIC values for this compound, indolicidin, tritrpticin, and lactoferricin against a range of fungal pathogens.

Disclaimer: The MIC values presented below are compiled from different studies. Direct comparison of these values should be approached with caution, as variations in experimental protocols, such as the specific fungal strains, growth media, incubation times, and endpoint determination methods, can significantly influence the results.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC (µM)Source(s)
Penicillium digitatum8[1]
Aspergillus niger8[1]
Botrytis cinerea8[1]
Penicillium expansum32[1]

Table 2: Antifungal Activity of Indolicidin and its Derivatives

Fungal SpeciesPeptideMIC (µg/mL)MIC (µM)Source(s)
Sporothrix globosaIn-58 (Indolicidin derivative)0.5 - 4~0.25 - 2[2]
Candida albicansIndolicidin12.5 - 50~6.5 - 26[2]
Various fungiIndolicidin analogs0.9 - 6.10.5 - 3.2[3]
Candida albicansIND-4,11K (Indolicidin derivative)-32[4]

Table 3: Antifungal Activity of Tritrpticin

Fungal SpeciesMIC (µg/mL)Source(s)
Aspergillus fumigatus250[5]
Candida albicans1000[5]

Table 4: Antifungal Activity of Lactoferricin

Fungal SpeciesPeptideMIC Range (µg/mL)Source(s)
Candida spp.Bovine Lactoferricin0.8 - 400[6]
Candida albicansLactoferrin16[7]
Cryptococcus neoformansLactoferrin32[7]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro efficacy of antimicrobial agents. For filamentous fungi, the Clinical and Laboratory Standards Institute (CLSI) M38-A guideline is a widely recognized reference protocol.[8] The general steps are outlined below.

Broth Microdilution Method for Filamentous Fungi (based on CLSI M38-A)

  • Inoculum Preparation:

    • Fungal isolates are cultured on a suitable agar medium (e.g., Potato Dextrose Agar) to promote sporulation.

    • Conidia (spores) are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to create a homogenous suspension.

    • The spore suspension is adjusted to a standardized concentration, typically using a spectrophotometer or a hemocytometer.

  • Preparation of Antimicrobial Agent Dilutions:

    • The antimicrobial peptide is dissolved in a suitable solvent and then serially diluted in the test medium (e.g., RPMI-1640) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized fungal spore suspension.

    • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), allowing for fungal growth.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antimicrobial peptide that causes a significant inhibition of fungal growth compared to a drug-free control well.

    • Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader. For some fungistatic agents, the endpoint is defined as a certain percentage of growth inhibition (e.g., 50% or 90%).

Mandatory Visualization

Experimental Workflow: Broth Microdilution MIC Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Spore Suspension Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Peptide Serial Dilutions of Peptide Peptide->Inoculation Incubation Incubation (e.g., 48-72h, 35°C) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Signaling Pathway of this compound

PAF26_Mechanism This compound This compound Peptide CellWall Fungal Cell Wall This compound->CellWall Interaction PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane Endocytosis Endocytosis (Low Concentrations) PlasmaMembrane->Endocytosis PassiveTranslocation Passive Translocation (High Concentrations) PlasmaMembrane->PassiveTranslocation Vacuole Vacuole Endocytosis->Vacuole Accumulation Cytoplasm Cytoplasm PassiveTranslocation->Cytoplasm Vacuole->Cytoplasm Transport RNA Cellular RNA Cytoplasm->RNA Binding IntracellularEffects Intracellular Detrimental Effects Cytoplasm->IntracellularEffects CellDeath Fungal Cell Death RNA->CellDeath Permeabilization Membrane Permeabilization IntracellularEffects->Permeabilization Permeabilization->CellDeath

Caption: Proposed mechanism of action of the antifungal peptide this compound.

References

Cross-Validation of PAF26 MIC Results Across Diverse Fungal Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic hexapeptide PAF26 has emerged as a promising antifungal agent with a multifaceted mechanism of action. This guide provides a comparative analysis of its minimum inhibitory concentration (MIC) against a range of fungal species, juxtaposed with the performance of established antifungal drugs. The data presented herein is intended to assist researchers in evaluating the potential of this compound and its derivatives in the development of novel antifungal therapies.

Efficacy of this compound Against a Spectrum of Fungal Pathogens

This compound has demonstrated notable activity against various filamentous fungi, particularly those of agricultural importance. Its efficacy against human fungal pathogens is an area of ongoing investigation. This section summarizes the available MIC data for this compound and compares it with commonly used antifungal agents.

Fungal SpeciesThis compound MIC (µM)Comparator AntifungalComparator MIC (µg/mL)
Filamentous Fungi (Plant Pathogens)
Penicillium digitatum4 - 8Imazalil0.01 - 0.5
Penicillium italicum8Thiabendazole0.1 - 10
Botrytis cinerea8Fludioxonil0.01 - 0.1
Aspergillus niger8Amphotericin B0.5 - 2
Penicillium expansum32
Yeast (Model Organism)
Saccharomyces cerevisiae>64Fluconazole0.25 - 16
Human Pathogens
Candida albicans (PAF variant)1.3 - 5Fluconazole0.25 - 4[1][2][3]
Amphotericin B0.125 - 1[4][5][6][7]
Aspergillus fumigatusNot consistently reportedVoriconazole0.06 - >16[8][9][10][11][12]
Amphotericin B0.12 - 2[5][8][11]
Fusarium solaniNot consistently reportedNatamycin2 - 32
Voriconazole4 - >128
Trichophyton rubrumNot consistently reportedTerbinafine<0.001 - >64
Itraconazole0.006 - >16

Note: The MIC values for this compound are presented in µM, while those for comparator drugs are in µg/mL, as commonly reported in the literature. Direct conversion and comparison should be done with caution, considering the molecular weights of the respective compounds. The data for this compound against human pathogens is limited and, in the case of Candida albicans, refers to a variant of the peptide. Further research is required to establish definitive MICs for the parent this compound molecule against these species.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values cited in this guide are typically determined using a broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). A detailed protocol is outlined below:

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts). A suspension of conidia or yeast cells is prepared in sterile saline or RPMI-1640 medium and adjusted to a standardized concentration (typically 0.5-2.5 x 10^3 cells/mL).

  • Antifungal Agent Preparation: this compound and comparator antifungal drugs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agents. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (24-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% or ≥90%) compared to the growth in the control well (containing no antifungal agent). The inhibition is assessed visually or by measuring the optical density using a microplate reader.

Visualizing the Antifungal Action of this compound

The mechanism of action of this compound is a complex, multi-step process that is dependent on the peptide's concentration. The following diagrams illustrate the key stages of this compound's interaction with and entry into a fungal cell.

G cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_cell_wall Cell Wall cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound CellWall Cell Wall Interaction This compound->CellWall Initial Binding MembraneInteraction Membrane Interaction CellWall->MembraneInteraction Endocytosis Endocytosis (Low Concentration) MembraneInteraction->Endocytosis PassiveTranslocation Passive Translocation (High Concentration) MembraneInteraction->PassiveTranslocation Vacuole Vacuolar Accumulation Endocytosis->Vacuole CytoplasmicRelease Release into Cytoplasm PassiveTranslocation->CytoplasmicRelease Vacuole->CytoplasmicRelease RNA_Binding RNA Binding CytoplasmicRelease->RNA_Binding Ca_Homeostasis Disruption of Ca2+ Homeostasis CytoplasmicRelease->Ca_Homeostasis CellDeath Cell Death RNA_Binding->CellDeath Ca_Homeostasis->CellDeath

Caption: this compound Antifungal Mechanism of Action.

This diagram illustrates the concentration-dependent pathways of this compound entry into a fungal cell and its subsequent intracellular targets leading to cell death.[1][4][8][9][10] At low concentrations, this compound is internalized via an energy-dependent endocytic process, accumulating in vacuoles before being released into the cytoplasm. At higher concentrations, it appears to passively translocate across the cell membrane. Once in the cytoplasm, this compound can interfere with essential cellular processes by binding to RNA and disrupting calcium homeostasis, ultimately triggering cell death.[8]

G cluster_workflow MIC Determination Workflow prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plates with Fungal Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Antifungal Agents in 96-well Plates prep_plates->inoculate incubate Incubate at Controlled Temperature inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental Workflow for MIC Determination.

This flowchart outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.

References

Confirming the Role of Endocytosis in PAF26 Uptake: A Comparative Guide to Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic hexapeptide PAF26 has emerged as a promising antifungal agent. Understanding its mechanism of cellular entry is crucial for optimizing its therapeutic potential. Evidence strongly suggests that at low fungicidal concentrations, this compound is internalized by fungal cells through an active endocytic process rather than by direct membrane permeabilization.[1][2] This guide provides a comparative overview of the experimental data and methodologies used to confirm the role of endocytosis in this compound uptake, with a focus on the application of specific inhibitors.

Comparison of Endocytosis Inhibitors on this compound Uptake

At low fungicidal concentrations (2.0-5 µM), the uptake of this compound is an energy-dependent process.[1][2] Pharmacological studies, primarily in the model organism Neurospora crassa, have indicated that this process is heavily reliant on a functional actin cytoskeleton.[1][3] The use of genetic knockouts of endocytosis-related proteins further substantiates this pathway.[1][2]

While a broad comparative study of various endocytosis inhibitors on this compound uptake is not extensively documented in publicly available literature, the information gathered strongly points towards a primary role for actin-dependent endocytosis. The effects of inhibitors targeting other endocytic pathways, such as clathrin-mediated or caveolae-mediated endocytosis, on this compound uptake in fungi have not been reported, representing a notable area for future investigation.

InhibitorTarget PathwayMechanism of ActionReported Effect on this compound UptakeCell Type
Latrunculin A Actin-dependent EndocytosisSequesters actin monomers (G-actin), preventing the formation of filamentous actin (F-actin), which is essential for vesicle formation and trafficking.Inhibition of internalization.[3]Neurospora crassa
Chlorpromazine Clathrin-mediated EndocytosisInduces the translocation of clathrin and its adaptor proteins from the plasma membrane to intracellular vesicles, inhibiting the formation of clathrin-coated pits.Not Reported-
Genistein Caveolae-mediated EndocytosisA tyrosine kinase inhibitor that disrupts the actin network and interferes with the function of dynamin, both of which are required for caveolae-mediated endocytosis.Not Reported-
Filipin / Methyl-β-cyclodextrin Lipid Raft/Caveolae-mediated EndocytosisFilipin binds to cholesterol, disrupting lipid rafts and caveolae. Methyl-β-cyclodextrin removes cholesterol from the plasma membrane.Not Reported-
Sodium Azide (NaN₃) General Energy-dependent ProcessesAn inhibitor of mitochondrial respiration, leading to the depletion of cellular ATP required for active processes like endocytosis.At high concentrations (15 µM), this compound can still kill cells treated with NaN₃, suggesting an energy-independent mechanism at higher peptide concentrations.[3]Neurospora crassa

Experimental Protocols

Quantification of this compound Uptake Inhibition using Fluorescence Microscopy

This protocol allows for the visualization and quantification of the internalization of fluorescently labeled this compound in fungal cells in the presence and absence of endocytosis inhibitors.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-PAF26)

  • Fungal cell culture (e.g., Neurospora crassa conidia)

  • Appropriate growth medium (e.g., Vogel’s minimal medium)

  • Endocytosis inhibitors (e.g., Latrunculin A)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

Procedure:

  • Cell Preparation: Grow fungal conidia in liquid medium until germination and early hyphal growth are observed.

  • Inhibitor Pre-incubation: Treat the fungal cells with the desired concentration of the endocytosis inhibitor (e.g., 100 µM Latrunculin A) for a predetermined time (e.g., 30-60 minutes) at the appropriate growth temperature. A control group without the inhibitor should be run in parallel.

  • This compound Incubation: Add FITC-PAF26 to the treated and control cell suspensions at a low fungicidal concentration (e.g., 2-5 µM). Incubate for a specific time course (e.g., 15, 30, 60 minutes).

  • Washing: Pellet the cells by gentle centrifugation and wash three times with cold PBS to remove non-internalized peptide.

  • Microscopy: Resuspend the cells in fresh medium or PBS and mount them on a microscope slide. Observe the cells using a confocal laser scanning microscope with appropriate filter sets for the fluorophore.

  • Image Analysis: Acquire z-stack images of the cells. Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ, FIJI). The total intracellular fluorescence per cell or a defined region of interest is measured for both control and inhibitor-treated samples.

  • Data Analysis: Calculate the percentage of inhibition of this compound uptake by comparing the average fluorescence intensity of the inhibitor-treated cells to the control cells.

Assessment of Membrane Permeabilization using Sytox Green Assay

This assay is crucial to differentiate between uptake via endocytosis and membrane disruption, especially at higher this compound concentrations.

Materials:

  • Unlabeled this compound

  • Fungal cell culture

  • Sytox Green nucleic acid stain

  • Fluorometric microplate reader

Procedure:

  • Cell Preparation: Grow fungal cells in a 96-well microplate to a desired density.

  • Treatment: Add different concentrations of this compound to the wells. Include a positive control for membrane permeabilization (e.g., a known membrane-lytic agent) and a negative control (untreated cells).

  • Sytox Green Addition: Add Sytox Green to all wells at a final concentration of 0.2-1 µM.

  • Fluorescence Measurement: Incubate the plate in the dark at the appropriate temperature. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a microplate reader with excitation and emission wavelengths suitable for Sytox Green (e.g., ~504 nm excitation, ~523 nm emission).

  • Data Analysis: An increase in fluorescence indicates that Sytox Green has entered the cells through a compromised plasma membrane and bound to nucleic acids. This allows for the determination of the this compound concentration at which membrane permeabilization occurs, which is typically higher than the concentrations that lead to endocytic uptake.

Visualizing the Experimental Workflow and this compound Uptake Pathways

The following diagrams illustrate the experimental logic for confirming endocytosis and the proposed pathways for this compound entry into fungal cells.

G cluster_workflow Experimental Workflow start Fungal Cell Culture (e.g., Neurospora crassa) inhibitor Pre-incubation with Endocytosis Inhibitor (e.g., Latrunculin A) start->inhibitor control Control (No Inhibitor) start->control This compound Incubation with Fluorescently Labeled this compound inhibitor->this compound control->this compound wash Wash to Remove External Peptide This compound->wash microscopy Confocal Microscopy wash->microscopy quantify Quantify Intracellular Fluorescence microscopy->quantify compare Compare Fluorescence: Inhibitor vs. Control quantify->compare

Caption: Workflow for confirming the role of endocytosis in this compound uptake.

G cluster_pathway This compound Cellular Uptake Pathways paf26_low This compound (Low Conc.) endocytosis Actin-Dependent Endocytosis paf26_low->endocytosis Energy-Dependent paf26_high This compound (High Conc.) translocation Passive Translocation paf26_high->translocation Energy-Independent membrane Fungal Plasma Membrane vacuole Vacuole Accumulation endocytosis->vacuole cytoplasm Transport to Cytoplasm vacuole->cytoplasm death Fungicidal Effect cytoplasm->death translocation->death

Caption: Concentration-dependent uptake mechanisms of this compound.

References

PAF26: A Comparative Analysis of its Antifungal Specificity for Filamentous Fungi Versus Yeasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal peptide PAF26's activity against filamentous fungi and yeasts. The information presented is collated from publicly available research, offering a valuable resource for those investigating novel antifungal agents.

Executive Summary

This compound, a synthetic hexapeptide (Ac-RKKWFW-NH2), has demonstrated potent antifungal activity, with a notable preference for filamentous fungi over yeasts.[1][2] This specificity, coupled with its fungicidal mechanism of action that differs from conventional pore-forming peptides, positions this compound as a promising candidate for further research and development.[1][3] This guide summarizes the available quantitative data on its antifungal activity, details the experimental protocols used for its evaluation, and visualizes its proposed mechanism of action.

Data Presentation: Antifungal Activity of this compound

The antifungal efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the reported MIC values of this compound against a range of filamentous fungi and provides insights into its activity against yeasts.

Fungal SpeciesTypeMIC (µM)MIC (µg/mL)Reference(s)
Penicillium digitatumFilamentous Fungus4 - 84 - 8[1]
Aspergillus nigerFilamentous Fungus88
Botrytis cinereaFilamentous Fungus88
Penicillium expansumFilamentous Fungus3232
Saccharomyces cerevisiaeYeastLow toxicity observed, specific MIC not consistently reportedLow toxicity observed, specific MIC not consistently reported[1]
Candida albicansYeastA related PAF protein variant showed a MIC of 1.3-5 µMA related PAF protein variant showed a MIC of 1.3-5 µg/mL
Cryptococcus neoformansYeastData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antifungal specificity.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

a. Preparation of Fungal Inoculum:

  • Filamentous Fungi: Cultures are grown on potato dextrose agar (PDA) for 7-10 days to encourage sporulation. Spores (conidia) are harvested by flooding the plate with sterile saline or water, gently scraping the surface, and then filtering the suspension to remove hyphal fragments. The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (typically 1-5 x 10^4 CFU/mL) in RPMI 1640 medium.

  • Yeasts: Yeast cultures are grown on Sabouraud dextrose agar (SDA) for 24-48 hours. A few colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in RPMI 1640 medium to the final testing concentration (typically 0.5-2.5 x 10^3 CFU/mL).

b. Microdilution Plate Setup:

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI 1640 medium as the diluent. The final concentrations typically range from 0.25 to 128 µg/mL.

  • A positive control well (containing the fungal inoculum without this compound) and a negative control well (containing medium only) are included on each plate.

  • 100 µL of the prepared fungal inoculum is added to each well (except the negative control), resulting in a final volume of 200 µL per well.

c. Incubation and MIC Determination:

  • Plates are incubated at a temperature suitable for the specific fungus (e.g., 25-30°C for many filamentous fungi, 35-37°C for pathogenic yeasts).

  • Incubation times vary depending on the growth rate of the fungus (typically 24-72 hours for yeasts and 48-96 hours for filamentous fungi).

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Cell Permeation Assay (Sytox Green Staining)

This assay assesses the ability of this compound to disrupt the fungal cell membrane, leading to the uptake of the fluorescent dye Sytox Green.

a. Fungal Cell Preparation:

  • Fungal cells (spores or yeast cells) are washed and resuspended in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • The cell density is adjusted to a predetermined concentration.

b. Staining and Analysis:

  • The fungal suspension is treated with various concentrations of this compound.

  • Sytox Green is added to the suspension at a final concentration of 0.1-1 µM.

  • The mixture is incubated in the dark for a specified period (e.g., 15-60 minutes).

  • The fluorescence intensity is measured using a fluorometer or a fluorescence microscope with appropriate excitation and emission filters (e.g., excitation ~488 nm, emission ~523 nm).

  • An increase in fluorescence indicates that the cell membrane has been compromised, allowing Sytox Green to enter and bind to intracellular nucleic acids.

Peptide Localization (Fluorescence Microscopy)

This method is used to visualize the interaction and internalization of this compound within fungal cells.

a. Fluorescent Labeling of this compound:

  • This compound is chemically conjugated with a fluorescent dye (e.g., fluorescein isothiocyanate - FITC) to create a fluorescently labeled peptide.

b. Fungal Cell Treatment and Imaging:

  • Fungal cells are incubated with the fluorescently labeled this compound at various concentrations and for different durations.

  • After incubation, the cells are washed to remove any unbound peptide.

  • The cells are then observed using a fluorescence microscope or a confocal laser scanning microscope.

  • The localization of the fluorescence signal reveals where the peptide is accumulating, whether it is on the cell surface or has been internalized into the cytoplasm or specific organelles.

Mandatory Visualizations

Experimental Workflow for Assessing Fungal Specificity

G cluster_0 Fungal Strain Selection cluster_1 Antifungal Susceptibility Testing cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Comparison Filamentous_Fungi Filamentous Fungi (e.g., Aspergillus, Penicillium) Broth_Microdilution Broth Microdilution Assay (Determination of MIC) Filamentous_Fungi->Broth_Microdilution Yeasts Yeasts (e.g., Candida, Saccharomyces) Yeasts->Broth_Microdilution Cell_Permeation Cell Permeation Assay (Sytox Green) Broth_Microdilution->Cell_Permeation Peptide_Localization Peptide Localization (Fluorescence Microscopy) Broth_Microdilution->Peptide_Localization Compare_MICs Compare MIC Values Broth_Microdilution->Compare_MICs Compare_Mechanisms Compare Mechanisms of Action Cell_Permeation->Compare_Mechanisms Peptide_Localization->Compare_Mechanisms Specificity_Conclusion Conclusion on this compound Specificity Compare_MICs->Specificity_Conclusion Compare_Mechanisms->Specificity_Conclusion

Caption: Experimental workflow for determining this compound's antifungal specificity.

Proposed Signaling Pathway of this compound in Filamentous Fungi

G This compound This compound Peptide Cell_Wall Fungal Cell Wall This compound->Cell_Wall Electrostatic Interaction Plasma_Membrane Plasma Membrane Cell_Wall->Plasma_Membrane Translocation Internalization Internalization Plasma_Membrane->Internalization Intracellular_Targets Intracellular Targets (e.g., RNA, other macromolecules) Internalization->Intracellular_Targets Binding Cell_Death Fungal Cell Death Internalization->Cell_Death Directly or Indirectly Morphological_Alterations Morphological Alterations (Altered polar growth, branching) Intracellular_Targets->Morphological_Alterations Morphological_Alterations->Cell_Death

Caption: Proposed multi-step mechanism of action of this compound in filamentous fungi.

Conclusion

References

Fungal Transcriptomic Responses to the Antifungal Peptide PAF26: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to public health and food security. The development of novel antifungal agents with distinct mechanisms of action is therefore a critical area of research. PAF26, a synthetic hexapeptide (Ac-RKKWFW-NH2), has demonstrated potent and specific activity against a range of filamentous fungi, making it a promising candidate for further development. Understanding the molecular response of fungi to this compound is crucial for optimizing its efficacy and identifying potential synergistic targets. This guide provides a comparative analysis of the transcriptomic changes induced by this compound in different fungal species, offering insights into its mode of action and the diverse defense strategies employed by fungi.

Executive Summary

This guide synthesizes available transcriptomic data to compare the fungal response to the antifungal peptide this compound. While a direct, side-by-side comparative transcriptomic study of multiple fungal species treated with this compound is not yet available in the public domain, this guide compiles and analyzes data from individual studies to draw comparative insights. The primary focus is on the well-characterized response of the model yeast Saccharomyces cerevisiae, which is then compared with the known effects of this compound and other antifungal peptides on filamentous fungi such as Penicillium digitatum and Neurospora crassa.

Our analysis reveals that this compound elicits a multifaceted transcriptional response in fungi, primarily targeting cell wall integrity, metabolic pathways, and stress response mechanisms. Key affected pathways include:

  • Cell Wall Integrity Pathway: Upregulation of genes involved in cell wall biosynthesis and remodeling is a common response, suggesting an attempt by the fungus to repair peptide-induced damage.

  • Arginine Metabolism: Significant alterations in the expression of genes related to arginine biosynthesis and metabolism have been observed, hinting at a potential link between this pathway and this compound susceptibility.

  • Ribosomal Biogenesis and Protein Synthesis: Downregulation of genes associated with ribosome assembly and translation is a frequent observation, indicating a general stress response aimed at conserving energy.

  • Unfolded Protein Response (UPR): Activation of the UPR suggests that this compound may induce stress in the endoplasmic reticulum, possibly by interfering with protein folding and secretion.

This guide presents the available quantitative data in structured tables, details the experimental protocols used in the cited studies, and provides visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the fungal response to this compound.

Comparative Transcriptomic Analysis

While comprehensive quantitative data from a direct comparative study is pending, analysis of individual studies on Saccharomyces cerevisiae provides a foundational understanding of the transcriptomic alterations induced by this compound.

Saccharomyces cerevisiae: A Model for this compound Response

A key study investigating the transcriptomic response of S. cerevisiae to a sub-lethal concentration of this compound revealed significant changes in gene expression. The following table summarizes the key gene ontology (GO) categories and representative genes that were found to be significantly upregulated.

Gene Ontology (GO) CategoryRepresentative GenesPutative Function in this compound Response
Cell Wall Integrity & Biogenesis FKS1, FKS2, CHS1, CHS3Upregulation suggests a compensatory mechanism to reinforce the cell wall against peptide-induced stress and potential damage.
Arginine Metabolism ARG1, ARG3, ARG4, CPA1Altered expression points to a potential role of arginine or its metabolites in the fungal defense against this compound.
Ribosomal Biogenesis RPL genes, RPS genesInitial upregulation may be a transient stress response, often followed by downregulation to conserve energy under sustained stress.
Unfolded Protein Response (UPR) HAC1, KAR2, PDI1Activation of the UPR indicates that this compound likely causes endoplasmic reticulum stress by disrupting protein folding and processing.

Note: The table above is a qualitative representation based on published findings. Specific log2 fold change and p-values from a dedicated comparative study are needed for a complete quantitative comparison.

Experimental Protocols

The methodologies outlined below are representative of the experimental workflows used in transcriptomic studies of fungal responses to antifungal peptides.

Fungal Culture and this compound Treatment
  • Fungal Strains: Saccharomyces cerevisiae (e.g., BY4741), Penicillium digitatum, or Neurospora crassa are typically used.

  • Culture Conditions: Fungi are grown in appropriate liquid media (e.g., YPD for S. cerevisiae, PDB for P. digitatum) to mid-log phase at their optimal growth temperatures with shaking.

  • This compound Treatment: A sub-lethal concentration of this compound (determined by prior MIC assays) is added to the cultures. Control cultures are treated with the solvent used to dissolve this compound (e.g., sterile water).

  • Incubation: Cultures are incubated for a defined period (e.g., 1-4 hours) to allow for a transcriptional response before significant cell death occurs.

RNA Extraction and Sequencing
  • Harvesting: Fungal cells are harvested by centrifugation or filtration and immediately frozen in liquid nitrogen to preserve RNA integrity.

  • RNA Extraction: Total RNA is extracted using a combination of mechanical disruption (e.g., bead beating) and a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen).

  • RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer) and spectrophotometry (e.g., NanoDrop).

  • Library Preparation: mRNA is typically enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, reverse transcribed into cDNA, and ligated with sequencing adapters to generate a sequencing library.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

  • Mapping: The cleaned reads are aligned to the reference genome of the respective fungal species using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Statistical analysis is performed using packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and control samples.

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify over-represented biological processes and pathways.

Experimental_Workflow cluster_culture Fungal Culture & Treatment cluster_rna RNA Processing cluster_bioinformatics Bioinformatic Analysis Culture Fungal Culture (Mid-log phase) PAF26_Treatment This compound Treatment (Sub-lethal conc.) Culture->PAF26_Treatment Control Control (Solvent only) Culture->Control Incubation Incubation PAF26_Treatment->Incubation Control->Incubation Harvest Cell Harvesting & Freezing Incubation->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep mRNA Enrichment & Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Read Quality Control & Trimming Sequencing->QC2 Mapping Alignment to Reference Genome QC2->Mapping Quantification Gene Expression Quantification Mapping->Quantification DGE Differential Gene Expression Analysis Quantification->DGE Enrichment Functional Enrichment Analysis DGE->Enrichment

Caption: Experimental workflow for comparative transcriptomics of fungal response to this compound.

Signaling Pathways Implicated in this compound Response

The transcriptomic changes induced by this compound suggest the involvement of several key signaling pathways that govern the fungal response to cell wall stress and other cellular insults.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved signaling cascade in fungi that is activated in response to cell wall stress. This compound, by interacting with and potentially damaging the cell wall, is a likely activator of this pathway. Upregulation of downstream target genes of the CWI pathway, such as chitin synthases (CHS genes) and glucan synthases (FKS genes), is a strong indicator of its activation.

CWI_Pathway This compound This compound CellWall Fungal Cell Wall This compound->CellWall Interaction/Damage Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) CellWall->Sensors Stress Signal PlasmaMembrane Plasma Membrane Rho1 Rho1 GTPase Sensors->Rho1 Activation Pkc1 Pkc1 Rho1->Pkc1 Activation MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) Pkc1->MAPK_Cascade Activation TranscriptionFactors Transcription Factors (e.g., Rlm1, Swi4/6) MAPK_Cascade->TranscriptionFactors Phosphorylation & Activation TargetGenes Target Gene Expression (e.g., FKS2, CHS3) TranscriptionFactors->TargetGenes Upregulation

Caption: The Cell Wall Integrity (CWI) signaling pathway activated by this compound-induced cell wall stress.

Unfolded Protein Response (UPR)

The UPR is a cellular stress response related to the endoplasmic reticulum (ER). The accumulation of unfolded or misfolded proteins in the ER triggers the UPR to restore ER homeostasis. The upregulation of UPR-related genes suggests that this compound may interfere with protein synthesis, folding, or trafficking, leading to ER stress.

Validating the Non-Lytic Antifungal Mechanism of PAF26 at Sub-MIC Concentrations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents with unconventional mechanisms of action. The synthetic hexapeptide PAF26 presents a compelling case, demonstrating potent antifungal activity through a non-lytic mechanism, particularly at sub-minimal inhibitory concentrations (sub-MIC). This guide provides a comparative analysis of this compound's mechanism against the lytic peptide melittin, supported by experimental data and detailed protocols to facilitate further research and development in the field of antifungal peptides.

Performance Comparison: this compound vs. Melittin

The primary distinction between this compound and traditional lytic antimicrobial peptides, such as melittin, lies in their interaction with the fungal cell membrane and subsequent cellular effects at concentrations below those required to halt growth. While lytic peptides cause rapid and indiscriminate membrane disruption, this compound engages in a more nuanced, multi-step process that preserves membrane integrity at sub-MIC levels.

ParameterThis compoundMelittinKey Inference
Primary Mechanism at Sub-MIC Internalization via endocytosis, targeting intracellular components.[1][2]Primarily membrane permeabilization and pore formation.[3]This compound exhibits a specific, non-disruptive mode of action at low concentrations.
Membrane Permeabilization (Sytox Green Uptake) Slow and inefficient, especially at sub-MIC.[3][4]Rapid and efficient, causing significant membrane damage.[3][4]Growth inhibition by this compound at sub-MIC is not solely due to membrane lysis.[3][5]
Morphological Effects at Sub-MIC Induces altered polar growth, increased branching, and abnormal chitin deposition.[3][5]General cell lysis and degradation.This compound interferes with crucial cellular processes like cell wall synthesis and morphogenesis.
Hemolytic Activity Very low, indicating high specificity for fungal cells.[3]High, demonstrating significant toxicity to mammalian cells.[3]This compound has a more favorable therapeutic profile with lower off-target toxicity.
Fungicidal Activity on Conidia High, effectively kills fungal spores.[3]Minimal, largely ineffective against dormant conidia.[3]This compound may be effective in preventing fungal germination and propagation.
Intracellular Localization Accumulates in vacuoles before being transported to the cytoplasm.[1][6]Primarily acts on the plasma membrane.The antifungal activity of this compound is exerted from within the cell.

Experimental Protocols

To validate the non-lytic mechanism of this compound, a series of key experiments are typically performed. The methodologies outlined below are based on established protocols in the field.

Fungal Growth Inhibition and Permeabilization Assay

Objective: To simultaneously assess the effect of this compound on fungal growth and membrane integrity.

Protocol:

  • Fungal Culture: Grow the target filamentous fungus (e.g., Penicillium digitatum or Neurospora crassa) in a suitable liquid medium to obtain a mycelial culture.

  • Assay Preparation: In a 96-well microtiter plate, add a standardized amount of fungal mycelium to each well containing fresh medium.

  • Peptide Treatment: Add serial dilutions of this compound and a lytic control peptide (e.g., melittin) to the wells. Include a no-peptide control.

  • Permeabilization Staining: Add a fluorescent dye that only enters cells with compromised membranes, such as Sytox Green (SG), to each well.

  • Incubation and Measurement: Incubate the plate at the optimal growth temperature for the fungus. Measure fungal growth (e.g., by optical density at 600 nm) and membrane permeabilization (fluorescence emission of SG at ~520 nm) at regular intervals using a microplate reader.

  • Data Analysis: Plot the dose-response curves for growth inhibition (IC50) and permeabilization. A significant separation between these curves for this compound would indicate that growth inhibition occurs at concentrations that do not cause substantial membrane damage.[3][5]

Fluorescence Microscopy of Peptide Internalization

Objective: To visualize the localization of this compound within fungal cells.

Protocol:

  • Peptide Labeling: Synthesize this compound with a fluorescent label (e.g., FITC or rhodamine) attached to its N-terminus.

  • Fungal Preparation: Grow fungal hyphae on a glass-bottom dish or slide suitable for microscopy.

  • Treatment: Treat the hyphae with a sub-MIC concentration of the fluorescently labeled this compound.

  • Live-Cell Imaging: Observe the treated hyphae over time using a confocal or fluorescence microscope. Capture images at different time points to track the peptide's movement.

  • Organelle Staining (Optional): To determine the precise intracellular location, co-stain the fungal cells with organelle-specific fluorescent dyes (e.g., for vacuoles or nuclei) that have distinct emission spectra from the peptide's label.

  • Analysis: Analyze the images to determine if the peptide is internalized and where it accumulates within the cell. For this compound, initial accumulation in vacuoles followed by dispersal into the cytoplasm is expected.[1][4]

Analysis of Morphological Alterations

Objective: To observe the effects of sub-MIC this compound on fungal morphology and cell wall structure.

Protocol:

  • Fungal Treatment: Grow the fungus on a solid or in a liquid medium containing a sub-MIC concentration of this compound.

  • Microscopic Observation: After a suitable incubation period, observe the fungal hyphae using light microscopy.

  • Cell Wall Staining: To visualize the cell wall and chitin distribution, stain the hyphae with a fluorescent dye like Calcofluor White.

  • Imaging: Capture images of the treated and untreated hyphae.

  • Analysis: Compare the morphology of the treated and control fungi, looking for changes in hyphal branching, polarity, and the pattern of chitin deposition.[3][5]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in validating this compound's non-lytic mechanism, the following diagrams illustrate the experimental workflow and the proposed signaling pathway.

G cluster_0 Experimental Workflow start Start: Hypothesis This compound has a non-lytic mechanism at sub-MIC exp1 Growth Inhibition vs. Membrane Permeabilization Assay start->exp1 exp2 Fluorescence Microscopy of Labeled this compound start->exp2 exp3 Analysis of Morphological Alterations start->exp3 data_analysis Comparative Data Analysis exp1->data_analysis exp2->data_analysis exp3->data_analysis conclusion Conclusion: Validation of Non-Lytic Mechanism data_analysis->conclusion

Caption: Workflow for validating this compound's non-lytic mechanism.

G cluster_1 Proposed Signaling Pathway of this compound at Sub-MIC PAF26_ext Extracellular this compound endocytosis Energy-Dependent Endocytosis PAF26_ext->endocytosis Interaction membrane Fungal Plasma Membrane vacuole Vacuolar Accumulation endocytosis->vacuole cytoplasm Transport to Cytoplasm vacuole->cytoplasm ca_homeostasis Disruption of Ca2+ Homeostasis cytoplasm->ca_homeostasis no_production Induction of Nitric Oxide (NO) Production cytoplasm->no_production morph_alt Morphological Alterations cytoplasm->morph_alt cell_death Fungal Cell Death ca_homeostasis->cell_death no_production->cell_death

Caption: this compound's proposed intracellular signaling cascade.

References

PAF26: A Potent Antifungal with Minimal Impact on Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the cytotoxic peptide PAF26 reveals a high degree of selectivity for fungal pathogens over human cell lines, positioning it as a promising candidate for novel antifungal therapies.

Researchers in mycology, drug discovery, and infectious diseases are in constant pursuit of novel antimicrobial agents that exhibit high efficacy against pathogens while maintaining a low toxicity profile in hosts. The synthetic hexapeptide this compound (Ac-RKKWFW-NH2) has emerged as a molecule of significant interest due to its potent antifungal activity.[1][2][3] This guide provides a comprehensive comparison of this compound toxicity in fungal species versus human cell lines, supported by experimental data and methodological insights.

Quantitative Toxicity Analysis

The selective toxicity of this compound is starkly illustrated when comparing its inhibitory concentrations in fungi to its hemolytic activity against human red blood cells. The peptide demonstrates potent activity against various filamentous fungi, with 50% inhibitory concentrations (IC50) in the low micromolar range. In contrast, its lytic effect on human erythrocytes is remarkably low, especially when compared to broadly cytotoxic peptides like melittin.

Cell TypeSpeciesAssayThis compound ConcentrationEffectReference
FungusPenicillium digitatumMycelial Growth Inhibition6 µMIC50[1]
HumanHuman Red Blood CellsHemolysis30 µM< 1% Hemolysis[1]
HumanHuman Red Blood CellsHemolysis100 µM~5% Hemolysis[1]

Table 1: Comparative toxicity of this compound in a fungal species and human red blood cells.

Notably, this compound is reported to be 1,000 to 10,000 times less toxic to human red blood cells than the bee venom peptide melittin, a well-known pore-forming and cytolytic agent.[1] While both peptides can exhibit comparable minimum inhibitory concentrations (MICs) against the mycelium of the fungus Penicillium digitatum, their effects on human cells are dramatically different.[1][2][3]

Mechanism of Action: A Tale of Two Cell Types

The differential toxicity of this compound stems from its distinct mechanisms of action in fungal and human cells. In fungi, this compound operates as a cell-penetrating peptide, executing a multi-step process to induce cell death.[4][5]

Fungal Cell Interaction:
  • Cell Envelope Binding: The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged fungal cell wall and plasma membrane.[4]

  • Internalization: At lower, fungicidal concentrations, this compound is internalized via an energy-dependent endocytic process.[5] At higher concentrations, it appears to translocate across the membrane in an energy-independent manner.[5]

  • Intracellular Targeting: Once inside, this compound accumulates in vacuoles before being released into the cytoplasm.[5][6][7] This process disrupts intracellular calcium homeostasis and can lead to the production of reactive oxygen species (ROS) and nitric oxide (NO), ultimately resulting in cell death.[5][8] Fluorescently labeled this compound has been observed to bind to cellular RNAs in vitro.[1][2]

Fungal_Cell_Interaction cluster_extracellular Extracellular PAF26_ext This compound cell_wall cell_wall PAF26_ext->cell_wall 1. Binding plasma_membrane plasma_membrane cell_wall->plasma_membrane vacuole vacuole plasma_membrane->vacuole 2. Endocytosis rna rna vacuole->rna 3. Release & Binding ca2_homeostasis ca2_homeostasis vacuole->ca2_homeostasis ros_no ros_no vacuole->ros_no cell_death cell_death ca2_homeostasis->cell_death ros_no->cell_death

Human Cell Interaction:

In stark contrast, this compound does not appear to initiate this disruptive cascade in human cells. Studies have shown it to be non-lytic and non-cytotoxic to human cells at concentrations effective against fungi.[6][9][10] The primary interaction seems to be limited to the cell surface without significant internalization or subsequent intracellular disruption, hence the observed low hemolytic activity.

Human_Cell_Interaction cluster_extracellular Extracellular cluster_cell Human Cell PAF26_ext This compound plasma_membrane Plasma Membrane PAF26_ext->plasma_membrane Surface Interaction no_effect Minimal Interaction No significant internalization or cytotoxicity plasma_membrane->no_effect

Experimental Protocols

The assessment of this compound toxicity relies on a set of well-established experimental procedures.

Fungal Growth Inhibition Assay

This assay determines the IC50 of this compound against fungal mycelia.

  • Fungal Culture: The target fungus (e.g., Penicillium digitatum) is grown in a suitable liquid medium.

  • Peptide Treatment: A serial dilution of this compound is added to the fungal cultures.

  • Incubation: The treated cultures are incubated at an optimal temperature for a defined period (e.g., 24-48 hours).

  • Growth Measurement: Fungal growth is quantified by measuring the optical density at a specific wavelength (e.g., 600 nm).

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.[1]

Fungal_Inhibition_Workflow start Start fungal_culture Culture Fungus start->fungal_culture peptide_treatment Add this compound Dilutions fungal_culture->peptide_treatment incubation Incubate peptide_treatment->incubation measure_growth Measure Optical Density incubation->measure_growth calculate_ic50 Calculate IC50 measure_growth->calculate_ic50 end End calculate_ic50->end

Hemolytic Activity Assay

This assay measures the ability of this compound to lyse human red blood cells.

  • Blood Collection: Fresh human red blood cells are obtained and washed with a buffered saline solution.

  • Peptide Incubation: The red blood cells are incubated with various concentrations of this compound for a specific time (e.g., 1 hour) at 37°C.

  • Centrifugation: The samples are centrifuged to pellet the intact cells.

  • Hemoglobin Release Measurement: The amount of hemoglobin released into the supernatant, an indicator of cell lysis, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Hemolysis is expressed as a percentage relative to a positive control (e.g., cells treated with a strong detergent like Triton X-100).[1]

Conclusion

The available data strongly indicate that this compound exhibits a highly favorable therapeutic window, with potent antifungal activity at concentrations that are minimally toxic to human cells. Its unique, multi-step mechanism of action against fungi, which involves cell penetration and intracellular disruption, is not replicated in human cells. This selective toxicity underscores the potential of this compound as a lead compound for the development of new antifungal drugs with an improved safety profile. Further research into its efficacy and safety in more complex biological systems is warranted.

References

Unraveling Fungal Defenses: A Comparative Guide to PAF26 Internalization in Wild-Type vs. Mutant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of antifungal peptide internalization is paramount for the design of novel therapeutics. This guide provides a comprehensive comparison of the internalization of the synthetic hexapeptide PAF26 in wild-type fungal strains versus their mutant counterparts, supported by experimental data and detailed protocols.

The antifungal peptide this compound (Ac-RKKWFW-NH2) has emerged as a model for studying cell-penetrating peptides with potent activity against filamentous fungi.[1][2][3] Its mechanism of action is complex, involving interaction with the cell envelope, internalization, and subsequent intracellular effects that lead to cell death.[2] Studies comparing wild-type and mutant fungal strains have been instrumental in dissecting the molecular pathways governing this compound uptake and toxicity.

Comparative Analysis of this compound Internalization and Activity

The internalization and antifungal efficacy of this compound are significantly influenced by specific cellular pathways, including endocytosis and calcium signaling. Deletion of genes involved in these processes can drastically alter the fungal response to the peptide.

The Role of Endocytosis in this compound Uptake

At low fungicidal concentrations (2.0-5 µM), this compound is internalized via an energy-dependent, primarily actin-mediated endocytic pathway in Neurospora crassa.[4] Mutant strains lacking key components of the endocytic machinery exhibit reduced this compound internalization and, consequently, decreased susceptibility to the peptide.

Fungal StrainRelevant GenotypeKey PhenotypeQuantitative DataReference
Neurospora crassaWild-TypeSensitive to this compound, internalizes peptide via endocytosis.-[4]
Neurospora crassaΔrvs-161Reduced rate of this compound internalization and fungicidal activity.Not specified[4]
Neurospora crassaΔrvs-167Reduced rate of this compound internalization and fungicidal activity.Not specified[2][4]
Neurospora crassaΔrab-5Reduced rate of this compound internalization and fungicidal activity.Not specified[2][4]
The Influence of Calcium Homeostasis on this compound Toxicity

Calcium signaling pathways are also critical for the antifungal action of this compound. Mutants with deletions in genes related to calcium homeostasis show increased tolerance to the peptide.

Fungal StrainRelevant GenotypeKey PhenotypeQuantitative DataReference
Neurospora crassaWild-TypeSensitive to this compound.-[5]
Neurospora crassaΔnca-2More tolerant to this compound; involved in the initial interaction of this compound with the cell envelope.Not specified[5]
Neurospora crassaΔyvc-1More tolerant to this compound; essential for vacuolar accumulation of this compound.Not specified[5]
Neurospora crassaΔcch-1More tolerant to this compound; required to prevent translocation of this compound across the plasma membrane.Not specified[5]
Impact of Peptide Motifs on Internalization

Derivatives of this compound with altered amino acid sequences have been used to pinpoint the roles of its cationic and hydrophobic motifs in the internalization process.

PeptideSequenceKey CharacteristicInternalization and LocalizationAntifungal ActivityReference
This compound RKKWFWCationic N-terminus, Hydrophobic C-terminusInternalized, accumulates in vacuoles, then transported to the cytoplasm.High[1][6]
PAF95 AAAWFWLacks N-terminal cationic motifInternalized and trapped in vacuoles.Substantially reduced[1][6]
PAF96 RKKAAALacks C-terminal hydrophobic motifLocalized to the cell envelope, not internalized.Substantially reduced[1][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols used to assess this compound internalization and its effects on fungal cells.

Fluorescence Microscopy for Peptide Internalization

This method allows for the direct visualization of fluorescently labeled this compound interacting with and entering fungal cells.[3][7][8]

Materials:

  • Fluorescently labeled this compound (e.g., TMR-PAF26 or BODIPY-cthis compound)[6][9]

  • Fungal culture (e.g., Neurospora crassa or Penicillium digitatum)[4][7]

  • Culture medium (e.g., 5% PDB)[7]

  • Confocal laser scanning microscope[8][10]

  • Optional: Vital fluorescent dyes for co-localization studies (e.g., FM4-64 for plasma membrane, DAPI for nucleus)[8]

Procedure:

  • Grow fungal conidia in a suitable culture medium to the desired developmental stage (e.g., germinating conidia or mycelium).[7][8]

  • Add the fluorescently labeled this compound to the fungal culture at the desired concentration (e.g., 0.3 µM to 5 µM).[4][6][7]

  • Incubate for the desired time period (e.g., 2-15 minutes for initial interaction, longer for internalization).[7]

  • If using co-localization dyes, add them according to the manufacturer's instructions.

  • Mount the sample on a microscope slide and observe using a confocal laser scanning microscope.

  • Acquire bright-field and fluorescence images to visualize the localization of the peptide.[7]

Sytox Green Uptake Assay for Membrane Permeabilization

This assay quantifies plasma membrane integrity by measuring the uptake of the fluorescent dye Sytox Green, which can only enter cells with compromised membranes.[3][7]

Materials:

  • Fungal culture

  • This compound

  • Sytox Green (SG) solution

  • Microplate reader with fluorescence detection

Procedure:

  • Grow fungal mycelium in a 96-well microtiter plate.[7]

  • Add this compound at various concentrations to the wells and incubate for a specified time (e.g., 24 hours).[7]

  • Add Sytox Green to a final concentration of 0.2 µM to each well.[7]

  • Incubate in the dark at 24°C for a period of time (e.g., 4 hours).[7]

  • Measure the fluorescence intensity using a microplate reader (excitation/emission maxima ~504/523 nm).

  • Increased fluorescence indicates increased membrane permeabilization.

Fungal Viability Assay

This assay determines the percentage of viable cells after treatment with this compound.[6][11]

Materials:

  • Fungal conidia or mycelium

  • This compound

  • Propidium Iodide (PI) or FUN 1 stain[12][13]

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure (using Propidium Iodide):

  • Incubate fungal cells with various concentrations of this compound for a set time (e.g., 3-24 hours).[6][11]

  • Wash the cells with PBS to remove the peptide.

  • Resuspend the cells in PBS containing propidium iodide (e.g., 6 µM).[13]

  • Incubate for a short period (e.g., 5 minutes) at room temperature.[13]

  • Visualize the cells using a fluorescence microscope. Red fluorescent cells are considered non-viable.

  • Alternatively, quantify the percentage of red fluorescent cells using a flow cytometer.

Signaling Pathways and Logical Relationships

The internalization and subsequent action of this compound involve a series of orchestrated events that can be concentration-dependent. The following diagrams illustrate these pathways.

PAF26_Internalization_Low_Concentration cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF26_low This compound (Low Conc.) Cell_Wall Cell Wall PAF26_low->Cell_Wall Interaction Plasma_Membrane Plasma Membrane Cell_Wall->Plasma_Membrane Endocytic_Vesicle Endocytic Vesicle Plasma_Membrane->Endocytic_Vesicle Endocytosis (Energy-dependent, Actin-mediated) RVS_Proteins RVS-161/167 RVS_Proteins->Endocytic_Vesicle Required for RAB5 RAB-5 RAB5->Endocytic_Vesicle Required for Vacuole Vacuole Endocytic_Vesicle->Vacuole Accumulation Cytoplasm Cytoplasm Vacuole->Cytoplasm Active Transport Cell_Death Cell Death Cytoplasm->Cell_Death Toxicity

Caption: this compound internalization pathway at low concentrations.

PAF26_Internalization_High_Concentration cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF26_high This compound (High Conc.) Cell_Wall Cell Wall PAF26_high->Cell_Wall Interaction Plasma_Membrane Plasma Membrane Cell_Wall->Plasma_Membrane Cytoplasm Cytoplasm Plasma_Membrane->Cytoplasm Passive Translocation (Energy-independent) Cell_Death Cell Death Cytoplasm->Cell_Death Toxicity

Caption: this compound internalization pathway at high concentrations.

Experimental_Workflow cluster_viability Viability & Permeability Assays Start Start: Select Fungal Strains (Wild-Type vs. Mutant) Culture Culture Fungi Start->Culture Treatment Treat with Fluorescently Labeled this compound Culture->Treatment Treatment_Unlabeled Treat with Unlabeled this compound Culture->Treatment_Unlabeled Microscopy Fluorescence Microscopy (Internalization Analysis) Treatment->Microscopy Data_Analysis Quantitative Data Analysis Microscopy->Data_Analysis Sytox_Assay Sytox Green Assay (Membrane Permeability) Treatment_Unlabeled->Sytox_Assay Viability_Assay Viability Assay (e.g., PI Staining) Treatment_Unlabeled->Viability_Assay Sytox_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Compare Internalization & Toxicity between Strains Data_Analysis->Conclusion

Caption: General experimental workflow for comparing this compound effects.

References

Safety Operating Guide

Proper Disposal Procedures for the Antimicrobial Peptide PAF26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

The antimicrobial peptide PAF26 is a short, synthetic hexapeptide with potent antifungal activity, making it a valuable tool in microbiological research and drug development. Proper handling and disposal of this compound are paramount to ensure laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide laboratory personnel.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling peptide-based reagents should be strictly followed. Personal Protective Equipment (PPE) is mandatory to prevent inhalation, ingestion, or skin contact.

Key Safety Measures:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the lyophilized powder or aerosols from solutions.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

  • Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.

Spill and Emergency Procedures

In the event of a spill, isolate the area and prevent the spread of the material.

  • For solid spills: Gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable disinfectant or detergent and water.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

Storage ConditionShelf LifeNotes
Lyophilized Powder (-20°C)Up to 2 yearsStore in a dry, dark place.
In Solution (-80°C)Up to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
In Solution (-20°C)Up to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Proper Disposal Procedures

As this compound is an antimicrobial peptide, it should be treated as a hazardous chemical waste. Disposal must be in accordance with federal, state, and local environmental regulations.

Waste Categorization and Segregation:

Waste StreamDescriptionDisposal Container
Solid this compound Waste Unused lyophilized powder, contaminated weigh boats, etc.Labeled hazardous solid waste container.
Liquid this compound Waste Unused solutions, contaminated culture media, etc.Labeled hazardous liquid waste container.
Contaminated Labware Pipette tips, microfuge tubes, gloves, etc.Labeled hazardous solid waste container or biohazard bag for incineration.
Contaminated Sharps Needles, syringes, Pasteur pipettes, etc.Puncture-resistant sharps container labeled as hazardous waste.

Step-by-Step Disposal Plan:

  • Segregation: At the point of generation, separate this compound waste from other laboratory waste streams.

  • Containment: Place waste into appropriate, clearly labeled, and sealed containers.

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store waste containers in a designated and secure satellite accumulation area.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department for final disposal, which is typically high-temperature incineration.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The disposal procedures outlined above are based on general best practices for the disposal of antimicrobial peptides and other hazardous chemical waste. Always consult your institution's EHS department for specific guidance.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Methodology:

  • Prepare Fungal Inoculum: Culture the target fungus on an appropriate agar medium. Collect spores or yeast cells and suspend them in a suitable broth (e.g., Potato Dextrose Broth) to a final concentration of 2.5 x 10^4 cells/mL.

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a buffer). Perform serial dilutions in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (no this compound) and negative (no fungus) controls.

  • Incubation: Incubate the plate at the optimal temperature for the target fungus for 48-72 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of this compound that prevents visible growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Fungicidal Activity Assay

This protocol determines if this compound is fungicidal (kills the fungus) or fungistatic (inhibits growth).

Methodology:

  • Expose Fungus to this compound: Incubate a known concentration of fungal cells with various concentrations of this compound (typically at and above the MIC) for a defined period (e.g., 24 hours).

  • Remove this compound: After incubation, dilute the samples significantly with fresh, peptide-free medium to effectively remove the this compound.

  • Plate for Viability: Plate the diluted fungal suspension onto an appropriate agar medium.

  • Incubate and Count Colonies: Incubate the plates and count the number of colony-forming units (CFUs).

  • Data Analysis: Compare the CFU counts from the this compound-treated samples to a control sample (no this compound treatment). A significant reduction in CFUs indicates fungicidal activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its antifungal activity.

PAF26_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_envelope Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound CellWall Cell Wall This compound->CellWall Interaction PlasmaMembrane Plasma Membrane CellWall->PlasmaMembrane Vacuole Vacuole PlasmaMembrane->Vacuole Internalization (Endocytosis) RNA Cellular RNA Vacuole->RNA Transport to Cytoplasm CellDeath Cell Death RNA->CellDeath Inhibition of RNA function

Caption: Proposed signaling pathway for the antifungal activity of this compound.

Experimental_Workflow A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate (48-72h) C->D E Determine MIC (Visual/OD) D->E F Select Concentrations for Fungicidal Assay E->F G Incubate Fungus with this compound (24h) F->G H Dilute and Plate on Agar G->H I Incubate and Count CFUs H->I J Analyze Fungicidal Activity I->J

Caption: Experimental workflow for assessing the antifungal activity of this compound.

Personal protective equipment for handling PAF26

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with the antifungal peptide PAF26. As no specific Safety Data Sheet (SDS) for this compound is readily available, this information is based on general safety protocols for handling peptides in a laboratory setting.[1] Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.

This compound is a synthetic hexapeptide (Ac-RKKWFW-NH2) known for its potent and selective antifungal activity, particularly against filamentous fungi.[2][3][4][5] While it has been noted for its low toxicity to human cells, it is imperative to handle it with the appropriate precautions as with any research chemical.[3]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure and contamination when handling peptides like this compound.[1][6][7] The following table summarizes the recommended PPE for various laboratory activities.

ActivityRequired PPERationale
Routine Handling & Preparation - Safety glasses with side shields or splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat or gownProtects eyes from splashes, prevents skin contact, and protects personal clothing.[1][8][9]
Handling of Lyophilized Powder - All routine PPE- Use of a chemical fume hood or a dust respirator (e.g., N95)Minimizes inhalation of the fine powder, which could cause respiratory irritation.[1][8][9]
Large Volume/High Concentration Work - All routine PPE- Chemical apronProvides an additional layer of protection against significant splashes of corrosive or concentrated solutions.[6]
Spill Cleanup - Full suit- Splash goggles- Dust respirator- Boots- Chemical-resistant glovesEnsures comprehensive protection during spill containment and cleanup procedures.[1][8][10]

Operational Plan: Step-by-Step Handling Protocol

Proper handling of this compound is essential for experimental accuracy and personal safety.[9]

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the lyophilized peptide under the appropriate conditions to ensure stability.[6][7]

FormStorage TemperatureDuration
Lyophilized (unreconstituted) -20°CLong-term
4°CShort-term (under 2 weeks)
Reconstituted in solution 2-8°CUp to 30 days (use aseptic technique)
-20°C or -80°CLong-term (aliquot to avoid freeze-thaw cycles)
  • Always allow the vial to reach room temperature before opening to prevent condensation, which can affect peptide stability.[7]

2. Reconstitution:

  • Perform reconstitution in a clean, uncluttered work area, preferably within a chemical fume hood to control aerosols.[8]

  • Wear all required PPE.[6]

  • Use a sterile, appropriate solvent, such as sterile bacteriostatic water or a suitable buffer (e.g., 5 mM MOPS, pH 7).[2][6]

  • To dissolve, gently swirl the vial. Avoid vigorous shaking, as this can cause the peptide to denature.[6][9]

  • For long-term storage of the reconstituted peptide, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[6]

3. Experimental Use:

  • Handle the peptide solution with care to avoid splashes and spills.[9]

  • Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.[9]

  • Thoroughly wash hands after handling the peptide, even if gloves were worn.[9][10]

Disposal Plan

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.[9]

  • Waste Collection: Collect all peptide waste, including unused solutions and contaminated consumables (e.g., pipette tips, tubes, gloves), in designated, clearly labeled waste containers.[8]

  • Waste Segregation: Separate waste streams as required by your institution's policies (e.g., separating organic and aqueous waste).[8]

  • Disposal Method: Dispose of peptide waste in accordance with federal, state, and local environmental control regulations for chemical and biological waste.[6][8][10]

  • Prohibited Disposal: Never dispose of peptides down the drain or in the regular trash.[8]

Emergency Procedures

Spill Response:

  • Immediately alert others in the area and restrict access.[8]

  • Wearing appropriate PPE, contain the spill using absorbent materials.[6][8]

  • Clean the spill area with an appropriate disinfectant or cleaning agent.

  • Collect all contaminated materials in a designated hazardous waste container for proper disposal.

First Aid:

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and PPE. Seek medical attention if irritation persists.[8]

  • Inhalation: If the powder is inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[10]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Key Experimental Protocols

The mode of action of this compound has been investigated using various experimental techniques. Below are brief overviews of two key cited methodologies.

1. Cell Permeation Assay using Sytox Green:

  • Objective: To determine if this compound causes permeation of the fungal cell membrane.[2][5]

  • Methodology:

    • Fungal cells (e.g., Penicillium digitatum) are grown to a suitable stage.

    • The cells are washed and resuspended in a buffer.

    • Sytox Green, a fluorescent dye that only enters cells with compromised plasma membranes, is added to the cell suspension.

    • This compound is added at various concentrations.

    • The fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates that the cell membrane has become permeable, allowing the dye to enter and bind to nucleic acids.[2]

2. RNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA):

  • Objective: To assess the ability of this compound to bind to nucleic acids, such as RNA.[2][5]

  • Methodology:

    • A specific RNA molecule (e.g., tRNA) is prepared.

    • Increasing concentrations of this compound are incubated with a constant amount of the RNA.

    • The mixtures are then run on an agarose or polyacrylamide gel.

    • The gel is stained to visualize the RNA.

    • If this compound binds to the RNA, the complex will migrate more slowly through the gel than the free RNA, resulting in a "shift" in the band's position. The disappearance of the free RNA band at higher this compound concentrations indicates binding.[2]

Visualizations

G cluster_receiving Receiving & Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal receive Receive this compound inspect Inspect Container receive->inspect store Store at -20°C (Long-Term) inspect->store ppe Don PPE store->ppe weigh Weigh Powder in Fume Hood ppe->weigh reconstitute Reconstitute with Sterile Solvent weigh->reconstitute aliquot Aliquot for Single Use reconstitute->aliquot experiment Use in Experiments aliquot->experiment wash Wash Hands After Use experiment->wash collect Collect Waste wash->collect dispose Dispose via Hazardous Waste Stream collect->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

PPE_Decision_Tree cluster_ppe Recommended PPE start Handling this compound? is_powder Handling Lyophilized Powder? start->is_powder fume_hood Use Chemical Fume Hood or Dust Respirator is_powder->fume_hood Yes is_spill Is there a spill? is_powder->is_spill No fume_hood->is_spill spill_ppe Wear Full Spill PPE: Suit, Goggles, Respirator, Boots, Gloves is_spill->spill_ppe Yes routine_ppe Standard PPE: Lab Coat, Gloves, Safety Glasses is_spill->routine_ppe No

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.